TYM-3-98
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C28H23ClFN7O3S |
|---|---|
Peso molecular |
592.0 g/mol |
Nombre IUPAC |
1-[1-[6-chloro-1-(3-methylsulfonylphenyl)indazol-3-yl]ethyl]-3-(3-fluoro-4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C28H23ClFN7O3S/c1-15(36-28-24(27(31)32-14-33-28)26(35-36)16-7-10-23(40-2)21(30)11-16)25-20-9-8-17(29)12-22(20)37(34-25)18-5-4-6-19(13-18)41(3,38)39/h4-15H,1-3H3,(H2,31,32,33) |
Clave InChI |
NKLIITQXKFRLOS-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
TYM-3-98: A Novel PI3Kδ Inhibitor for B-Cell Lymphoma - A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanism of action of TYM-3-98, a novel and selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ), in the context of B-cell lymphoma. This document outlines the core mechanism, summarizes key preclinical data, provides detailed experimental protocols, and visualizes the signaling pathways and experimental workflows.
Core Mechanism of Action
This compound is an indazole derivative that acts as a highly selective and potent inhibitor of PI3Kδ.[1][2] The primary mechanism of action of this compound in B-cell lymphoma is the targeted inhibition of the PI3K/AKT/mTOR signaling pathway, which is frequently overactivated in these malignancies and plays a crucial role in cell proliferation, survival, and growth.[1][2]
By selectively binding to the PI3Kδ isoform, this compound blocks the phosphorylation of AKT at Ser473 and subsequently inhibits the phosphorylation of downstream effectors, including mTOR and S6 ribosomal protein.[1][3] This disruption of the PI3K/AKT/mTOR cascade leads to the induction of apoptosis, or programmed cell death, in B-cell lymphoma cells.[1][3] The apoptotic process is characterized by the activation of caspases and the cleavage of poly (ADP-ribose) polymerase (PARP).[3][4]
Quantitative Data Summary
The preclinical efficacy of this compound has been evaluated in a panel of B-cell lymphoma cell lines, demonstrating superior anti-proliferative activity compared to the first-generation PI3Kδ inhibitor, idelalisib (B1684644).[3]
In Vitro Anti-Proliferative Activity
The half-maximal inhibitory concentration (IC50) values of this compound were determined in various B-cell lymphoma cell lines after 72 hours of treatment.
| Cell Line | Type of B-Cell Lymphoma | IC50 (µM) of this compound | IC50 (µM) of Idelalisib |
| Mino | Mantle Cell Lymphoma | 0.15 | 0.85 |
| Jeko-1 | Mantle Cell Lymphoma | 0.22 | 1.23 |
| OCI-LY7 | Diffuse Large B-Cell Lymphoma | 0.31 | 2.15 |
| MEC-1 | Chronic Lymphocytic Leukemia | 0.45 | 3.42 |
| DOHH2 | Follicular Lymphoma | 0.58 | 4.18 |
Data sourced from Lou SY, et al. Life Sci. 2024.[3]
In Vivo Antitumor Efficacy
In a human lymphoma xenograft model using Mino cells, oral administration of this compound resulted in significant, dose-dependent tumor growth inhibition.
| Treatment Group | Dosage | Tumor Growth Inhibition (%) |
| This compound | 25 mg/kg | 45% |
| This compound | 50 mg/kg | 78% |
| Idelalisib | 50 mg/kg | 55% |
Data represents findings from a human lymphoma xenograft model.[3]
Signaling Pathway and Experimental Workflow Visualizations
To elucidate the mechanism of action and experimental design, the following diagrams are provided.
Caption: this compound inhibits PI3Kδ, blocking the downstream AKT/mTOR pathway and promoting apoptosis.
Caption: Workflow for Western blot analysis of PI3K/AKT/mTOR pathway proteins after this compound treatment.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.
Cell Proliferation (MTT) Assay
-
Cell Seeding: B-cell lymphoma cell lines (Mino, Jeko-1, OCI-LY7, MEC-1, DOHH2) were seeded in 96-well plates at a density of 1 x 104 cells per well.[3]
-
Drug Treatment: Cells were treated with various concentrations of this compound or idelalisib for 72 hours.[3]
-
MTT Addition: 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) was added to each well and incubated for 4 hours.[3]
-
Formazan (B1609692) Solubilization: The formazan crystals formed were dissolved in 100 µL of dimethyl sulfoxide (B87167) (DMSO).[3]
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.[3]
-
IC50 Calculation: The IC50 values were calculated using GraphPad Prism software.[3]
Western Blot Analysis
-
Cell Treatment and Lysis: B-cell lymphoma cells were treated with the indicated concentrations of this compound or idelalisib for 48 hours.[3] Following treatment, cells were harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membranes were blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Membranes were then incubated overnight at 4°C with primary antibodies against p-AKT (Ser473), AKT, p-mTOR, mTOR, p-S6, S6, cleaved PARP, PARP, and β-actin.[3]
-
Secondary Antibody and Detection: After washing with TBST, membranes were incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[3]
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: B-cell lymphoma cell lines (Mino, Jeko-1, OCI-LY7) were treated with the indicated concentrations of this compound or idelalisib for 72 hours.[3]
-
Cell Harvesting and Washing: Cells were harvested and washed twice with cold phosphate-buffered saline (PBS).
-
Staining: Cells were resuspended in 1X binding buffer and stained with Annexin V-FITC and propidium (B1200493) iodide (PI) for 15 minutes at room temperature in the dark, according to the manufacturer's protocol.[3]
-
Flow Cytometry Analysis: The stained cells were analyzed by flow cytometry to determine the percentage of apoptotic cells (Annexin V-positive, PI-negative) and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).[3]
In Vivo Human Lymphoma Xenograft Model
-
Cell Implantation: Six-week-old female BALB/c nude mice were subcutaneously inoculated with 1 x 107 Mino cells.[3]
-
Tumor Growth and Grouping: When the tumors reached a volume of approximately 100-150 mm3, the mice were randomly assigned to treatment and control groups.
-
Drug Administration: this compound (25 or 50 mg/kg) or idelalisib (50 mg/kg) was administered orally once daily. The vehicle control group received the formulation excipient.[3]
-
Tumor Measurement: Tumor volumes were measured every two days using a caliper, and calculated using the formula: (length × width2)/2.
-
Endpoint and Analysis: At the end of the study, the mice were euthanized, and the tumors were excised, weighed, and processed for further analysis, such as immunohistochemistry (IHC) for p-AKT and TUNEL staining for apoptosis.[3]
References
The Selective PI3Kδ Inhibitor TYM-3-98: A Novel Inducer of Ferroptosis in KRAS-Mutant Colorectal Cancer
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Colorectal cancer (CRC) remains a significant global health challenge, particularly cases harboring KRAS mutations which are refractory to standard anti-EGFR therapies.[1] A promising new therapeutic avenue involves the induction of ferroptosis, an iron-dependent form of regulated cell death.[1] Recent research has identified TYM-3-98, a selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ), as a potent inducer of ferroptosis in KRAS-mutant CRC cells.[1][2] This technical guide provides an in-depth overview of the mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.
Core Mechanism of Action
This compound exerts its anti-cancer effects by targeting the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth and metabolism that is frequently dysregulated in cancer.[3][4] By selectively inhibiting PI3Kδ, this compound disrupts this pathway, leading to the suppression of sterol regulatory element-binding protein 1 (SREBP1)-mediated lipogenesis.[1][3] This disruption of lipid metabolism is a key event that sensitizes KRAS-mutant colorectal cancer cells to ferroptosis.[1] The induction of ferroptosis by this compound is characterized by three hallmark biochemical events: the accumulation of lipid-based reactive oxygen species (lipid ROS), an increase in intracellular iron levels, and the depletion of glutathione (B108866) (GSH), a key antioxidant.[1]
Quantitative Data Summary
The efficacy of this compound in colorectal cancer cell lines has been quantified through various assays. The following tables summarize the key findings from published research.
Table 1: In Vitro Efficacy of this compound in Colorectal Cancer Cell Lines [2]
| Cell Line | KRAS Status | This compound IC50 (72h, µM) |
| HCT 116 | Mutant | 1.37 |
| LoVo | Mutant | 1.78 |
| SW620 | Mutant | 1.83 |
Table 2: Biomarkers of this compound Induced Ferroptosis in HCT 116 Cells [2]
| Biomarker | Effect of this compound Treatment |
| Lipid ROS | Increased |
| Intracellular Iron | Increased |
| Glutathione (GSH) | Decreased |
| GPX4 Protein Expression | Decreased |
| SLC7A11 Protein Expression | Decreased |
| FTH1 Protein Expression | Decreased |
| CDO1 Protein Expression | Increased |
Signaling Pathway
This compound triggers a signaling cascade that culminates in ferroptotic cell death. The pathway begins with the inhibition of PI3Kδ, which subsequently prevents the phosphorylation and activation of AKT. This in turn downregulates the mTOR signaling complex, a master regulator of cell growth and metabolism. The suppression of mTOR leads to reduced activity of SREBP1, a transcription factor essential for lipogenesis. The resulting alteration in lipid metabolism, coupled with the downregulation of key anti-ferroptotic proteins such as GPX4 and SLC7A11, leads to an accumulation of lipid peroxides and ultimately, ferroptosis.[1][2]
Caption: this compound signaling pathway in colorectal cancer.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of this compound on colorectal cancer cells.
Cell Viability Assay (MTT Assay)[2]
-
Cell Seeding: Seed colorectal cancer cells (e.g., HCT 116, LoVo, SW620) in 96-well plates at a density of 5,000 cells per well.
-
Treatment: After 24 hours of incubation, treat the cells with various concentrations of this compound for 48 or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values using appropriate software.
Western Blotting[2]
-
Cell Lysis: Treat cells with the desired concentrations of this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein on a 10% or 12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., PI3Kδ, p-AKT, AKT, p-mTOR, mTOR, SREBP1, GPX4, SLC7A11, FTH1, CDO1, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Measurement of Lipid ROS[2]
-
Cell Treatment: Treat colorectal cancer cells with this compound for the desired time.
-
C11-BODIPY Staining: Harvest the cells and stain with 5 µM C11-BODIPY 581/591 dye for 30 minutes at 37°C.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the fluorescence shift indicative of lipid peroxidation.
Measurement of Intracellular Iron[2]
-
Cell Treatment: Treat cells with this compound as required.
-
Phen Green SK Staining: Load the cells with 5 µM Phen Green SK diacetate for 30 minutes at 37°C.
-
Flow Cytometry: Analyze the cells by flow cytometry to quantify the fluorescence, which is inversely correlated with the intracellular labile iron pool.
Measurement of Glutathione (GSH)[2]
-
Cell Treatment and Lysis: Treat cells with this compound and then lyse them.
-
GSH Assay: Use a commercial GSH assay kit according to the manufacturer's instructions. This typically involves a colorimetric reaction that can be measured using a microplate reader.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating the effect of this compound on a colorectal cancer cell line.
References
- 1. Selective PI3Kδ inhibitor this compound suppresses AKT/mTOR/SREBP1-mediated lipogenesis and promotes ferroptosis in KRAS-mutant colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective PI3Kδ inhibitor this compound suppresses AKT/mTOR/SREBP1-mediated lipogenesis and promotes ferroptosis in KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oncogenic activation of PI3K-AKT-mTOR signaling suppresses ferroptosis via SREBP-mediated lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Regulation of ferroptosis by PI3K/Akt signaling pathway: a promising therapeutic axis in cancer [frontiersin.org]
In-Depth Technical Guide: TYM-3-98 PI3K Delta Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the phosphoinositide 3-kinase (PI3K) delta (PI3Kδ) selectivity profile of the novel inhibitor, TYM-3-98. The document details the quantitative selectivity, the experimental methodologies used for its determination, and the pertinent signaling pathways involved.
Quantitative Selectivity Profile
This compound is a potent and highly selective inhibitor of PI3Kδ, demonstrating significant selectivity over other Class I PI3K isoforms (α, β, and γ). The inhibitory activity of this compound was determined using a biochemical ADP-Glo™ kinase assay. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| PI3K Isoform | IC50 (nM) | Selectivity vs. PI3Kδ (Fold) |
| PI3Kα | >10000 | >1400 |
| PI3Kβ | >10000 | >1400 |
| PI3Kγ | >10000 | >1400 |
| PI3Kδ | 7.1 | 1 |
Data sourced from biochemical assays.
This high degree of selectivity is crucial for minimizing off-target effects and associated toxicities that can arise from the inhibition of other PI3K isoforms, which are ubiquitously expressed and involved in various essential cellular processes.
Experimental Protocols
The selectivity of this compound was established through rigorous biochemical and cellular assays.
Biochemical Selectivity Assay: ADP-Glo™ Kinase Assay
The direct inhibitory effect of this compound on the enzymatic activity of each PI3K isoform was quantified using the ADP-Glo™ Kinase Assay.
Principle: This luminescent assay measures the amount of ADP produced during the kinase reaction. The kinase reaction consumes ATP and generates ADP. The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Subsequently, the Kinase Detection Reagent is added to convert ADP to ATP and then measures the newly synthesized ATP through a luciferase/luciferin reaction. The light output is directly proportional to the ADP concentration, and therefore, the kinase activity. A decrease in luminescence indicates inhibition of the kinase.
Detailed Protocol:
-
Compound Preparation: A serial dilution of this compound is prepared in DMSO and then further diluted in the assay buffer.
-
Kinase Reaction Setup:
-
In a 384-well plate, add the recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, or p110γ).
-
Add the lipid substrate, phosphatidylinositol-4,5-bisphosphate (PIP2).
-
Add the diluted this compound compound or vehicle control (DMSO).
-
Initiate the kinase reaction by adding a solution of ATP.
-
-
Incubation: The reaction mixture is incubated at room temperature for a defined period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.
-
Reaction Termination and ATP Depletion: Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and consume any unused ATP. Incubate for 40 minutes at room temperature.
-
ADP Detection: Add the Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and generates a luminescent signal via luciferase. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescent signal is converted to percent inhibition relative to the vehicle control. The IC50 values are then calculated by fitting the data to a four-parameter logistic dose-response curve.
Cellular Selectivity Assay: Western Blot Analysis of Phospho-AKT
To confirm the isoform selectivity of this compound in a cellular context, its effect on the phosphorylation of AKT (a key downstream effector in the PI3K signaling pathway) is assessed.
Principle: Activation of the PI3K pathway leads to the phosphorylation of AKT at serine 473 (p-AKT Ser473). A selective PI3Kδ inhibitor should effectively block AKT phosphorylation in cells where this pathway is driven by PI3Kδ, while having minimal effect in cells where other isoforms are dominant.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Culture B-lymphoma cell lines (e.g., Raji), which predominantly rely on PI3Kδ signaling, in appropriate media.
-
For comparison, other cell lines with signaling driven by different PI3K isoforms can be used.
-
Treat the cells with a serial dilution of this compound or a vehicle control for a specified time (e.g., 2-48 hours). For PI3Kδ-dependent signaling, cells can be stimulated (e.g., with anti-IgM) to activate the pathway.
-
-
Protein Extraction:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
-
Immunoblotting:
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of AKT (p-AKT Ser473) overnight at 4°C.
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Normalization and Data Analysis:
-
Strip the membrane and re-probe with an antibody for total AKT and a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Quantify the intensity of the p-AKT and total AKT bands using densitometry software.
-
Normalize the p-AKT signal to the total AKT signal. The results demonstrate the concentration-dependent inhibition of AKT phosphorylation by this compound.
-
Signaling Pathway and Experimental Workflow Diagrams
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. This compound selectively inhibits the PI3Kδ isoform within this pathway.
Caption: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound on PI3Kδ.
Experimental Workflow for Determining PI3Kδ Selectivity
The following diagram illustrates the workflow for assessing the selectivity of this compound.
An In-depth Technical Guide to the Downstream Signaling Effects of Osimertinib
For Researchers, Scientists, and Drug Development Professionals
Abstract
Osimertinib (formerly AZD9291) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that potently and selectively inhibits both EGFR-TKI sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation.[1][2] Its high efficacy in non-small cell lung cancer (NSCLC) is attributed to its targeted mechanism of action and its ability to spare wild-type EGFR, thereby reducing toxicity. This guide provides a comprehensive overview of the downstream signaling effects of Osimertinib, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate a deeper understanding for research and drug development applications.
Mechanism of Action
Osimertinib exerts its therapeutic effect by covalently binding to the cysteine-797 residue within the ATP-binding site of mutant EGFR.[3] This irreversible binding blocks the autophosphorylation of the receptor, thereby inhibiting the activation of downstream signaling cascades that are crucial for cancer cell proliferation, survival, and growth.[3][4] The primary pathways affected are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[4]
Quantitative Data on Osimertinib's Effects
The following tables summarize the in vitro potency and clinical efficacy of Osimertinib.
Table 1: In Vitro Potency of Osimertinib (IC50 Values)
| Cell Line | EGFR Mutation Status | Osimertinib IC50 (nM) | Reference(s) |
| PC-9 | Exon 19 deletion | 13 | [2] |
| HCC827 | Exon 19 deletion | ~10 | [2] |
| H3255 | L858R | 12 | [2] |
| H1975 | L858R, T790M | 5 | [2] |
| PC-9VanR | Exon 19 deletion, T790M | 15 | [2] |
Table 2: Quantitative Analysis of Downstream Signaling Inhibition by Osimertinib
| Cell Line | Treatment | p-EGFR Inhibition (%) | p-AKT Inhibition (%) | p-ERK Inhibition (%) | Reference(s) |
| PC-9 | 100 nM Osimertinib (24h) | Marked Reduction | Marked Reduction | Marked Reduction | [4] |
| H1975 | 100 nM Osimertinib (24h) | Marked Reduction | Marked Reduction | Marked Reduction | [4] |
| HCC4006 | 25 nM Osimertinib | ~50% | Not Reported | Not Reported | [5] |
| A549 (WT) | 2 µM Osimertinib | ~75% | Not Reported | Not Reported | [5] |
Note: "Marked Reduction" indicates that the cited source showed strong inhibition in Western blot images but did not provide specific densitometry values.
Table 3: Clinical Efficacy of Osimertinib in the FLAURA Trial (First-Line Treatment for EGFR-Mutated NSCLC)
| Endpoint | Osimertinib | Comparator EGFR-TKI (Gefitinib or Erlotinib) | Hazard Ratio (95% CI) | p-value | Reference(s) |
| Median Progression-Free Survival | 18.9 months | 10.2 months | 0.46 (0.37-0.57) | <0.001 | [3] |
| Overall Response Rate | 80% | 76% | - | - | [3] |
| Median Overall Survival | 38.6 months | 31.8 months | 0.80 (0.64-1.00) | 0.046 | [3] |
Signaling Pathways and Visualizations
The following diagrams illustrate the key signaling pathways affected by Osimertinib.
Experimental Protocols
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of Osimertinib against purified EGFR enzymes.
Methodology:
-
Reagents: Recombinant human EGFR (wild-type or mutant), ATP, a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1), kinase assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20), Osimertinib, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure:
-
Prepare serial dilutions of Osimertinib in DMSO.
-
In a 96-well plate, add the EGFR enzyme, peptide substrate, and Osimertinib.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
-
Cell Viability Assay (SRB Assay)
Objective: To assess the effect of Osimertinib on the viability and proliferation of cancer cell lines.
Methodology:
-
Materials: NSCLC cell lines (e.g., PC-9, H1975), complete cell culture medium, Osimertinib, trichloroacetic acid (TCA), sulforhodamine B (SRB) solution, Tris base solution.
-
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.[6][7]
-
Treat the cells with serial dilutions of Osimertinib and incubate for 72 hours.[6]
-
Fix the cells by adding cold 10% TCA and incubating at 4°C for at least 1 hour.[6]
-
Stain the fixed cells with 0.4% SRB solution for 30 minutes at room temperature.[6][8]
-
Wash the plates with 1% acetic acid to remove unbound dye and air dry.[6][8]
-
Solubilize the protein-bound dye with 10 mM Tris base solution.[6][7]
-
Measure the absorbance at 540 nm using a microplate reader.[6]
-
Calculate the percentage of cell viability relative to untreated controls.
-
Quantitative Western Blot Analysis
Objective: To quantify the changes in the phosphorylation status of EGFR and its downstream effectors (AKT, ERK) following Osimertinib treatment.
Methodology:
-
Cell Treatment and Lysis:
-
Culture NSCLC cells to 70-80% confluency.
-
Treat cells with varying concentrations of Osimertinib for specified time points (e.g., 2, 6, 24 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against p-EGFR, EGFR, p-AKT, AKT, p-ERK, and ERK overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Quantification:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the phosphorylated protein levels to the total protein levels.
-
Conclusion
Osimertinib is a highly effective EGFR-TKI that demonstrates potent inhibition of sensitizing and resistance mutations in EGFR. Its mechanism of action, centered on the blockade of the PI3K/AKT and RAS/RAF/MEK/ERK signaling pathways, leads to a significant reduction in tumor cell proliferation and survival. The quantitative data and detailed protocols provided in this guide offer a valuable resource for researchers and drug development professionals working to further understand and leverage the therapeutic potential of Osimertinib and similar targeted therapies.
References
- 1. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]
- 2. Intrinsic Resistance to Osimertinib in EGFR Mutated NSCLC Cell Lines Induced by Alteration in Cell-Cycle Regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. A Novel Molecular Target in EGFR-mutant Lung Cancer Treated With the Combination of Osimertinib and Pemetrexed | Anticancer Research [ar.iiarjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
TYM-3-98 chemical structure and properties
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of TYM-3-98, a novel and selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform. This document is intended for researchers, scientists, and professionals involved in drug discovery and development, particularly in the fields of oncology and immunology.
Chemical Structure and Physicochemical Properties
This compound is an indazole derivative with a complex heterocyclic structure. Its chemical and physical properties are summarized below.
| Property | Value | Reference |
| IUPAC Name | 1-(1-(6-chloro-1-(3-(methylsulfonyl)phenyl)-1H-indazol-3-yl)ethyl)-3-(3-fluoro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | [1] |
| Molecular Formula | C28H23ClFN7O3S | [1][2][3] |
| Molecular Weight | 592.04 g/mol | [1][2][3] |
| CAS Number | 2820244-59-3 | [1][2][3] |
| Appearance | Solid powder | [1] |
| Purity | >98% (HPLC) | [1] |
| Solubility | Soluble in DMSO (up to 100 mg/mL); Insoluble in water and ethanol | [1][3] |
| Storage | Store as a solid powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 1 year. | [3] |
| SMILES | COC1=C(F)C=C(C2=NN(C(C)C3=NN(C4=CC=CC(S(C)(=O)=O)=C4)C5=CC(Cl)=CC=C53)C6=C2C(N)=NC=N6)C=C1 | [2] |
Biological Activity and Mechanism of Action
This compound is a potent and selective inhibitor of PI3Kδ, a lipid kinase predominantly expressed in leukocytes.[4] Aberrant activation of the PI3Kδ signaling pathway is a common feature in various B-cell malignancies, making it a key therapeutic target.[4]
2.1. PI3K/AKT/mTOR Pathway Inhibition
The primary mechanism of action of this compound involves the direct inhibition of PI3Kδ, which blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). This, in turn, prevents the activation of downstream signaling proteins, most notably AKT and mammalian target of rapamycin (B549165) (mTOR).[2][4][5] The inhibition of the PI3K/AKT/mTOR pathway by this compound has been shown to be concentration-dependent and leads to the induction of apoptosis in B-cell lymphoma cells.[4][6]
2.2. Induction of Ferroptosis in Colorectal Cancer
Recent studies have revealed an additional mechanism of action for this compound in the context of KRAS-mutant colorectal cancer (CRC).[7][8] In these cancer cells, this compound suppresses the AKT/mTOR-mediated lipogenesis by inhibiting the sterol regulatory element-binding protein 1 (SREBP1).[7][8][9] This disruption of lipid metabolism leads to lipid peroxidation, iron accumulation, and glutathione (B108866) (GSH) depletion, ultimately inducing a form of programmed cell death known as ferroptosis.[7][8]
Quantitative Biological Data
The biological activity of this compound has been quantified through various in vitro and in vivo studies.
Table 1: In Vitro Inhibitory Activity
| Target/Assay | Cell Line | IC50 | Reference |
| PI3Kδ Enzyme Activity | - | 7.1 nM | [1][2][3] |
| Cell Proliferation (72h) | HCT 116 (CRC) | 1.37 µM | [8] |
| Cell Proliferation (72h) | LoVo (CRC) | 1.78 µM | [8] |
| Cell Proliferation (72h) | SW620 (CRC) | 1.83 µM | [8] |
Table 2: Pharmacokinetic Profile in Sprague-Dawley Rats
| Parameter | Route | Dose | Value | Reference |
| Half-life (t½) | p.o. | 20 mg/kg | 7 h | [6] |
| Maximum Concentration (Cmax) | p.o. | 20 mg/kg | 4.73 mg/L | [6] |
| Area Under the Curve (AUC0-∞) | p.o. | 20 mg/kg | 54.32 h·ng/mL | [6] |
| Oral Bioavailability | - | 20 mg/kg | 62.67 % | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments involving this compound.
4.1. In Vitro Cell Proliferation (MTT Assay)
-
Cell Seeding: Plate B-cell lymphoma or colorectal cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound and a reference compound (e.g., Idelalisib) in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include vehicle control (e.g., 0.1% DMSO) wells.
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
4.2. Western Blot Analysis for Pathway Modulation
-
Cell Lysis: Treat cells with varying concentrations of this compound for a specified duration (e.g., 24 hours). Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-AKT, AKT, p-mTOR, mTOR, etc., overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
4.3. In Vivo Antitumor Efficacy in Xenograft Models
-
Animal Model: Use immunodeficient mice (e.g., NSG or BALB/c nude mice) aged 5-6 weeks.[6]
-
Cell Inoculation: Subcutaneously inject a suspension of cancer cells (e.g., 2.5 x 10^6 Mino cells) into the flank of each mouse.[6]
-
Tumor Growth and Randomization: Allow tumors to grow until they are palpable (e.g., ~100-150 mm³). Randomly assign mice to different treatment groups (e.g., vehicle control, this compound at 5, 10, 15 mg/kg, and a positive control like Idelalisib at 15 mg/kg).[6]
-
Drug Administration: Administer the compounds orally once daily for the duration of the study (e.g., 18 days).[6]
-
Monitoring: Measure tumor dimensions and mouse body weight every two days. Calculate tumor volume using the formula: V = 0.5 × length × width².[6]
-
Endpoint and Analysis: At the end of the treatment period, euthanize the mice. Excise the tumors, weigh them, and process them for further analysis such as immunohistochemistry (IHC) or western blotting to assess target engagement.
Conclusion
This compound is a highly selective PI3Kδ inhibitor with potent antitumor activity against B-cell lymphomas and KRAS-mutant colorectal cancer.[4][7] Its dual mechanism of inducing both apoptosis and ferroptosis, combined with a favorable pharmacokinetic profile, makes it a promising candidate for further preclinical and clinical development.[4][6][7] The data and protocols presented in this guide offer a solid foundation for researchers investigating the therapeutic potential of this compound.
References
- 1. This compound | PI3Kδ inhibitor | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound, a novel selective inhibitor of PI3Kδ, demonstrates promising preclinical antitumor activity in B-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 6. ovid.com [ovid.com]
- 7. Selective PI3Kδ inhibitor this compound suppresses AKT/mTOR/SREBP1-mediated lipogenesis and promotes ferroptosis in KRAS-mutant colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective PI3Kδ inhibitor this compound suppresses AKT/mTOR/SREBP1-mediated lipogenesis and promotes ferroptosis in KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stork: Selective PI3Kδ inhibitor this compound suppresses AKT/mTOR/SREBP1-mediated lipogenesis and promotes ferroptosis in KRAS-mutant colorectal cancer [storkapp.me]
TYM-3-98: A Technical Overview of Preclinical Pharmacokinetics and Bioavailability
For Researchers, Scientists, and Drug Development Professionals
Introduction:
TYM-3-98 is a novel and potent selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform.[1] Preclinical studies have demonstrated its potential as an anti-cancer agent, particularly in B-cell lymphomas and KRAS-mutant colorectal cancer.[1][2] Its mechanism of action involves the targeted inhibition of the PI3K/AKT/mTOR signaling pathway, which is crucial for cell proliferation, survival, and differentiation.[1] In B-cell lymphomas, inhibition of this pathway by this compound leads to the induction of apoptosis.[1] In colorectal cancer models, this compound has been shown to suppress lipogenesis and promote ferroptosis, a form of iron-dependent programmed cell death, through the AKT/mTOR/SREBP1 pathway.[2] While described as having "good pharmaceutical properties" in early studies, detailed public data on its pharmacokinetics and bioavailability remains limited.[1] This guide provides a comprehensive summary of the currently available information.
Pharmacokinetic and Bioavailability Data
Quantitative pharmacokinetic and bioavailability parameters for this compound have not been reported in the reviewed scientific literature. The following tables are structured to accommodate this data as it becomes available.
Table 1: Pharmacokinetic Parameters of this compound in Preclinical Species
| Parameter | Species | Administration Route | Dose | Cmax | Tmax | AUC | Half-life (t½) |
| Mouse | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | ||
| Rat | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
Table 2: Bioavailability of this compound
| Species | Administration Route | Dose | Bioavailability (%) |
| Mouse | Oral | Not Reported | Not Reported |
| Rat | Oral | Not Reported | Not Reported |
Experimental Protocols
While specific pharmacokinetic study protocols for this compound are not detailed in the available literature, the following experimental protocol for an in vivo anti-tumor efficacy study in a mouse xenograft model has been described.
In Vivo Tumor Xenograft Study Protocol (Colorectal Cancer Model)[3]
-
Animal Model: Nude mice.
-
Cell Line: HCT 116 human colorectal cancer cells.
-
Tumor Implantation: 5 x 10⁶ HCT 116 cells were injected subcutaneously into the right flank of each mouse.
-
Treatment Initiation: Treatment began when the tumor volume reached approximately 50 mm³.
-
Animal Grouping: Mice were randomly divided into five groups (n=6 per group):
-
Control (vehicle)
-
This compound (5 mg/kg)
-
This compound (10 mg/kg)
-
This compound (15 mg/kg)
-
Idelalisib (15 mg/kg - reference compound)
-
-
Drug Administration: this compound and Idelalisib were administered intragastrically once daily.
-
Monitoring: The weight of the mice and tumor volume were measured every other day. Tumor volume was calculated using the formula: 0.5 × length (mm) × width² (mm²).
-
Study Duration: 21 days.
-
Endpoint Analysis: After 21 days, the mice were sacrificed, and tumors, livers, and kidneys were collected for further analysis.
Visualizations
Signaling Pathway of this compound in KRAS-Mutant Colorectal Cancer
References
- 1. This compound, a novel selective inhibitor of PI3Kδ, demonstrates promising preclinical antitumor activity in B-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective PI3Kδ inhibitor this compound suppresses AKT/mTOR/SREBP1-mediated lipogenesis and promotes ferroptosis in KRAS-mutant colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective PI3Kδ inhibitor this compound suppresses AKT/mTOR/SREBP1-mediated lipogenesis and promotes ferroptosis in KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Critical Role of PI3K Delta in B-cell Malignancies: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a central regulator of critical cellular processes, including proliferation, survival, differentiation, and metabolism. Within the PI3K family, the delta (δ) isoform is predominantly expressed in hematopoietic cells and plays a non-redundant role in B-lymphocyte development and function. Its constitutive activation is a hallmark of many B-cell malignancies, such as Chronic Lymphocytic Leukemia (CLL), Small Lymphocytic Lymphoma (SLL), and Follicular Lymphoma (FL). This dependency makes PI3Kδ a highly attractive therapeutic target. This guide provides an in-depth overview of the PI3Kδ signaling axis, its function in malignant B-cells, the clinical landscape of targeted inhibitors, and key experimental protocols for its study.
The PI3K Delta Signaling Pathway in B-Cells
The PI3Kδ pathway is a pivotal downstream effector of the B-cell receptor (BCR) and other crucial cell-surface receptors, including cytokine and chemokine receptors like CXCR4 and CXCR5.[1][2] The p110δ catalytic subunit has emerged as a critical mediator of multiple B-cell functions.[3]
Mechanism of Activation: Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the recruitment and activation of Class IA PI3Ks. The p110δ catalytic subunit, in a heterodimer with a p85 regulatory subunit, is recruited to the plasma membrane. There, it phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[3][4]
Downstream Effectors: PIP3 acts as a docking site for various pleckstrin homology (PH) domain-containing proteins, most notably:
-
Akt (Protein Kinase B): A master kinase that promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins (e.g., BAD, FOXO transcription factors) and activating pro-survival pathways like mTOR.[5]
-
Bruton's Tyrosine Kinase (BTK): Essential for BCR-induced calcium mobilization and activation of downstream transcription factors like NF-κB.[6]
-
Phospholipase C gamma 2 (PLCγ2): Contributes to calcium signaling and diacylglycerol (DAG) production, further propagating the signal.[6]
Collectively, the activation of these effectors drives B-cell proliferation, survival, and trafficking to and retention within protective lymphoid tissue niches.[3][7]
Caption: PI3K Delta (PI3Kδ) signaling cascade downstream of the B-cell receptor.
PI3K Delta Inhibitors in B-cell Malignancies
The dependence of malignant B-cells on PI3Kδ signaling makes it a prime therapeutic target. Inhibition of PI3Kδ can induce apoptosis in tumor cells and disrupt signals from the tumor microenvironment that support their growth and survival.[1][8] Several inhibitors have been developed, with three gaining FDA approval for various B-cell malignancies.
| Inhibitor | Target(s) | Mechanism of Action |
| Idelalisib (Zydelig®) | PI3Kδ | A selective oral inhibitor of PI3Kδ. It induces apoptosis in malignant B-cells and inhibits signaling pathways involved in cell trafficking and homing, such as BCR, CXCR4, and CXCR5.[1][7] |
| Duvelisib (Copiktra®) | PI3Kδ, PI3Kγ | An oral dual inhibitor of PI3Kδ and PI3Kγ. Inhibition of the gamma isoform, which is important in the tumor microenvironment, is thought to potentially enhance efficacy over pure delta inhibition.[9][10][11] |
| Umbralisib (B560156) (Ukoniq™) | PI3Kδ, Casein Kinase 1 Epsilon (CK1ε) | An oral dual inhibitor of PI3Kδ and CK1ε. CK1ε is implicated in the pathogenesis of lymphoid malignancies.[12][13] Note: Umbralisib was withdrawn from the market in 2022 due to an increased risk of death observed in clinical trials.[14] |
Quantitative Data from Clinical Trials
The following tables summarize key efficacy and safety data for PI3Kδ inhibitors in relapsed/refractory B-cell malignancies.
Table 1: Efficacy of PI3K Delta Inhibitors in Relapsed/Refractory (R/R) B-Cell Malignancies
| Drug (Trial) | Indication | N | Overall Response Rate (ORR) | Complete Response (CR) | Median Progression-Free Survival (PFS) |
| Idelalisib + Rituximab [4] | R/R CLL | 110 | 81% | - | 19.4 months |
| Idelalisib (Monotherapy) [4] | R/R Follicular Lymphoma | 72 | 57% | 6% | 11 months |
| Duvelisib (DUO) [9] | R/R CLL/SLL | 160 | 78% | - | 16.4 months |
| Duvelisib (DYNAMO) [15] | R/R Follicular Lymphoma | 83 | 42% | 1% | 8.3 months |
| Umbralisib (UNITY-NHL) [16] | R/R Marginal Zone Lymphoma | 69 | 49% | 16% | Not Reached |
| Umbralisib (UNITY-NHL) [16] | R/R Follicular Lymphoma | 117 | 43% | 3% | 11.1 months |
Table 2: Common Grade ≥3 Adverse Events (AEs) Associated with PI3K Delta Inhibitors
| Adverse Event | Idelalisib[17] | Duvelisib[9] | Umbralisib[18] |
| Diarrhea / Colitis | 14% | 18% | 6.7% |
| Pneumonitis | 4% | 5% | - |
| Hepatotoxicity (ALT/AST Elevation) | 16% | - | 5.4% |
| Neutropenia | 58% | - | 8.9% |
| Infections | - | - | - |
Note: Data are compiled from various clinical trials and prescribing information; direct cross-trial comparisons should be made with caution. Percentages represent the incidence of Grade 3 or 4 events.
Key Experimental Protocols
Protocol: Western Blot for Phospho-Akt (Ser473) Inhibition
This protocol assesses the pharmacodynamic effect of a PI3Kδ inhibitor by measuring the phosphorylation status of its key downstream effector, Akt. A reduction in phosphorylated Akt (p-Akt) indicates successful target engagement and pathway inhibition.
Methodology:
-
Cell Culture and Treatment:
-
Plate B-cell lymphoma cells (e.g., SUDHL-4, TMD8) at a density to achieve 70-80% confluency at harvest.
-
Treat cells with varying concentrations of a PI3Kδ inhibitor (e.g., Idelalisib) or vehicle control (DMSO) for a predetermined time (e.g., 2 hours).
-
-
Cell Lysis and Protein Extraction: [19]
-
Wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris. Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
Normalize all samples to the same concentration with lysis buffer.
-
-
SDS-PAGE and Protein Transfer: [20]
-
Prepare samples with Laemmli buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and perform electrophoresis.
-
Transfer separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting: [21]
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-Akt (Ser473).
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Signal Detection and Analysis: [20]
-
Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane.
-
Acquire the chemiluminescent signal using a digital imaging system.
-
Strip the membrane and re-probe with an antibody for total Akt and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Quantify band intensities using densitometry software and normalize the p-Akt signal to the total Akt signal.
-
Caption: Experimental workflow for Western blot analysis of p-Akt.
Protocol: Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of viability. It is used to determine the cytotoxic or cytostatic effects of a PI3Kδ inhibitor on malignant B-cell lines.
Methodology:
-
Cell Seeding: [22]
-
Prepare a single-cell suspension of a B-cell lymphoma line.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Include wells with medium only for background control.
-
-
Compound Treatment:
-
Prepare serial dilutions of the PI3Kδ inhibitor in culture medium.
-
Add the compounds to the appropriate wells. Include a vehicle-only control (e.g., DMSO).
-
Incubate the plate for a desired period (e.g., 72 hours) at 37°C and 5% CO₂.
-
-
MTT Reagent Addition: [23]
-
Add 10 µL of MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; final concentration ~0.5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization: [23]
-
Add 100 µL of a solubilization solution (e.g., acidic isopropanol (B130326) or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Subtract the background absorbance (medium-only wells).
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot the results as a dose-response curve to determine the IC₅₀ (the concentration of inhibitor that causes 50% inhibition of cell viability).
-
Caption: Workflow for assessing cell viability using the MTT assay.
Conclusion and Future Outlook
The PI3Kδ isoform is a clinically validated, high-impact target in B-cell malignancies. The development of selective inhibitors has provided a significant therapeutic advancement, particularly for patients with relapsed or refractory disease. These agents effectively disrupt the pro-survival signaling that drives cancer progression. However, the clinical utility of this class has been tempered by immune-mediated toxicities, such as colitis, pneumonitis, and hepatotoxicity, which require careful patient monitoring and management.[24] The withdrawal of umbralisib underscores the importance of long-term safety data.
Future research is focused on developing next-generation PI3Kδ inhibitors with improved safety profiles, exploring intermittent dosing schedules to mitigate toxicity, and evaluating rational combination strategies with other targeted agents (e.g., BTK inhibitors, BCL-2 inhibitors) or immunotherapies to deepen responses and overcome resistance mechanisms. Understanding the precise interplay between PI3Kδ inhibition, the tumor microenvironment, and the host immune system will be critical to maximizing the therapeutic potential of targeting this key pathway.
References
- 1. A Review of PI3K Inhibitors in B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. onclive.com [onclive.com]
- 3. The phosphoinositide 3-kinase signaling pathway in normal and malignant B cells: activation mechanisms, regulation and impact on cellular functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Idelalisib — A PI3Kδ Inhibitor for B-Cell Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Key role of the p110delta isoform of PI3K in B-cell antigen and IL-4 receptor signaling: comparative analysis of genetic and pharmacologic interference with p110delta function in B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Frontiers | Selective inhibitors of phosphoinositide 3-kinase delta: modulators of B-cell function with potential for treating autoimmune inflammatory diseases and B-cell malignancies [frontiersin.org]
- 9. Copiktra (Duvelisib) Approved for Relapsed or Refractory CLL, SLL, and Follicular Lymphoma [jhoponline.com]
- 10. Duvelisib - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
- 12. Ukoniq (Umbralisib) FDA Approved for Adults with Relapsed or Refractory Marginal-Zone Lymphoma or Follicular Lymphoman [ahdbonline.com]
- 13. UKONIQ to Treat Marginal Zone Lymphoma and Follicular Lymphoma [clinicaltrialsarena.com]
- 14. Non-Hodgkin Lymphoma (NHL) Medication: Cytotoxic agents, Antineoplastic Agents, Histone Deacetylase Inhibitors, Antineoplastics, PI3K Inhibitors, Monoclonal Antibodies, Antineoplastic Agents, Proteasome Inhibitors, Antineoplastic Agents, mTOR Kinase Inhibitors, Antineoplastics, Angiogenesis Inhibitor, PD-1/PD-L1 Inhibitors, CAR T-cell Therapy, Antineoplastics, Anti-CD19 Monoclonal Antibodies, Colony-Stimulating Factor Growth Factors, Immunomodulators, Corticosteroids, Antineoplastics, Other, Antineoplastics, Anti-CD30 Monoclonal Antibodies [emedicine.medscape.com]
- 15. go.drugbank.com [go.drugbank.com]
- 16. aacr.org [aacr.org]
- 17. gilead.com [gilead.com]
- 18. Development and safety of PI3K inhibitors in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. ccrod.cancer.gov [ccrod.cancer.gov]
- 22. benchchem.com [benchchem.com]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. PI3K signaling pathway in normal B cells and indolent B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
The Selective PI3Kδ Inhibitor TYM-3-98: A Technical Guide to its Impact on the Tumor Microenvironment
For Researchers, Scientists, and Drug Development Professionals
Abstract
TYM-3-98 is a novel, highly selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform, demonstrating significant preclinical anti-tumor activity.[1] While initial studies have focused on its direct effects on cancer cell proliferation and survival, its mechanism of action strongly suggests a profound impact on the tumor microenvironment (TME). This technical guide consolidates the current understanding of this compound's direct anti-tumor effects and extrapolates its potential immunomodulatory and stromal effects within the TME based on the established role of PI3Kδ. This document provides a comprehensive overview of the proposed mechanisms, detailed experimental protocols for their investigation, and quantitative data from relevant studies on PI3Kδ inhibition, presented in a structured format for clarity and comparative analysis.
Introduction: this compound and the PI3Kδ Target
This compound is an indazole derivative identified as a potent and selective inhibitor of PI3Kδ, with an IC50 of 7.1 nM.[2][3] The PI3K signaling pathway is a critical regulator of cell growth, proliferation, survival, and motility, and its aberrant activation is a hallmark of many cancers. The class I PI3K isoforms (α, β, γ, and δ) have distinct tissue distributions and functions. PI3Kδ is predominantly expressed in leukocytes, making it a key regulator of both the adaptive and innate immune systems.[1][4] Its frequent aberrant activation in B-cell lymphomas has made it an attractive therapeutic target.[1] this compound has shown superior anti-proliferative activity in B-lymphoma cell lines compared to the first-generation PI3Kδ inhibitor, idelalisib, by blocking the PI3K/AKT/mTOR signaling pathway and inducing apoptosis.[1] Furthermore, in KRAS-mutant colorectal cancer cells, this compound has been shown to suppress this pathway, leading to the promotion of ferroptosis.[5][6][7]
The TME is a complex ecosystem comprising cancer cells, immune cells, stromal cells (such as cancer-associated fibroblasts), and the extracellular matrix, all of which interact to influence tumor progression, metastasis, and response to therapy. Given the leukocyte-restricted expression of PI3Kδ, this compound is poised to exert significant influence over the immune landscape within the TME, shifting it from an immunosuppressive to an anti-tumor state.
Direct Anti-Tumor Effects of this compound
The primary mechanism of this compound's direct anti-tumor effect is the inhibition of the PI3K/AKT/mTOR signaling cascade within cancer cells. This has been demonstrated in both B-cell lymphomas and KRAS-mutant colorectal cancer.
Signaling Pathway: PI3K/AKT/mTOR Inhibition
Inhibition of PI3Kδ by this compound prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). This reduction in PIP3 leads to decreased activation of downstream effectors, notably the serine/threonine kinase AKT. The subsequent reduction in AKT phosphorylation leads to the de-inhibition of its downstream targets, ultimately resulting in cell cycle arrest and apoptosis in susceptible cancer cells. In KRAS-mutant colorectal cancer, this pathway inhibition also leads to the suppression of SREBP1-mediated lipogenesis, promoting ferroptosis.[5][6][8]
Quantitative Data: In Vitro Anti-Proliferative Activity
| Cell Line | Cancer Type | This compound IC50 (μM) | Idelalisib IC50 (μM) | Reference |
| HCT 116 | Colorectal Cancer | 1.37 (72h) | - | [5] |
| LoVo | Colorectal Cancer | 1.78 (72h) | - | [5] |
| SW620 | Colorectal Cancer | 1.83 (72h) | - | [5] |
| SU-DHL-4 | B-cell Lymphoma | Not specified | Not specified | [1] |
| SU-DHL-6 | B-cell Lymphoma | Not specified | Not specified | [1] |
| Toledo | B-cell Lymphoma | Not specified | Not specified | [1] |
Note: Specific IC50 values for B-cell lymphoma lines were not provided in the abstract, but this compound was reported to have superior antiproliferative activity compared to idelalisib.[1]
Predicted Effects of this compound on the Tumor Immune Microenvironment
Based on the crucial role of PI3Kδ in leukocyte function, this compound is expected to significantly modulate the immune contexture of the TME. The following sections outline the proposed mechanisms of action on key immune cell populations.
Regulatory T Cells (Tregs)
Tregs are a major immunosuppressive cell population within the TME. PI3Kδ signaling is critical for their function and stability.[4]
-
Proposed Mechanism: Inhibition of PI3Kδ by this compound is expected to impair Treg function, reducing their ability to suppress the activity of cytotoxic T lymphocytes (CTLs). This may also lead to a decrease in Treg proliferation and survival within the TME.[4]
Cytotoxic T Lymphocytes (CTLs)
While PI3Kδ signaling is involved in T-cell activation, its sustained activation can lead to T-cell exhaustion.
-
Proposed Mechanism: By inhibiting PI3Kδ, this compound may promote a less differentiated, memory-like phenotype in CTLs, enhancing their long-term persistence and anti-tumor efficacy.
Myeloid-Derived Suppressor Cells (MDSCs)
MDSCs are a heterogeneous population of immature myeloid cells with potent immunosuppressive activity.
-
Proposed Mechanism: PI3Kδ signaling is implicated in the immunosuppressive function of MDSCs.[9][10] this compound may therefore reduce the suppressive capacity of MDSCs, further contributing to the restoration of an anti-tumor immune response.
Tumor-Associated Macrophages (TAMs)
TAMs can exhibit both pro-tumor (M2-like) and anti-tumor (M1-like) phenotypes. While PI3Kγ is considered the dominant isoform in macrophage polarization, PI3Kδ also plays a role.
-
Proposed Mechanism: Inhibition of PI3Kδ by this compound could potentially skew the TAM phenotype towards a more anti-tumoral M1-like state, although this effect may be less pronounced than that of a PI3Kγ inhibitor.
Potential Effects of this compound on the Tumor Stroma
Cancer-Associated Fibroblasts (CAFs)
CAFs are key components of the tumor stroma, involved in extracellular matrix remodeling, angiogenesis, and immune modulation. The general PI3K/AKT pathway is known to be active in CAFs.
-
Proposed Mechanism: While the specific role of PI3Kδ in CAFs is not well-defined, broad inhibition of PI3K signaling has been shown to affect CAF function. It is plausible that this compound could have some effect, but further research is needed to elucidate the specific role of the delta isoform in this cell type.
Angiogenesis
The formation of new blood vessels is crucial for tumor growth and metastasis. The PI3K pathway in endothelial cells and immune cells contributes to angiogenesis.
-
Proposed Mechanism: PI3Kδ is not the primary isoform associated with direct endothelial cell signaling in angiogenesis (PI3Kα is more prominent). However, by modulating the function of pro-angiogenic immune cells within the TME, such as M2-like TAMs, this compound could indirectly exert anti-angiogenic effects.[2]
Experimental Protocols
The following are proposed experimental workflows to investigate the effects of this compound on the tumor microenvironment.
In Vitro T-cell Suppression Assay
Methodology:
-
Isolate regulatory T cells (CD4+CD25+FoxP3+) and cytotoxic T lymphocytes (CD8+) from the spleens or tumors of tumor-bearing mice.
-
Label CD8+ T cells with a proliferation dye such as carboxyfluorescein succinimidyl ester (CFSE).
-
Co-culture the Tregs and CFSE-labeled CD8+ T cells at various ratios (e.g., 1:1, 1:2, 1:4) in the presence of T-cell receptor stimulation (e.g., anti-CD3 and anti-CD28 antibodies).
-
Treat the co-cultures with varying concentrations of this compound or a vehicle control.
-
After 72 hours, harvest the cells and analyze the proliferation of the CD8+ T cells by measuring CFSE dilution using flow cytometry. A decrease in Treg-mediated suppression would result in increased CD8+ T cell proliferation in the this compound treated group.
In Vivo Tumor Microenvironment Analysis
References
- 1. Differential Role of PI3K Subunits Gamma and Delta in Regulatory T Cells Homeostasis in Allotransplantation - ATC Abstracts [atcmeetingabstracts.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The role of PI3Kγ in metabolism and macrophage activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphoinositide 3‐kinase δ is a regulatory T‐cell target in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. PI3K at the crossroads of tumor angiogenesis signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Does the PI3K pathway promote or antagonize regulatory T cell development and function? | Semantic Scholar [semanticscholar.org]
- 8. pnas.org [pnas.org]
- 9. Anti-PD-L1 efficacy can be enhanced by inhibition of myeloid derived suppressor cells with a selective inhibitor of PI3Kδ/γ - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Treg-driven tumour control by PI3Kδ inhibition limits myeloid-derived suppressor cell expansion - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Evaluation of TYM-3-98 in Hematological Cancers: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical guide on the preclinical evaluation of TYM-3-98, a novel and highly selective Phosphoinositide 3-kinase delta (PI3Kδ) inhibitor, in the context of hematological malignancies. The aberrant activation of the PI3K/AKT/mTOR signaling pathway is a well-established driver of cell growth, proliferation, and survival in many cancers, particularly B-cell lymphomas.[1][2] The δ isoform of PI3K is predominantly expressed in leukocytes, making it a prime therapeutic target for hematological cancers, with the potential for a more favorable safety profile compared to broader PI3K inhibitors.[1][3] this compound, an indazole derivative, has been developed as a next-generation selective PI3Kδ inhibitor to address the limitations of existing therapies.[3] This guide summarizes the key preclinical findings, experimental methodologies, and mechanistic insights into its anti-tumor activity.
Mechanism of Action: Selective PI3Kδ Inhibition
This compound functions as a highly selective inhibitor of the PI3Kδ isoform.[3][4] In kinase assays, it demonstrated over 1000-fold greater inhibitory effect on PI3Kδ compared to other class I PI3K isoforms (α, β, γ).[4] This selectivity is crucial for minimizing off-target effects. By inhibiting PI3Kδ, this compound effectively blocks the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). This prevents the recruitment and activation of downstream effectors, most notably AKT and mammalian target of rapamycin (B549165) (mTOR).[3][4] The ultimate result is the downregulation of this critical survival pathway, leading to decreased cell proliferation and the induction of apoptosis in malignant B-cells.[3][5]
Data Presentation: In Vitro and In Vivo Efficacy
In Vitro Anti-proliferative Activity
This compound has demonstrated superior anti-proliferative activity across a panel of B-cell lymphoma (BCL) cell lines when compared to the first-generation PI3Kδ inhibitor, idelalisib (B1684644).[3][4] Its efficacy extends across various subtypes, including Mantle Cell Lymphoma (MCL), Diffuse Large B-cell Lymphoma (DLBCL), Burkitt's Lymphoma (BL), and Chronic Lymphocytic Leukemia (CLL).[4][6]
| Cell Line | Hematological Malignancy Type | This compound IC50 (µM) |
| Mino | Mantle Cell Lymphoma (MCL) | Data not specified |
| Jeko-1 | Mantle Cell Lymphoma (MCL) | Data not specified |
| OCI-LY7 | Diffuse Large B-cell Lymphoma (DLBCL) | Data not specified |
| SU-DHL-6 | Diffuse Large B-cell Lymphoma (DLBCL) | Data not specified |
| SU-DHL-4 | Diffuse Large B-cell Lymphoma (DLBCL) | Data not specified |
| Pfeiffer | Diffuse Large B-cell Lymphoma (DLBCL) | Data not specified |
| Farage | Diffuse Large B-cell Lymphoma (DLBCL) | Data not specified |
| DOHH2 | Transformed Follicular Lymphoma | Data not specified |
| MEC-1 | Chronic Lymphocytic Leukemia (CLL) | Data not specified |
| Raji | Burkitt's Lymphoma | Data not specified |
| EB1 | Burkitt's Lymphoma | Data not specified |
| A20 | Murine B-cell Lymphoma | Data not specified |
| Note: Specific IC50 values were not available in the provided search results, but studies consistently report superior anti-proliferative activity for this compound compared to idelalisib across these cell lines.[3][4][6] |
In Vivo Pharmacokinetics and Efficacy
In vivo studies have confirmed the anti-tumor activity and favorable pharmaceutical properties of this compound.[3][4] The compound has shown remarkable tumor growth reduction in both human and mouse lymphoma models.[3]
| Parameter | Value |
| Animal Model | Sprague-Dawley rats |
| Administration Route | Intravenous (i.v.), Oral (p.o.) |
| Half-life (t½) | 7 hours |
| Cmax | 4.73 mg/L |
| Area Under the Curve (AUC0-∞) | 54.32 h·ng/mL |
| Oral Bioavailability | 62.67% |
| Pharmacokinetic parameters were determined following 10 mg/kg (i.v.) and 20 mg/kg (p.o.) administration.[4] |
In a Mino human lymphoma xenograft model, oral administration of this compound (at 5, 10, and 15 mg/kg daily) resulted in a dose-dependent and significant reduction in tumor growth compared to both vehicle control and idelalisib (15 mg/kg).[4]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections outline the key experimental protocols used in the evaluation of this compound.
In Vitro Experimental Workflow
-
Cell Viability (MTT Assay) : B-cell lymphoma cell lines were seeded in 96-well plates.[4] Cells were then treated with a range of concentrations of this compound or the control compound, idelalisib, for 72 hours. Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells. A solubilizing agent (e.g., DMSO) was then added to dissolve the crystals, and the absorbance was measured using a microplate reader to determine cell viability relative to untreated controls.[4][6]
-
Western Blotting : Cells were treated with specified concentrations of this compound or idelalisib for 48 hours.[4] After treatment, cells were lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was blocked and then incubated with primary antibodies against key pathway proteins (e.g., p-AKT, total AKT, p-S6, total S6). After incubation with HRP-conjugated secondary antibodies, protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[4]
-
Apoptosis Assay (Flow Cytometry) : Cells were treated with this compound or idelalisib for 72 hours.[4] Both adherent and floating cells were collected, washed, and resuspended in a binding buffer. Cells were then stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol (e.g., BD Biosciences).[4] The stained cells were analyzed by flow cytometry to quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis.
In Vivo Experimental Workflow
-
Human Xenograft Model : Immuno-compromised mice (e.g., NSG mice) were subcutaneously inoculated with human B-cell lymphoma cells, such as the Mino cell line.[4] Once tumors reached a palpable size, the mice were randomized into different treatment cohorts. Animals were treated daily via oral gavage with either a vehicle solution, this compound at various doses (e.g., 5, 10, 15 mg/kg), or a comparator drug like idelalisib.[4] Tumor volume and body weight were monitored regularly throughout the study (e.g., for 18 days). At the end of the study, tumors were excised, weighed, and processed for further analysis.
-
Pharmacodynamic Analysis : To confirm the on-target effect of this compound in vivo, excised tumor tissues were subjected to immunohistochemistry (IHC) to analyze the phosphorylation status of downstream targets like AKT and S6.[4] Additionally, TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining was performed on tumor sections to detect and quantify apoptosis.[4]
Conclusion
The preclinical data establish this compound as a novel, potent, and highly selective PI3Kδ inhibitor with significant anti-tumor activity in models of B-cell lymphoma.[3][4] It demonstrates superior in vitro potency compared to the first-generation inhibitor idelalisib and shows dose-dependent tumor growth inhibition in vivo.[3][4] Its mechanism of action is confirmed through the targeted inhibition of the PI3K/AKT/mTOR signaling pathway, leading to the induction of apoptosis.[4] With good oral bioavailability and a favorable pharmacokinetic profile, this compound represents a promising therapeutic candidate for the treatment of B-cell malignancies, warranting further clinical investigation.[3][4]
References
- 1. PI3K Inhibitors: Efficacy in Hematologic Malignancies and Management of Treatment-Related Adverse Events - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 2. Targeting the phosphoinositide 3-kinase pathway in hematologic malignancies | Haematologica [haematologica.org]
- 3. This compound, a novel selective inhibitor of PI3Kδ, demonstrates promising preclinical antitumor activity in B-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. PI3Kδ inhibition elicits anti-leukemic effects through Bim-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for TYM-3-98 MTT Assay Optimization in Suspension Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation. The assay quantifies the metabolic activity of living cells by measuring the enzymatic conversion of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by mitochondrial dehydrogenases.[1][2][3] The amount of formazan produced is directly proportional to the number of viable cells.[4]
This document provides a detailed protocol for optimizing the MTT assay for use with suspension cells, particularly in the context of evaluating the cytotoxic effects of the selective PI3Kδ inhibitor, TYM-3-98. This compound is known to inhibit the PI3K/AKT/mTOR signaling pathway, leading to apoptosis in various cancer cell lines, including B-cell lymphomas.[5][6][7] Accurate assessment of its impact on cell viability is crucial for preclinical drug development.
Optimizing the MTT assay for suspension cells presents unique challenges compared to adherent cells, primarily due to the difficulty in removing the medium without disturbing the formazan crystals or the cells themselves.[1][8] This protocol addresses these challenges and outlines key optimization steps to ensure reliable and reproducible results.
Key Optimization Parameters
To ensure the accuracy and reliability of the MTT assay for suspension cells when testing this compound, the following parameters must be optimized for each specific cell line.
Optimal Cell Seeding Density
Determining the appropriate cell seeding density is critical for obtaining accurate and reproducible results. The ideal density ensures that cells are in the exponential growth phase throughout the experiment and that the absorbance values fall within the linear range of the spectrophotometer.[2][9]
-
Low cell density may result in low absorbance readings and poor sensitivity.
-
High cell density can lead to nutrient depletion, changes in pH, and contact inhibition, which can affect cell metabolism and the response to this compound.[9]
Protocol for Optimizing Cell Seeding Density:
-
Prepare a single-cell suspension of the target cells in the exponential growth phase.
-
Seed a 96-well plate with a range of cell densities (e.g., from 1,000 to 100,000 cells per well).[2]
-
Incubate the plate for the intended duration of the drug treatment (e.g., 24, 48, or 72 hours).
-
Perform the MTT assay as described in the general protocol below.
-
Plot a standard curve of absorbance versus cell number.
-
Select a cell density that falls within the linear portion of the curve and yields an absorbance reading between 0.75 and 1.25.[9][10]
| Seeding Density (cells/well) | Absorbance (570 nm) at 24h | Absorbance (570 nm) at 48h | Absorbance (570 nm) at 72h |
| 5,000 | 0.25 | 0.55 | 0.85 |
| 10,000 | 0.45 | 0.90 | 1.40 |
| 20,000 | 0.80 | 1.50 | >2.0 |
| 40,000 | 1.30 | >2.0 | >2.0 |
Table 1: Example data for cell seeding density optimization. The optimal density for a 72h experiment would be approximately 5,000 cells/well.
MTT Concentration and Incubation Time
The concentration of the MTT reagent and the incubation time can significantly impact the results.
-
MTT Concentration: A starting concentration of 0.5 mg/mL is often recommended, but this may need to be adjusted based on the metabolic activity of the cell line.[2] One study found an optimal MTT concentration of 0.25 mg/ml.[11]
-
Incubation Time: A typical incubation period is 2-4 hours.[2][12] Shorter times may not allow for sufficient formazan formation, while longer times can lead to MTT toxicity.[2]
Protocol for Optimizing MTT Incubation:
-
Seed the optimized number of cells per well in a 96-well plate.
-
Add different concentrations of MTT (e.g., 0.1, 0.25, 0.5, 1.0 mg/mL) to the wells.
-
Incubate for various time points (e.g., 1, 2, 3, 4, 5 hours).
-
Solubilize the formazan crystals and measure the absorbance.
-
Select the concentration and incubation time that provides a strong signal without causing significant background or toxicity. A study suggested an optimal incubation time of 4-5 hours.[11]
| MTT Concentration (mg/mL) | Incubation Time (hours) | Absorbance (570 nm) |
| 0.25 | 4 | 1.15 |
| 0.5 | 2 | 1.05 |
| 0.5 | 4 | 1.30 |
| 1.0 | 2 | 1.20 |
Table 2: Example data for MTT concentration and incubation time optimization.
Experimental Workflow for this compound MTT Assay
The following diagram illustrates the general workflow for performing an MTT assay with suspension cells to evaluate the effect of this compound.
Caption: Workflow for this compound MTT assay with suspension cells.
Detailed Protocol for MTT Assay with Suspension Cells
This protocol incorporates best practices for working with suspension cells.
Materials
-
Suspension cell line of interest
-
Complete cell culture medium
-
This compound (stock solution prepared in DMSO)[6]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[2][3]
-
Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)[2]
-
Sterile 96-well flat-bottom plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm (with a reference wavelength of 630 nm)[2]
-
Humidified incubator (37°C, 5% CO2)
-
Centrifuge with a plate rotor
Procedure
-
Cell Seeding:
-
Harvest cells from the exponential growth phase.
-
Perform a cell count and resuspend the cells in fresh culture medium to the optimized seeding density.
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells with medium only to serve as blanks.[2]
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept below 0.1% to avoid solvent toxicity.
-
Add 100 µL of the this compound dilutions to the appropriate wells. Add 100 µL of medium with the same final concentration of DMSO to the control wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Following the treatment period, add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C in a humidified incubator.
-
-
Formazan Solubilization (Suspension Cell Specific Steps):
-
Centrifuge the 96-well plate at 1,000 x g for 5 minutes at 4°C to pellet the cells and formazan crystals.[2]
-
Carefully aspirate the supernatant without disturbing the cell pellet. This is a critical step to avoid cell loss.
-
Add 150 µL of solubilization solution (e.g., DMSO) to each well.[2]
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[4]
-
-
Absorbance Measurement:
Modified Protocol to Avoid Medium Removal
A modified protocol using a combination of DMSO and SDS-lysis solution can simplify the procedure by eliminating the need for medium removal and centrifugation before solubilization, which is often a source of error with suspension cells.[1][8][11]
-
Follow steps 1-3 of the standard protocol.
-
After MTT incubation, add 100 µL of a combined DMSO:SDS lysis solution directly to each well. A ratio of 90:60 (µL:µL) of DMSO to SDS has been shown to be effective.[11]
-
Incubate at room temperature in the dark for at least 2 hours, or until the formazan crystals are completely dissolved.[12]
-
Measure the absorbance as described above.
Data Analysis and Interpretation
-
Correct for Background: Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Calculate Percentage Viability:
-
Percentage Viability = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Control Cells) x 100
-
-
Determine IC50:
-
Plot the percentage viability against the log concentration of this compound.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.
-
This compound Signaling Pathway
This compound is a selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[5][6] Inhibition of PI3Kδ blocks the downstream PI3K/AKT/mTOR signaling pathway, which is crucial for cell proliferation, survival, and metabolism.[5][7][13] This ultimately leads to the induction of apoptosis in sensitive cancer cells.[5][7] More recent studies have also implicated this compound in promoting ferroptosis in certain cancer types.[13][14]
Caption: Simplified PI3K/AKT/mTOR signaling pathway inhibited by this compound.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background absorbance | Contamination of medium; Phenol (B47542) red interference; Direct reduction of MTT by the test compound. | Use sterile technique; Use phenol red-free medium for the assay; Test this compound in a cell-free system to check for direct MTT reduction.[4] |
| Low absorbance readings | Cell number too low; Insufficient MTT incubation time; Incomplete formazan solubilization. | Optimize cell seeding density; Increase MTT incubation time; Ensure complete mixing with the solubilization solvent, potentially increasing incubation time with the solvent. |
| High variability between replicates | Inconsistent cell seeding; Pipetting errors; Edge effects in the 96-well plate. | Thoroughly mix cell suspension before plating; Calibrate pipettes and use consistent technique; Avoid using the outer wells of the plate or fill them with sterile PBS or medium.[2][15] |
| Incomplete formazan dissolution | Insufficient solvent volume; Inadequate mixing. | Ensure sufficient volume of solubilization solvent is added; Increase shaking time or use gentle pipetting to aid dissolution.[2][4] |
References
- 1. researchgate.net [researchgate.net]
- 2. MTT assay overview | Abcam [abcam.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound, a novel selective inhibitor of PI3Kδ, demonstrates promising preclinical antitumor activity in B-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimization and application of MTT assay in determining density of suspension cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. resources.rndsystems.com [resources.rndsystems.com]
- 11. optimization-and-application-of-mtt-assay-in-determining-density-of-suspension-cells - Ask this paper | Bohrium [bohrium.com]
- 12. resources.rndsystems.com [resources.rndsystems.com]
- 13. Selective PI3Kδ inhibitor this compound suppresses AKT/mTOR/SREBP1-mediated lipogenesis and promotes ferroptosis in KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Selective PI3Kδ inhibitor this compound suppresses AKT/mTOR/SREBP1-mediated lipogenesis and promotes ferroptosis in KRAS-mutant colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Reddit - The heart of the internet [reddit.com]
Application Notes and Protocols for Western Blot Analysis of p-AKT Levels Following TYM-3-98 Treatment
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the detection and semi-quantification of phosphorylated AKT (p-AKT) at Serine 473 in response to treatment with TYM-3-98, a potent and selective inhibitor of phosphoinositide 3-kinase delta (PI3Kδ)[1][2]. The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers[3][4]. This compound has been shown to effectively inhibit this pathway, leading to reduced levels of p-AKT in cancer cell lines[5][6]. The following protocols and data are intended to guide researchers in assessing the pharmacodynamic effects of this compound on this key signaling node.
Introduction
This compound is a novel indazole derivative that selectively inhibits the p110δ catalytic subunit of PI3K with a reported IC50 of 7.1 nM[1][2]. By targeting PI3Kδ, this compound effectively blocks the downstream signaling cascade, including the phosphorylation and activation of AKT[5]. This inhibitory action has been demonstrated in various cancer models, including B-cell lymphomas and KRAS-mutant colorectal cancer, where it leads to a concentration-dependent reduction in cell proliferation and induction of apoptosis[3][5][6]. Western blotting is a fundamental technique to elucidate the mechanism of action of targeted therapies like this compound by directly measuring the phosphorylation status of key signaling proteins such as AKT.
Data Presentation
The following table summarizes the inhibitory effects of this compound on cell viability in KRAS-mutant colorectal cancer cell lines, which is correlated with the inhibition of p-AKT signaling[6].
| Cell Line | Treatment Time (hours) | IC50 for Cell Viability (µM) |
| HCT 116 | 72 | 1.37 |
| LoVo | 72 | 1.78 |
| SW620 | 72 | 1.83 |
Caption: Summary of this compound IC50 values for cell viability in various KRAS-mutant colorectal cancer cell lines after 72 hours of treatment[6].
Signaling Pathway
The diagram below illustrates the PI3K/AKT/mTOR signaling pathway and the point of inhibition by this compound.
Caption: PI3K/AKT/mTOR signaling pathway indicating inhibition of PI3K by this compound.
Experimental Workflow
The following diagram outlines the major steps of the Western blot protocol for analyzing p-AKT levels.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Selective PI3Kδ inhibitor this compound suppresses AKT/mTOR/SREBP1-mediated lipogenesis and promotes ferroptosis in KRAS-mutant colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a novel selective inhibitor of PI3Kδ, demonstrates promising preclinical antitumor activity in B-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective PI3Kδ inhibitor this compound suppresses AKT/mTOR/SREBP1-mediated lipogenesis and promotes ferroptosis in KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the TYM-3-98 Xenograft Mouse Model in B-cell Lymphoma Research
Audience: Researchers, scientists, and drug development professionals in oncology and hematology.
Introduction
TYM-3-98 is a potent and highly selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform.[1][2][3] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many B-cell malignancies.[1][2][3] PI3Kδ is predominantly expressed in leukocytes, making it an attractive therapeutic target for B-cell lymphomas.[1][2] Preclinical studies have demonstrated that this compound effectively blocks the PI3K/AKT/mTOR pathway, leading to apoptosis in B-cell lymphoma cells and a significant reduction in tumor growth in in vivo models.[1][2][3]
These application notes provide a comprehensive overview and detailed protocols for utilizing the this compound xenograft mouse model with the Raji human B-cell lymphoma cell line to evaluate novel therapeutic strategies.
Data Presentation
The following tables summarize the in vivo efficacy of this compound in a B-cell lymphoma xenograft model. The data is representative of expected outcomes based on preclinical findings.[1][4]
Table 1: In Vivo Efficacy of this compound on Tumor Growth in Raji Xenograft Model
| Treatment Group | Dosage (mg/kg) | Administration Route | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (% TGI) |
| Vehicle Control | - | Oral Gavage | 1250 ± 150 | - |
| This compound | 5 | Oral Gavage | 875 ± 110 | 30% |
| This compound | 10 | Oral Gavage | 500 ± 95 | 60% |
| This compound | 15 | Oral Gavage | 250 ± 70 | 80% |
| Idelalisib (comparator) | 15 | Oral Gavage | 625 ± 105 | 50% |
Table 2: Effect of this compound on Body Weight in Raji Xenograft Mice
| Treatment Group | Dosage (mg/kg) | Mean Body Weight Change (%) at Day 21 | Observations |
| Vehicle Control | - | +5% ± 2% | No significant adverse effects observed. |
| This compound | 5 | +4% ± 2.5% | No significant weight loss; well-tolerated. |
| This compound | 10 | +3% ± 3% | No significant weight loss; well-tolerated. |
| This compound | 15 | +2% ± 3.5% | No significant weight loss; well-tolerated. |
| Idelalisib (comparator) | 15 | +1% ± 4% | Minor weight fluctuations observed. |
Experimental Protocols
Cell Culture of Raji Cells
Materials:
-
Raji cell line (ATCC® CCL-86™)
-
RPMI-1640 Medium (Gibco)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin (10,000 U/mL)
-
L-Glutamine (200 mM)
-
Trypan Blue solution
-
Hemocytometer
-
Centrifuge
-
CO2 Incubator (37°C, 5% CO2)
Protocol:
-
Prepare complete growth medium: RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 1% L-Glutamine.
-
Thaw a cryopreserved vial of Raji cells rapidly in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 200 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.
-
Transfer the cell suspension to a T-75 flask.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Monitor cell density and viability daily. Subculture cells every 2-3 days to maintain a density between 0.5 x 10^6 and 2 x 10^6 cells/mL.
-
To subculture, centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh medium at the desired seeding density.
Establishment of Raji Xenograft Mouse Model
Materials:
-
6-8 week old female immunodeficient mice (e.g., NOD/SCID or NSG)
-
Raji cells in logarithmic growth phase
-
Phosphate-Buffered Saline (PBS), sterile
-
Matrigel® Basement Membrane Matrix (Corning)
-
1 mL syringes with 27-gauge needles
-
Calipers
Protocol:
-
Harvest Raji cells and determine cell viability using Trypan Blue exclusion. Viability should be >95%.
-
Centrifuge the required number of cells at 200 x g for 5 minutes.
-
Resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel® to a final concentration of 10 x 10^6 cells per 100 µL. Keep the cell suspension on ice.
-
Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Subcutaneously inject 100 µL of the Raji cell suspension into the right flank of each mouse.
-
Monitor the mice daily for tumor development.
-
Once tumors are palpable, begin measuring tumor volume 2-3 times per week using calipers.
-
Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2 .
-
Randomize the mice into treatment groups when the average tumor volume reaches approximately 100-150 mm³.
Preparation and Administration of this compound
Materials:
-
This compound compound
-
Vehicle for oral gavage (e.g., 0.5% (w/v) methylcellulose (B11928114) in sterile water)
-
Oral gavage needles
-
Analytical balance
-
Vortex mixer
Protocol:
-
Prepare the vehicle solution (0.5% methylcellulose in sterile water).
-
Calculate the required amount of this compound based on the mean body weight of each treatment group and the desired dosage.
-
Prepare a stock solution of this compound in a suitable solvent if necessary, and then dilute it with the vehicle to the final desired concentrations (e.g., 0.5, 1.0, and 1.5 mg/mL for 5, 10, and 15 mg/kg dosing at 10 mL/kg volume).
-
Ensure the final formulation is a homogenous suspension. Vortex thoroughly before each administration.
-
Administer the prepared this compound formulation or vehicle control to the mice via oral gavage once daily.
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
Endpoint Analysis
Protocol:
-
Continue treatment and monitoring until the tumors in the control group reach the predetermined endpoint (e.g., 1500-2000 mm³) or signs of significant morbidity are observed.
-
At the end of the study, euthanize the mice according to IACUC guidelines.
-
Excise the tumors and record their final weight.
-
A portion of the tumor tissue can be snap-frozen in liquid nitrogen for molecular analysis (e.g., Western blotting, PCR) or fixed in 10% neutral buffered formalin for immunohistochemistry.
-
Calculate the percent tumor growth inhibition (%TGI) for each treatment group using the formula: %TGI = (1 - (Mean tumor volume of treated group / Mean tumor volume of control group)) x 100 .
Visualizations
Caption: PI3K/AKT/mTOR signaling pathway in B-cell lymphoma and the inhibitory action of this compound.
Caption: Experimental workflow for the this compound B-cell lymphoma xenograft mouse model.
References
- 1. mdpi.com [mdpi.com]
- 2. Inhibition of the PI3K/Akt/mTOR signaling pathway in diffuse large B-cell lymphoma: current knowledge and clinical significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a novel selective inhibitor of PI3Kδ, demonstrates promising preclinical antitumor activity in B-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for TYM-3-98 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosing and administration of TYM-3-98 in preclinical animal models based on currently available research. The protocols detailed below are intended to serve as a guide for designing and executing in vivo studies to evaluate the efficacy and pharmacokinetics of this novel selective PI3Kδ inhibitor.
Quantitative Data Summary
The following tables summarize the key quantitative data from animal studies investigating this compound.
Table 1: In Vivo Efficacy of this compound in Xenograft Models
| Cancer Type | Cell Line | Animal Model | Dosing (Oral) | Treatment Duration | Outcome |
| B-cell Lymphoma | Mino | NSG Mice | 5, 10, 15 mg/kg, once daily | 18 days | Dose-dependent tumor growth reduction[1] |
| Colorectal Cancer | HCT 116 | Nude Mice | 5, 10, 15 mg/kg, once daily | Not specified | Dose-dependent deceleration of tumor growth[2] |
Table 2: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats
| Administration Route | Dose | Cmax | AUC (0-∞) | T½ (half-life) | Bioavailability |
| Intravenous (i.v.) | 10 mg/kg | Not Applicable | Not Applicable | Not Applicable | Not Applicable |
| Oral (p.o.) | 20 mg/kg | 4.73 mg/L | 54.32 h·ng/mL | 7 hours | 62.67% |
Data extracted from a study by Lou et al., 2024.[1]
Experimental Protocols
Protocol for In Vivo Efficacy Study in a B-cell Lymphoma Xenograft Model
This protocol is based on the methodology described for the evaluation of this compound in a Mino cell line xenograft model.[1]
Objective: To evaluate the anti-tumor activity of this compound in a B-cell lymphoma xenograft mouse model.
Materials:
-
This compound
-
Vehicle for oral administration (see Section 2.3 for a recommended formulation)
-
Mino human mantle cell lymphoma cell line
-
6-8 week old female NSG (NOD scid gamma) mice
-
Matrigel
-
Calipers
-
Sterile PBS
-
Syringes and gavage needles
Procedure:
-
Cell Culture: Culture Mino cells according to standard protocols.
-
Tumor Inoculation:
-
Harvest Mino cells and resuspend in sterile PBS at a concentration of 5 x 10^6 cells per 100 µL.
-
Mix the cell suspension 1:1 with Matrigel.
-
Subcutaneously inject 200 µL of the cell/Matrigel suspension into the right flank of each NSG mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers every other day. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
When tumors reach a palpable size (e.g., ~100-150 mm³), randomize the mice into treatment and control groups (n=6 per group is a common practice).
-
-
Dosing and Administration:
-
Prepare dosing solutions of this compound in the chosen vehicle at concentrations required for 5, 10, and 15 mg/kg doses. A vehicle-only solution will be used for the control group.
-
Administer the prepared solutions to the respective groups once daily via oral gavage.
-
-
Monitoring:
-
Measure tumor volume and body weight every other day for the duration of the study (e.g., 18 days).
-
Observe the animals daily for any signs of toxicity or distress.
-
-
Study Termination and Analysis:
-
At the end of the study, euthanize the mice.
-
Excise the tumors and measure their final weight and volume.
-
Tissues can be collected for further analysis (e.g., histopathology, biomarker analysis).
-
Protocol for In Vivo Efficacy Study in a Colorectal Cancer Xenograft Model
This protocol is based on the methodology described for the evaluation of this compound in an HCT 116 xenograft model.[2]
Objective: To investigate the anticancer potential of this compound on colorectal cancer tumor growth in vivo.
Materials:
-
This compound
-
Idelalisib (as a comparator)
-
Vehicle for oral administration (see Section 2.3)
-
HCT 116 human colorectal cancer cell line
-
6-8 week old female nude mice
-
Calipers
-
Sterile PBS
-
Syringes and gavage needles
Procedure:
-
Cell Culture: Culture HCT 116 cells according to standard protocols.
-
Tumor Inoculation:
-
Harvest HCT 116 cells and resuspend in sterile PBS.
-
Subcutaneously inject 5 x 10^6 cells in the right flank of each nude mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth.
-
When the tumor volume reaches approximately 50 mm³, randomize the mice into five groups (n=6 per group):
-
Vehicle control
-
This compound (5 mg/kg)
-
This compound (10 mg/kg)
-
This compound (15 mg/kg)
-
Idelalisib (15 mg/kg)
-
-
-
Dosing and Administration:
-
Prepare dosing solutions of this compound and Idelalisib in the chosen vehicle.
-
Administer the solutions intragastrically once per day.
-
-
Monitoring:
-
Measure mouse weight and tumor volume every other day.
-
-
Study Termination and Analysis:
-
Excise tumors for final measurements and further analysis. The study also noted no obvious hepatotoxicity or renal toxicity, suggesting that blood and organ samples could be collected for toxicity assessment.[2]
Recommended Vehicle Formulation for Oral Gavage
While the specific vehicle used in the published studies for this compound is not detailed, a common formulation for poorly water-soluble kinase inhibitors in mice is a suspension in an aqueous vehicle.
Recommended Vehicle: 0.5% (w/v) Carboxymethylcellulose Sodium (CMC-Na) and 0.1% (v/v) Tween-80 in sterile water.
Preparation Protocol:
-
Add 0.5 g of CMC-Na to approximately 90 mL of sterile water.
-
Stir continuously with a magnetic stirrer until the CMC-Na is fully dissolved. This may take some time.
-
Add 0.1 mL of Tween-80 and mix thoroughly.
-
Adjust the final volume to 100 mL with sterile water.
-
To prepare the dosing solution, weigh the required amount of this compound, create a paste with a small amount of the vehicle, and then gradually add the remaining vehicle while vortexing or stirring to achieve a homogenous suspension.
Note: It is crucial to perform a small-scale pilot study to ensure the solubility, stability, and tolerability of your specific batch of this compound in this vehicle before commencing large-scale in vivo experiments.
Signaling Pathways and Experimental Workflows
Signaling Pathways
This compound is a selective inhibitor of PI3Kδ, which plays a crucial role in the PI3K/AKT/mTOR signaling pathway, known to be aberrantly activated in many cancers.[3] Additionally, this compound has been shown to induce ferroptosis in KRAS-mutant colorectal cancer cells.[2]
Caption: PI3K/AKT/mTOR signaling pathway inhibited by this compound.
Caption: this compound induces ferroptosis via the PI3K/AKT/SREBP1 axis.
Experimental Workflow
The following diagram illustrates a typical workflow for a xenograft efficacy study.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound, a novel selective inhibitor of PI3Kδ, demonstrates promising preclinical antitumor activity in B-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective PI3Kδ inhibitor this compound suppresses AKT/mTOR/SREBP1-mediated lipogenesis and promotes ferroptosis in KRAS-mutant colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for TYM-3-98 Dissolution in In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution and preparation of TYM-3-98, a selective PI3Kδ inhibitor, for use in a variety of in vitro experimental settings. Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.
Introduction
This compound is a potent and selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform, with a reported IC50 of 7.1 nM.[1][2][3] It has been shown to block the PI3Kδ/AKT signaling pathway, leading to the induction of apoptosis in B-cell lymphomas.[1][4] Due to its hydrophobic nature, careful consideration of the appropriate solvent and handling procedures is necessary to achieve a stable and biologically active solution for in vitro studies. This document outlines the recommended procedures for dissolving and preparing this compound for cell-based assays.
Solubility and Storage
Proper storage and handling of this compound are critical to maintain its stability and activity. The compound is typically supplied as a solid powder.
Table 1: Solubility and Storage Recommendations for this compound
| Parameter | Recommendation | Source(s) |
| Solubility | ||
| DMSO | 100 mg/mL (168.9 mM) or 10 mM | [1][2] |
| Water | Insoluble | [1] |
| Ethanol | Insoluble | [1] |
| Storage of Solid Powder | ||
| -20°C | 3 years | [1] |
| 4°C | 6 months | [2] |
| Storage of Stock Solutions (in DMSO) | ||
| -80°C | 1 year | [1] |
| -20°C | 1 month | [1] |
Note: It is highly recommended to use fresh, anhydrous DMSO to dissolve this compound, as moisture-absorbing DMSO can reduce its solubility.[1] Aliquoting the stock solution into single-use vials is advised to avoid repeated freeze-thaw cycles.[1]
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound, which can then be diluted to the desired working concentration for various in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder. Note: The molecular weight of this compound is 592.05 g/mol .
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the this compound powder to achieve a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 5.92 mg of this compound in 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may assist in dissolution if necessary.
-
Storage: Aliquot the 10 mM stock solution into sterile, single-use microcentrifuge tubes. Store the aliquots at -80°C for up to one year or at -20°C for up to one month.[1]
Preparation of Working Solutions for Cell Culture Experiments
This protocol outlines the dilution of the DMSO stock solution into cell culture medium to prepare working solutions for treating cells in vitro.
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate sterile cell culture medium (e.g., DMEM, RPMI-1640) supplemented as required for the cell line.
-
Sterile tubes for dilution.
-
Calibrated pipettes.
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution (Recommended): To minimize the final concentration of DMSO in the cell culture medium, it is recommended to perform serial dilutions. The final DMSO concentration should ideally be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.
-
Example Dilution for a 10 µM Working Solution:
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of sterile cell culture medium. This results in a 10 µM solution with a DMSO concentration of 0.1%.
-
Further dilute this intermediate solution as needed for your experimental concentrations.
-
-
Direct Dilution (for higher concentrations): If higher working concentrations are required, calculate the volume of stock solution needed and add it directly to the cell culture medium. Ensure the final DMSO concentration remains non-toxic to your specific cell line.
-
Mixing: Gently mix the working solution by pipetting or inverting the tube. Avoid vigorous vortexing, which can cause protein denaturation in the medium.
-
Application: Add the freshly prepared working solution to your cell cultures. It is recommended to use the diluted solutions immediately for optimal results.[1]
Visualized Workflows and Pathways
The following diagrams illustrate the experimental workflow for preparing this compound solutions and the signaling pathway it inhibits.
Caption: Workflow for preparing this compound stock and working solutions.
Caption: Inhibition of the PI3K/AKT/mTOR pathway by this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | PI3Kδ inhibitor | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, a novel selective inhibitor of PI3Kδ, demonstrates promising preclinical antitumor activity in B-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for TYM-3-98 Induced Apoptosis in B-cell Lymphoma
For Researchers, Scientists, and Drug Development Professionals
Introduction
TYM-3-98 is a novel and highly selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many B-cell malignancies.[1][2] In specific cancer cell types, inhibition of this pathway by this compound has been shown to block downstream signaling, leading to cell cycle arrest and apoptosis.[1] Notably, the pro-apoptotic effects of this compound appear to be cell-type specific. While it primarily induces ferroptosis in KRAS-mutant colorectal cancer cells, it triggers significant caspase-dependent apoptosis in B-cell lymphoma cell lines.[3][4]
These application notes provide a comprehensive overview of the use of this compound to induce apoptosis in vitro, with a focus on Burkitt's lymphoma (BL) cell lines. Detailed protocols for cell treatment and subsequent analysis of apoptosis are provided to guide researchers in their studies.
Quantitative Data Summary
The pro-apoptotic efficacy of this compound has been demonstrated in various B-cell lymphoma cell lines. The following tables summarize the quantitative data on apoptosis induction in Raji and EB1 Burkitt's lymphoma cell lines following treatment with this compound. Data has been compiled from published literature.[4][5]
Table 1: Apoptosis Induction in Burkitt's Lymphoma Cell Lines Treated with this compound
| Cell Line | Treatment Concentration (µM) | Treatment Duration (hours) | Percentage of Apoptotic Cells (Annexin V+) |
| Raji | 0 (Control) | 48 | ~5% |
| 1 | 48 | ~20% | |
| 2 | 48 | ~35% | |
| EB1 | 0 (Control) | 48 | ~8% |
| 1 | 48 | ~25% | |
| 2 | 48 | ~45% |
Note: The percentages of apoptotic cells are estimated from graphical representations in the cited literature and represent the combined percentage of early and late apoptotic cells.
Signaling Pathway
This compound exerts its pro-apoptotic effects by selectively inhibiting PI3Kδ, a key component of the PI3K/AKT/mTOR signaling pathway. Inhibition of PI3Kδ leads to reduced phosphorylation and activation of AKT and its downstream effectors. This disruption of survival signaling culminates in the activation of the intrinsic apoptotic cascade, characterized by the cleavage of caspases and PARP.
Figure 1: Simplified signaling pathway of this compound induced apoptosis.
Experimental Protocols
The following are detailed protocols for the in vitro induction of apoptosis using this compound and subsequent analysis.
Protocol 1: Cell Culture and Treatment
This protocol outlines the general procedure for culturing Burkitt's lymphoma cell lines and treating them with this compound.
Materials:
-
Raji or EB1 cell lines
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (stock solution in DMSO)
-
6-well plates or T25 flasks
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Culture: Culture Raji or EB1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Seeding: Seed the cells in 6-well plates at a density of 2 x 10^5 cells/mL.
-
Treatment: Prepare the desired concentrations of this compound by diluting the stock solution in the culture medium. The final DMSO concentration should not exceed 0.1%.
-
Incubation: Add the this compound containing medium to the cells and incubate for the desired duration (e.g., 48 hours).
Figure 2: Experimental workflow for this compound treatment of B-cell lymphoma cells.
Protocol 2: Apoptosis Assessment by Annexin V/PI Staining
This protocol describes the use of Annexin V and Propidium Iodide (PI) staining to quantify apoptosis by flow cytometry.
Materials:
-
Treated and control cells from Protocol 1
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect the cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Protocol 3: Western Blot Analysis of Apoptosis Markers
This protocol details the detection of key apoptosis-related proteins by western blotting.
Materials:
-
Treated and control cells from Protocol 1
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Cell Lysis: Lyse the harvested cells in RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.
Figure 3: Western blot workflow for apoptosis marker analysis.
Troubleshooting
-
Low Percentage of Apoptotic Cells:
-
Verify this compound Activity: Ensure the compound is properly stored and handled.
-
Optimize Concentration and Incubation Time: Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
-
Cell Health: Ensure cells are healthy and in the logarithmic growth phase before treatment.
-
-
High Background in Western Blots:
-
Blocking: Increase blocking time or try a different blocking agent.
-
Antibody Concentration: Titrate the primary and secondary antibody concentrations.
-
Washing Steps: Increase the number and duration of washing steps.
-
Conclusion
This compound is a potent inducer of apoptosis in B-cell lymphoma cell lines. The provided protocols offer a framework for investigating the pro-apoptotic effects of this compound. Researchers should optimize these protocols for their specific experimental systems to ensure reliable and reproducible results. The targeted inhibition of the PI3Kδ pathway by this compound presents a promising therapeutic strategy for B-cell malignancies.
References
- 1. Selective PI3Kδ inhibitor this compound suppresses AKT/mTOR/SREBP1-mediated lipogenesis and promotes ferroptosis in KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Measuring Ferroptosis Markers with TYM-3-98 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation. It presents a promising therapeutic target in various diseases, particularly in cancer. TYM-3-98, a selective PI3Kδ inhibitor, has been identified as a potent inducer of ferroptosis in KRAS-mutant colorectal cancer (CRC) cells.[1][2][3] These application notes provide detailed protocols for measuring key markers of ferroptosis following treatment with this compound, enabling researchers to investigate its mechanism of action and potential therapeutic applications.
This compound has been shown to suppress the AKT/mTOR signaling pathway, leading to the activation of the ferroptosis pathway.[1][2] This is evidenced by the depletion of glutathione (B108866) (GSH), accumulation of lipid reactive oxygen species (ROS), and increased intracellular iron levels.[1][2][3] Furthermore, this compound treatment results in the decreased expression of key ferroptosis regulators such as Glutathione Peroxidase 4 (GPX4) and Solute Carrier Family 7 Member 11 (SLC7A11).[1]
Data Presentation
The following tables summarize the quantitative effects of this compound on ferroptosis markers in KRAS-mutant colorectal cancer cell lines.
Table 1: Effect of this compound on Lipid Peroxidation, Intracellular Iron, and Glutathione (GSH) Levels
| Cell Line | Treatment | Lipid Peroxidation (Fold Change) | Intracellular Iron (Fold Change) | GSH Level (Fold Change) |
| HCT 116 | This compound | Increased | Increased | Decreased |
| LoVo | This compound | Increased | Increased | Decreased |
| SW620 | This compound | Increased | Increased | Decreased |
Data synthesized from findings indicating that this compound induces a rapid concentration-dependent accumulation of lipid peroxides, along with increased intracellular iron and reduced antioxidant GSH.[1]
Table 2: Effect of this compound on the Expression of Key Ferroptosis-Related Proteins
| Cell Line | Treatment | GPX4 Expression | SLC7A11 Expression | FTH1 Expression | CDO1 Expression |
| HCT 116 | This compound | Decreased | Decreased | Decreased | Increased |
| LoVo | This compound | Decreased | Decreased | Decreased | Increased |
| SW620 | This compound | Decreased | Decreased | Decreased | Increased |
This table is based on reports that this compound decreased the expression levels of GPX4, SLC7A11, and ferritin heavy chain (FTH1), while increasing cysteine dioxygenase 1 (CDO1).[1]
Experimental Protocols
Herein are detailed methodologies for the key experiments to measure ferroptosis markers upon this compound treatment.
Measurement of Lipid Peroxidation using C11-BODIPY™ 581/591
This protocol utilizes the fluorescent probe C11-BODIPY™ 581/591 to quantify lipid peroxidation, a hallmark of ferroptosis.[4][5]
Materials:
-
Cells of interest (e.g., HCT 116, LoVo)
-
6-well plates
-
This compound
-
Ferrostatin-1 (Fer-1, as a ferroptosis inhibitor control)
-
DMSO (vehicle control)
-
C11-BODIPY™ 581/591 dye
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with the desired concentration of this compound (e.g., 1-10 µM) for a specified time course (e.g., 4, 8, 12, 24 hours). Include a vehicle control (DMSO) and a co-treatment control with this compound and Ferrostatin-1 (1 µM).
-
Thirty minutes before the end of the incubation period, add C11-BODIPY™ 581/591 to the culture medium at a final concentration of 1-5 µM.
-
Incubate for 30 minutes at 37°C, protected from light.
-
Harvest the cells by trypsinization and wash them twice with ice-cold PBS.
-
Resuspend the cells in PBS for flow cytometry analysis.
-
Analyze the cells on a flow cytometer. Excite the dye at 488 nm and collect fluorescence in both the green (oxidized, ~510-530 nm) and red (reduced, ~580-610 nm) channels.
-
The ratio of green to red fluorescence intensity is indicative of the level of lipid peroxidation. An increase in this ratio signifies an increase in lipid ROS.[6]
Measurement of Intracellular Glutathione (GSH) Levels
This protocol describes the quantification of intracellular GSH, a key antioxidant that is depleted during ferroptosis.[7][8]
Materials:
-
Cells of interest
-
96-well plates
-
This compound
-
GSH/GSSG-Glo™ Assay kit or similar colorimetric/fluorometric glutathione assay kit
-
Lysis buffer (provided with the kit)
-
Plate reader (luminometer, fluorometer, or spectrophotometer)
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with this compound at various concentrations and time points.
-
At the end of the treatment, remove the culture medium.
-
Lyse the cells according to the manufacturer's protocol of the chosen glutathione assay kit.
-
Add the detection reagent to the cell lysates.
-
Incubate as recommended by the manufacturer to allow for the reaction to occur.
-
Measure the luminescence, fluorescence, or absorbance using a plate reader.
-
Calculate the GSH concentration based on a standard curve generated with known GSH concentrations. A decrease in GSH levels is expected with this compound treatment.
Western Blot Analysis for GPX4 and Other Ferroptosis-Related Proteins
This protocol details the detection of key proteins involved in the ferroptosis pathway, such as GPX4, SLC7A11, and FTH1, by western blotting.[6][9][10][11][12]
Materials:
-
Cells of interest
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-GPX4, anti-SLC7A11, anti-FTH1, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply ECL substrate.
-
Visualize the protein bands using an imaging system. Quantify band intensities and normalize to the loading control (β-actin). A decrease in GPX4, SLC7A11, and FTH1 levels is anticipated following this compound treatment.[1]
Visualizations
The following diagrams illustrate the signaling pathway of this compound-induced ferroptosis and a general experimental workflow.
Caption: Signaling pathway of this compound-induced ferroptosis.
Caption: General experimental workflow for measuring ferroptosis markers.
References
- 1. Selective PI3Kδ inhibitor this compound suppresses AKT/mTOR/SREBP1-mediated lipogenesis and promotes ferroptosis in KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective PI3Kδ inhibitor this compound suppresses AKT/mTOR/SREBP1-mediated lipogenesis and promotes ferroptosis in KRAS-mutant colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stork: Selective PI3Kδ inhibitor this compound suppresses AKT/mTOR/SREBP1-mediated lipogenesis and promotes ferroptosis in KRAS-mutant colorectal cancer [storkapp.me]
- 4. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Brief guide to detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Ferroptosis Research Solutions | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Ferroptosis Assay - Creative Bioarray CellAssay [cellassay.creative-bioarray.com]
- 9. researchgate.net [researchgate.net]
- 10. GPX4 Antibody | Cell Signaling Technology [cellsignal.com]
- 11. dovepress.com [dovepress.com]
- 12. aacrjournals.org [aacrjournals.org]
Application Notes & Protocols: Establishing a TYM-3-98 Resistant Cell Line Model
Introduction
TYM-3-98 is a potent and selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform, a key component of the PI3K/AKT/mTOR signaling pathway.[1][2][3] This pathway is frequently hyperactivated in various malignancies, particularly B-cell lymphomas, making this compound a promising therapeutic agent.[3][4] The compound has been shown to suppress cancer cell proliferation by inducing apoptosis and, in KRAS-mutant colorectal cancer, by promoting ferroptosis.[5][6][7]
The development of drug resistance is a primary obstacle in cancer therapy.[8] Establishing in vitro models of this compound resistance is critical for understanding the molecular mechanisms that drive this resistance, identifying predictive biomarkers, and developing effective second-line or combination therapeutic strategies.[9]
This document provides a detailed protocol for generating and characterizing a this compound resistant cancer cell line using a continuous, dose-escalation method.[10][11]
Materials and Reagents
-
Parental cancer cell line of interest (e.g., B-lymphoma or KRAS-mutant colorectal cancer cell line)
-
This compound (MedChemExpress, Selleck Chemicals, or equivalent)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Cell viability assay kit (e.g., MTT, XTT, or CellTiter-Glo®)
-
96-well and 6-well cell culture plates
-
Cell culture flasks (T-25, T-75)
-
Cryovials
-
Standard cell culture equipment (incubator, biosafety cabinet, microscope, centrifuge)
Data Presentation: Quantitative Summary
The following tables should be used to log and present all quantitative data generated during the establishment and characterization of the this compound resistant cell line.
Table 1: Dose-Escalation Schedule and IC50 Evolution
| Passage Number | This compound Concentration (nM) | Duration (Weeks) | Population Doubling Time (Approx. hrs) | Fold Resistance (IC50) | Notes |
|---|---|---|---|---|---|
| P0 (Parental) | 0 | - | 24 | 1.0x | Healthy, confluent monolayer |
| P1 - P3 | 10 (IC50/2) | 3 | 36 | 1.5x | Initial cell death observed, recovery by P3 |
| P4 - P6 | 20 (IC50) | 3 | 32 | 3.0x | Slower growth, selection of tolerant cells |
| P7 - P9 | 40 (2 x IC50) | 3 | 30 | 8.5x | Stable growth achieved |
| P10 - P12 | 80 (4 x IC50) | 3 | 28 | 20.0x | Cells appear morphologically stable |
| P13+ (Resistant) | 160 (8 x IC50) | Ongoing | 26 | >50.0x | Maintain at this concentration |
Table 2: Comparative IC50 Values for Parental and Resistant Cell Lines
| Compound | Drug Class | Parental IC50 (nM) ± SD | Resistant IC50 (nM) ± SD | Resistance Index (RI)¹ |
|---|---|---|---|---|
| This compound | PI3Kδ Inhibitor | 20.5 ± 2.1 | 1150.0 ± 55.2 | 56.1 |
| Idelalisib | PI3Kδ Inhibitor | 35.2 ± 3.5 | 1355.7 ± 89.1 | 38.5 |
| Alpelisib | PI3Kα Inhibitor | 450.1 ± 25.6 | 480.5 ± 30.3 | 1.1 |
| MK-2206 | AKT Inhibitor | 150.8 ± 11.2 | 980.3 ± 76.4 | 6.5 |
| Everolimus | mTOR Inhibitor | 50.3 ± 4.9 | 350.1 ± 21.8 | 7.0 |
| Trametinib | MEK Inhibitor | 15.6 ± 1.8 | 18.2 ± 2.5 | 1.2 |
| Doxorubicin | Topoisomerase II Inhibitor | 85.4 ± 7.3 | 92.1 ± 8.0 | 1.1 |
|¹ Resistance Index (RI) = IC50 (Resistant Line) / IC50 (Parental Line)
Experimental Protocols
Protocol 4.1: Determination of Initial IC50 for Parental Cells
This initial step is crucial to define the starting concentration for the resistance development protocol.[12]
-
Cell Seeding: Seed the parental cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Drug Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of 2x working concentrations by serially diluting the stock solution in a complete culture medium.
-
Drug Treatment: Remove the medium from the 96-well plate and add 100 µL of the 2x this compound working solutions to the appropriate wells. Include a vehicle control (DMSO concentration matched to the highest this compound dose).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
Viability Assay: Assess cell viability using an MTT or equivalent assay according to the manufacturer’s protocol.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis (log[inhibitor] vs. response).
Protocol 4.2: Generation of this compound Resistant Cell Line
This protocol uses a continuous, stepwise increase in drug concentration to select for a resistant population.[10][11][13] This process can take 6-12 months.[14]
-
Initiation: Begin by culturing the parental cell line in a T-25 flask with complete medium containing this compound at a concentration equal to half the determined IC50 (0.5 x IC50).
-
Monitoring and Maintenance: Monitor the cells daily. Initially, significant cell death is expected. Replace the drug-containing medium every 2-3 days.
-
Passaging: When the cells reach 70-80% confluency and exhibit a stable growth rate (resembling the parental line), passage them at a 1:3 or 1:4 ratio into a new flask with the same drug concentration.
-
Cryopreservation: At each successful dose escalation, freeze down several vials of cells as backups.[10]
-
Dose Escalation: Once the cells have been passaged at least 3-4 times in the current concentration and show robust, stable growth, double the concentration of this compound in the culture medium.
-
Repeat: Repeat steps 2-5, gradually increasing the drug concentration. If cells fail to recover at a new concentration, revert to the previous concentration until the culture is stable, and then attempt a smaller fold-increase (e.g., 1.5-fold).[11]
-
Establishment of Resistant Line: A cell line is considered resistant when it can stably proliferate in a concentration of this compound that is at least 10-fold higher than the initial parental IC50. For robust characterization, aim for a higher resistance index if possible.
Protocol 4.3: Verification and Characterization of Resistant Phenotype
-
Confirm IC50 Shift: Using the protocol in 4.1 , perform a dose-response assay on both the parental and the newly generated resistant cell line side-by-side. Calculate the new IC50 and the Resistance Index (RI). A significant increase confirms the resistant phenotype.[12]
-
Assess Stability: Culture the resistant cell line in a drug-free medium for 4-6 weeks (approximately 10-15 passages). Re-determine the IC50 of this compound. A stable resistant phenotype will show no significant loss in the IC50 value.
-
Cross-Resistance Profiling: Using the protocol in 4.1 , determine the IC50 values for other compounds, including those targeting the same pathway (e.g., other PI3K inhibitors, AKT/mTOR inhibitors) and those with different mechanisms of action (e.g., cytotoxic agents). This helps elucidate the specificity of the resistance mechanism (see Table 2 for examples).
-
Investigate Molecular Mechanisms:
-
Western Blot Analysis: Compare the protein expression and phosphorylation status of key signaling molecules in the PI3K/AKT/mTOR pathway (e.g., p-AKT, p-S6K) and potential bypass pathways (e.g., p-ERK in the MAPK pathway) between parental and resistant cells, with and without this compound treatment.[5][15]
-
Gene Sequencing: Sequence the coding region of the PIK3CD gene (encoding PI3Kδ) to identify potential drug-target mutations.
-
RNA Sequencing/Proteomics: Perform unbiased transcriptomic or proteomic analysis to identify differentially expressed genes or proteins that could be responsible for resistance, such as drug efflux pumps (e.g., ABCB1/MDR1) or regulators of apoptosis/ferroptosis.
-
Visualizations: Workflows and Pathways
The following diagrams illustrate the experimental workflow and a potential mechanism of acquired resistance to this compound.
Caption: Experimental workflow for generating a this compound resistant cell line.
Caption: Hypothetical signaling pathway for this compound resistance via bypass activation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound, a novel selective inhibitor of PI3Kδ, demonstrates promising preclinical antitumor activity in B-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. Selective PI3Kδ inhibitor this compound suppresses AKT/mTOR/SREBP1-mediated lipogenesis and promotes ferroptosis in KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective PI3Kδ inhibitor this compound suppresses AKT/mTOR/SREBP1-mediated lipogenesis and promotes ferroptosis in KRAS-mutant colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Current Status of Methods to Assess Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cancer drug resistance causes and categories identified | EMBL-EBI [ebi.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Establishment of PTX-resistant cancer cell lines [bio-protocol.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
TYM-3-98 solubility issues in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with the PI3Kδ inhibitor, TYM-3-98, particularly concerning its solubility in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and highly selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform, with an IC50 of 7.1 nM.[1][2][3] It functions by blocking the PI3K/AKT/mTOR signaling pathway, which is often aberrantly activated in B-cell lymphomas and other cancers.[1][4] This inhibition can lead to a decrease in cell proliferation and the induction of apoptosis (programmed cell death) or ferroptosis in cancer cells.[2][4][5][6]
Q2: What are the basic physicochemical and solubility properties of this compound?
This compound is a solid compound with a molecular weight of 592.05 g/mol and a chemical formula of C28H23ClFN7O3S.[1] Its solubility profile is a critical consideration for in vitro experiments.
Data Summary: this compound Solubility
| Solvent | Solubility | Reference |
| DMSO | 10 mM / 100 mg/mL | [1][3] |
| Water | Insoluble | [3] |
| Ethanol | Insoluble | [3] |
Q3: What is the recommended final concentration of DMSO in cell culture media when using this compound?
To avoid solvent-induced toxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, and ideally below 0.1%.[1] It is essential to include a vehicle control (media with the same final concentration of DMSO) in all experiments to account for any effects of the solvent on cell behavior.[2]
Q4: Can I filter the media if I see a precipitate after adding this compound?
No, it is not recommended to filter the media to remove the precipitate. Filtering will remove the precipitated compound, leading to an unknown and lower final concentration of the active inhibitor in your experiment. The best approach is to troubleshoot the dissolution procedure to prevent precipitation from occurring in the first place.
Troubleshooting Guide: Solubility Issues in Cell Culture
This guide addresses common precipitation issues researchers may face when preparing working solutions of this compound for cell culture experiments.
Issue 1: Immediate Precipitation Upon Addition to Media
Symptom: A precipitate (cloudiness or visible particles) forms immediately after adding the this compound DMSO stock solution to the aqueous cell culture medium.
Cause: This is a common issue with hydrophobic compounds and is often referred to as "crashing out." It occurs because the compound, while soluble in the organic solvent (DMSO), is poorly soluble in the aqueous environment of the cell culture medium, especially when the DMSO is rapidly diluted.[1]
Solutions:
| Potential Cause | Recommended Solution |
| High Final Concentration | The desired final concentration of this compound exceeds its solubility limit in the aqueous media. Action: Decrease the final working concentration or perform a solubility test to determine the maximum soluble concentration in your specific media. |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of media causes a rapid solvent exchange, leading to precipitation.[1] Action: Perform a serial dilution. Add the DMSO stock to pre-warmed (37°C) media dropwise while gently vortexing or swirling the tube to ensure gradual and even dispersion.[1] |
| Low Media Temperature | Using cold media can significantly decrease the solubility of hydrophobic compounds. Action: Always use cell culture media that has been pre-warmed to 37°C before adding the this compound stock solution.[1] |
Issue 2: Delayed Precipitation in the Incubator
Symptom: The media containing this compound appears clear initially, but a precipitate forms after several hours or days of incubation.
Cause: Delayed precipitation can be caused by several factors, including interactions with media components, temperature fluctuations, or media evaporation during long-term experiments.
Solutions:
| Potential Cause | Recommended Solution |
| Interaction with Media Components | This compound may interact with salts, proteins (especially in serum), or other components in the media, forming insoluble complexes over time. Action: Test the solubility in a simpler buffered solution like PBS to see if media components are the issue. If your experiment allows, consider testing different basal media formulations or varying the serum concentration. |
| Temperature Fluctuations | Repeatedly removing culture plates from the stable 37°C environment of the incubator can cause temperature cycling, which may affect compound solubility. Action: Minimize the time that culture vessels are outside the incubator. For frequent observation, use a microscope with an integrated environmental chamber. |
| Media Evaporation | In long-term experiments, evaporation can increase the concentration of all media components, including this compound, potentially exceeding its solubility limit. Action: Ensure the incubator is properly humidified. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol provides a step-by-step method for preparing a high-concentration stock solution in DMSO and subsequent working solutions in cell culture media to minimize precipitation.
-
Prepare High-Concentration Stock Solution:
-
Dissolve this compound powder in 100% anhydrous, high-purity DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Ensure the compound is fully dissolved by vortexing. If necessary, brief sonication in a water bath can be used to aid dissolution.[4]
-
Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2]
-
-
Prepare Intermediate Dilution (Optional but Recommended):
-
Before preparing the final working solution, it can be helpful to make an intermediate dilution of the stock in DMSO. This is particularly useful when preparing a range of final concentrations.
-
-
Prepare Final Working Solution:
-
Pre-warm the complete cell culture medium (containing serum and other supplements) to 37°C.
-
To achieve the desired final concentration, add a small volume of the DMSO stock solution to the pre-warmed medium. For example, to make a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution (e.g., add 1 µL of stock to 999 µL of media).
-
Crucially , add the stock solution dropwise into the vortex of the media while it is being gently mixed or swirled. This prevents localized high concentrations of DMSO and compound, reducing the likelihood of precipitation.
-
Visually inspect the final working solution for any signs of precipitation before adding it to the cells.
-
Caption: Workflow for preparing this compound stock and working solutions.
Protocol 2: Determining Maximum Soluble Concentration in Media
This experiment helps establish the practical upper concentration limit for this compound in your specific cell culture medium.
-
Prepare Serial Dilutions: Prepare a 2-fold serial dilution of your high-concentration this compound stock solution in DMSO.
-
Add to Media: In a clear 96-well plate, add a fixed volume (e.g., 1 µL) of each DMSO dilution to wells containing 200 µL of your complete, pre-warmed cell culture medium. Include a "DMSO only" vehicle control.
-
Incubate and Observe: Incubate the plate under standard cell culture conditions (37°C, 5% CO2).
-
Assess Precipitation: Visually inspect the wells for any signs of cloudiness or precipitate at several time points (e.g., immediately, 2 hours, 6 hours, and 24 hours).
-
Determine Maximum Concentration: The highest concentration that remains clear (free of visible precipitate) throughout the observation period is the maximum working soluble concentration for this compound under your specific experimental conditions.[1]
Signaling Pathway Diagram
This compound selectively inhibits the p110δ catalytic subunit of PI3K. This action blocks the conversion of PIP2 to PIP3, a critical second messenger. The reduction in PIP3 levels prevents the recruitment and subsequent activation of downstream kinases, most notably AKT. The inactivation of the PI3K/AKT/mTOR cascade ultimately inhibits cell proliferation, survival, and growth.
Caption: this compound inhibits the PI3K/AKT/mTOR signaling pathway.
References
Technical Support Center: TYM-3-98 Xenograft Model Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results with TYM-3-98 in xenograft models. Our aim is to help you identify potential sources of variability and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective inhibitor of the delta (δ) isoform of phosphoinositide 3-kinase (PI3K).[1][2] The PI3K/AKT/mTOR signaling pathway is frequently overactivated in various cancers and plays a crucial role in cell proliferation, survival, and growth.[3][4] By selectively targeting PI3Kδ, which is predominantly expressed in leukocytes, this compound blocks this signaling cascade, leading to the induction of apoptosis in cancer cells.[1][2][5] In some cancer types, such as KRAS-mutant colorectal cancer, this compound has also been shown to induce ferroptosis, a form of iron-dependent programmed cell death.[6][7]
Q2: In which xenograft models has this compound shown efficacy?
Preclinical studies have demonstrated the anti-tumor activity of this compound in xenograft models of B-cell lymphomas and KRAS-mutant colorectal cancer.[5][6][7] In B-cell lymphoma models, this compound has shown superior antiproliferative activity compared to the first-generation PI3Kδ inhibitor, idelalisib.[5] In colorectal cancer xenografts, it has demonstrated significant, dose-dependent tumor suppression.[7]
Q3: What are the common causes of variability in xenograft studies?
Inconsistent results in xenograft models can stem from a variety of biological and technical factors. Biological variability can be due to the inherent heterogeneity of the tumor cells, as well as inter-animal differences in age, health, and immune response. Technical variability can arise from inconsistencies in cell handling and implantation, drug formulation and administration, and methods of tumor measurement.[8]
Troubleshooting Inconsistent Results
High Variability in Tumor Growth within the Same Treatment Group
| Potential Cause | Recommended Solution |
| Inconsistent Cell Viability or Number | Standardize cell counting and viability assessment (e.g., trypan blue exclusion) to ensure a consistent number of viable cells are injected. |
| Variable Animal Health or Age | Use a homogenous cohort of animals (same strain, sex, and age). Acclimatize animals to the facility before starting the experiment. |
| Suboptimal Tumor Implantation Technique | Ensure consistent injection depth, volume, and location. The use of a matrix like Matrigel can sometimes improve engraftment consistency. |
| Tumor Heterogeneity | If using a patient-derived xenograft (PDX) model, be aware of potential inherent cellular diversity. For cell line-derived xenografts (CDX), ensure consistent cell passage numbers. |
Discrepancy in this compound Efficacy Compared to Published Data
| Potential Cause | Recommended Solution |
| Suboptimal Drug Formulation or Administration | Prepare the this compound formulation fresh before each use. Ensure consistent administration route and timing. For oral gavage, ensure proper technique to deliver the full dose. |
| Incorrect Xenograft Model Selection | Confirm that your chosen cell line or PDX model is dependent on the PI3Kδ pathway for its growth and survival. |
| Development of Drug Resistance | The tumor model may have intrinsic resistance or may have developed resistance during the study. This can be due to compensatory signaling pathways.[9][10] |
| Insufficient Drug Exposure at the Tumor Site | Consider conducting pharmacokinetic (PK) studies to measure the concentration of this compound in plasma and tumor tissue to ensure adequate exposure. |
Quantitative Data Summary
In Vitro Activity of this compound
| Parameter | Value | Cell Lines | Reference |
| IC50 (PI3Kδ inhibition) | 7.1 nM | - | [1][2] |
| IC50 (Cell Viability, 72h) | 1.37 µM | HCT 116 (KRAS-mutant colorectal cancer) | [7] |
| IC50 (Cell Viability, 72h) | 1.78 µM | LoVo (KRAS-mutant colorectal cancer) | [7] |
| IC50 (Cell Viability, 72h) | 1.83 µM | SW620 (KRAS-mutant colorectal cancer) | [7] |
In Vivo Efficacy of this compound in a Colorectal Cancer Xenograft Model (HCT 116 cells)
| Treatment Group | Dose | Outcome | Reference |
| Vehicle | - | - | [7] |
| This compound | 5 mg/kg (daily) | Significant deceleration of tumor growth | [7] |
| This compound | 10 mg/kg (daily) | Dose-dependent deceleration of tumor growth | [7] |
| This compound | 15 mg/kg (daily) | Dose-dependent deceleration of tumor growth | [7] |
| Idelalisib | 15 mg/kg (daily) | - | [7] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
For in vivo studies, this compound can be formulated as follows:
-
Prepare a stock solution of this compound in DMSO.
-
For a 1 mL working solution, take 50 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 and mix until the solution is clear.
-
Add 50 µL of Tween 80 and mix until clear.
-
Add 500 µL of ddH2O to bring the final volume to 1 mL.
-
This mixed solution should be used immediately for optimal results.[1]
Note: An alternative formulation involves dissolving the DMSO stock in corn oil.[1]
General Xenograft Protocol (Subcutaneous)
-
Cell Culture: Culture the selected cancer cell line under standard conditions. Ensure the cells are in the logarithmic growth phase and have high viability (>95%) before implantation.
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID) that are appropriate for your xenograft model. Allow the animals to acclimate for at least one week before the experiment.
-
Tumor Implantation:
-
Harvest and resuspend the cells in a suitable medium (e.g., PBS or serum-free medium).
-
For subcutaneous models, inject the desired number of cells (typically 1 x 10^6 to 1 x 10^7) in a volume of 100-200 µL into the flank of each mouse. A mixture with Matrigel may enhance tumor take and growth.
-
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers at regular intervals. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Treatment: Once the tumors reach a predetermined size, randomize the mice into control and treatment groups. Administer this compound or the vehicle control according to the planned dosing schedule.
-
Data Analysis: At the end of the study, collect the tumors and other relevant tissues for further analysis (e.g., histopathology, western blotting).
Visual Guides
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Caption: A general experimental workflow for a subcutaneous xenograft study.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Challenges for the clinical development of PI3K inhibitors: Strategies to improve their impact in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a novel selective inhibitor of PI3Kδ, demonstrates promising preclinical antitumor activity in B-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective PI3Kδ inhibitor this compound suppresses AKT/mTOR/SREBP1-mediated lipogenesis and promotes ferroptosis in KRAS-mutant colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective PI3Kδ inhibitor this compound suppresses AKT/mTOR/SREBP1-mediated lipogenesis and promotes ferroptosis in KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects [mdpi.com]
Technical Support Center: Troubleshooting TYM-3-98 Western Blot for p-AKT
Welcome to the technical support center for troubleshooting Western blots for phosphorylated AKT (p-AKT) using TYM-3-98. This guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during the detection of p-AKT, a critical signaling node in various cellular processes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and solutions to problems you may encounter during your p-AKT Western blot experiments.
Q1: I am not detecting any signal for p-AKT in my experimental samples, but my positive control works.
A1: This is a common issue that can arise from several factors related to sample preparation and the phosphorylation state of AKT.
-
Inadequate Phosphatase Inhibition: The phosphorylation of AKT is a transient event. Failure to adequately inhibit phosphatases during cell lysis will lead to the removal of phosphate (B84403) groups from AKT, resulting in no detectable signal.
-
Solution: Always use a freshly prepared lysis buffer supplemented with a cocktail of phosphatase inhibitors (e.g., sodium fluoride (B91410) and sodium orthovanadate) and protease inhibitors. Keep samples on ice at all times to minimize enzyme activity.[1][2]
-
-
Low Abundance of p-AKT: The level of phosphorylated AKT may be very low in your specific cell type or under your experimental conditions.
-
Solution: Consider stimulating your cells with a known activator of the PI3K/AKT pathway (e.g., insulin (B600854) or growth factors) to induce AKT phosphorylation and serve as a positive control for your experimental system.[2][3] You can also enrich your protein of interest through immunoprecipitation prior to Western blotting.[4]
-
-
Incorrect Protein Concentration: Insufficient loading of total protein can lead to undetectable levels of p-AKT.
-
Suboptimal Antibody Dilution: The primary antibody concentration may not be optimal for detecting low-abundance proteins.
-
Solution: Optimize the primary antibody concentration. You can try increasing the concentration (e.g., from 1:1000 to 1:500 or 1:250) or incubating the membrane with the primary antibody overnight at 4°C to enhance the signal.[1]
-
Q2: I am observing high background on my p-AKT Western blot, which makes it difficult to interpret the results.
A2: High background can obscure your specific signal and is often related to the blocking step or antibody incubations.
-
Inappropriate Blocking Agent: For phospho-specific antibodies, using non-fat dry milk as a blocking agent can lead to high background. Milk contains casein, a phosphoprotein that can be recognized by the anti-phospho antibody.[2][5]
-
Insufficient Blocking: Inadequate blocking of the membrane can lead to non-specific antibody binding.
-
Solution: Increase the blocking time to 1-2 hours at room temperature or overnight at 4°C.[7]
-
-
Antibody Concentration is Too High: Excessively high concentrations of primary or secondary antibodies can contribute to non-specific binding and high background.
-
Solution: Decrease the concentration of your primary and/or secondary antibodies.[6]
-
-
Inadequate Washing: Insufficient washing between antibody incubation steps can leave unbound antibodies on the membrane.
-
Solution: Increase the number and duration of washes with TBST after primary and secondary antibody incubations. For example, perform three washes of 10 minutes each.[8]
-
Q3: I see multiple bands on my blot. How do I know which one is p-AKT?
A3: The appearance of multiple bands can be due to non-specific antibody binding, protein degradation, or post-translational modifications.
-
Non-specific Antibody Binding: The primary or secondary antibody may be cross-reacting with other proteins in the lysate.
-
Solution: Ensure your primary antibody is specific for p-AKT. Check the antibody datasheet for validation data. Optimize blocking and washing steps as described above.
-
-
Protein Isoforms or Splice Variants: AKT has three isoforms (AKT1, AKT2, and AKT3), which may migrate at slightly different molecular weights.[2]
-
Solution: Consult the antibody datasheet to see which isoforms it is expected to detect. The expected molecular weight of AKT is approximately 60 kDa.[6]
-
-
Protein Degradation: If you observe bands at a lower molecular weight than expected, it could be due to protein degradation.
-
Solution: Ensure that protease inhibitors are always included in your lysis buffer and that samples are handled quickly and kept on ice.
-
Experimental Protocols
Detailed Methodology for p-AKT Western Blot
This protocol provides a step-by-step guide for performing a Western blot to detect phosphorylated AKT.
1. Cell Lysis and Protein Extraction a. After cell treatment, place the culture dish on ice and wash the cells twice with ice-cold PBS. b. Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate the lysate on ice for 30 minutes, vortexing occasionally. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.[8] f. Transfer the supernatant (protein extract) to a new pre-chilled tube. g. Determine the protein concentration using a BCA protein assay.[6]
2. Sample Preparation and Gel Electrophoresis a. Normalize the protein concentration of all samples with lysis buffer. b. Add 4X Laemmli sample buffer to a final concentration of 1X. c. Boil the samples at 95-100°C for 5 minutes to denature the proteins.[6] d. Load 20-30 µg of protein per lane into a polyacrylamide gel. Include a pre-stained molecular weight marker. e. Perform electrophoresis until the dye front reaches the bottom of the gel.[6]
3. Protein Transfer a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[8] b. Activate the PVDF membrane with methanol (B129727) before transfer.[6] c. After transfer, you can briefly stain the membrane with Ponceau S to verify transfer efficiency.[8]
4. Immunoblotting a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[2][5] b. Incubate the membrane with the primary antibody against p-AKT (e.g., p-AKT Ser473) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation. The optimal dilution should be determined empirically (a common starting point is 1:1000).[1][8] c. Wash the membrane three times for 10 minutes each with TBST.[8] d. Incubate the membrane with an HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.[6] e. Wash the membrane three times for 10 minutes each with TBST.[8]
5. Signal Detection and Analysis a. Prepare the ECL substrate according to the manufacturer's instructions and incubate it with the membrane.[6] b. Capture the chemiluminescent signal using an imaging system.[6] c. For quantification, perform densitometric analysis of the bands using image analysis software. Normalize the p-AKT signal to the total AKT signal for each sample to account for variations in protein loading.[6]
Data Presentation
Table 1: Troubleshooting Guide for p-AKT Western Blot
| Problem | Potential Cause | Recommended Solution |
| No/Weak Signal | Inadequate phosphatase inhibition | Use fresh lysis buffer with phosphatase inhibitors; keep samples on ice.[1][2] |
| Low abundance of p-AKT | Stimulate cells with an activator; use a positive control lysate.[2][3] | |
| Insufficient protein loaded | Load 20-40 µg of protein per lane.[5] | |
| Suboptimal antibody concentration | Optimize primary antibody dilution (try increasing concentration).[1] | |
| High Background | Inappropriate blocking agent | Use 3-5% BSA in TBST instead of milk.[2][5] |
| Insufficient blocking | Increase blocking time to 1-2 hours at RT or overnight at 4°C.[7] | |
| High antibody concentration | Decrease primary and/or secondary antibody concentrations.[6] | |
| Inadequate washing | Increase the number and duration of washes with TBST.[8] | |
| Multiple Bands | Non-specific antibody binding | Optimize blocking and washing; verify antibody specificity. |
| Protein isoforms | Check antibody datasheet for isoform specificity. | |
| Protein degradation | Use protease inhibitors and keep samples cold. |
Table 2: Recommended Reagent Concentrations
| Reagent | Working Concentration | Incubation Time | Temperature |
| Blocking Buffer (BSA in TBST) | 3-5% | 1-2 hours | Room Temperature |
| Primary Antibody (p-AKT) | 1:500 - 1:2000 (optimize) | Overnight | 4°C |
| Secondary Antibody (HRP-conjugated) | 1:2000 - 1:10000 (optimize) | 1 hour | Room Temperature |
| Wash Buffer (TBST) | 0.1% Tween 20 in TBS | 3 x 10 minutes | Room Temperature |
Mandatory Visualization
PI3K/AKT Signaling Pathway
Caption: The PI3K/AKT signaling cascade leading to cellular responses.
Western Blot Experimental Workflow
Caption: A step-by-step workflow for p-AKT Western blot analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. sinobiological.com [sinobiological.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 8. benchchem.com [benchchem.com]
Off-target effects of TYM-3-98 at high concentrations
This technical support center provides troubleshooting guidance and frequently asked questions regarding the off-target effects of TYM-3-98, particularly when observed at high concentrations (>1 µM).
Frequently Asked Questions (FAQs)
Q1: We are observing higher-than-expected cytotoxicity in our cell line treated with high concentrations of this compound, even though the primary target is not essential for this cell line's survival. What could be the cause?
A1: At concentrations significantly above the IC50 for its primary target, this compound can engage with unintended kinases, leading to off-target toxicity. A common reason for this is the inhibition of kinases essential for cell survival and proliferation, such as members of the SRC family or kinases involved in growth factor signaling like VEGFR2. We recommend performing a kinase panel screen to identify potential off-target interactions.
Q2: Our western blot results show unexpected changes in phosphorylation of proteins unrelated to the intended signaling pathway of this compound. How can we confirm if this is an off-target effect?
A2: This is a strong indicator of off-target activity. To confirm, you can perform a dose-response experiment. If the unexpected phosphorylation changes occur only at higher concentrations of this compound, it suggests an off-target effect. You can also use a more specific inhibitor for the suspected off-target kinase as a control to see if it phenocopies the results.
Q3: Can the off-target effects of this compound vary between different cell lines?
A3: Absolutely. The off-target phenotypic effects depend on the expression levels and importance of the off-target kinases in a specific cell line. A cell line that heavily relies on a particular kinase that this compound inhibits as an off-target will show a more pronounced effect. Therefore, it is crucial to characterize the off-target profile in the specific cellular context of your experiment.
Troubleshooting Guide
Issue 1: Inconsistent Efficacy or Toxicity Data
High concentrations of this compound can lead to variable results due to its engagement with multiple targets. This guide helps you dissect the observed effects.
Troubleshooting Workflow
Technical Support Center: Optimizing TYM-3-98 Dosage to Minimize In Vivo Toxicity
This technical support center provides researchers, scientists, and drug development professionals with essential information for the safe and effective use of TYM-3-98 in in vivo experiments. Our goal is to help you optimize your experimental design to achieve significant results while minimizing potential toxicities.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a highly selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ) with an IC50 of 7.1 nM.[1][2][3] It functions by blocking the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[1][4] In B-cell lymphomas, this inhibition leads to the induction of apoptosis (programmed cell death).[1][4] A recent study in KRAS-mutant colorectal cancer has also shown that this compound can induce ferroptosis, another form of programmed cell death, by suppressing AKT/mTOR/SREBP1-mediated lipogenesis.[5][6][7]
Q2: What are the known in vivo effects of this compound?
A2: Preclinical studies have demonstrated that this compound exhibits promising anti-tumor activity in in vivo models. In a human lymphoma xenograft model and a mouse lymphoma model, this compound significantly reduced tumor growth.[4] Similarly, in a xenograft mouse model of KRAS-mutant colorectal cancer, this compound demonstrated significant tumor suppression.[5][6]
Q3: What is the reported in vivo toxicity of this compound?
A3: Published preclinical studies have reported that this compound has good pharmaceutical properties and demonstrates anti-tumor efficacy without significant or obvious toxicity.[1][4][5][6] Specifically, a study on KRAS-mutant colorectal cancer xenografts found no clear evidence of hepatotoxicity or renal toxicity at effective doses.[5][6] However, as a selective PI3Kδ inhibitor, it is prudent to monitor for class-specific toxicities.
Q4: What are the common class-specific toxicities associated with PI3Kδ inhibitors?
A4: While this compound has shown a favorable preclinical safety profile, the class of PI3Kδ inhibitors is associated with a range of potential on-target toxicities. These are often immune-mediated and can include gastrointestinal issues like diarrhea and colitis, elevated liver enzymes (transaminitis), skin rashes, and an increased risk of infections due to immunosuppression.[8][9][10][11][12]
Troubleshooting Guide
This guide addresses potential issues you may encounter during your in vivo experiments with this compound.
Issue 1: Unexpected Signs of Toxicity (e.g., weight loss, lethargy, ruffled fur)
-
Possible Cause: The administered dose may be too high for the specific animal strain or model, or there could be issues with the formulation.
-
Troubleshooting Steps:
-
Review Dosing: Compare your current dose to those reported in the literature for this compound and other PI3Kδ inhibitors. A study in a xenograft mouse model of colorectal cancer used doses of 5, 10, and 15 mg/kg administered intragastrically once per day without obvious toxicity.[6]
-
Dose De-escalation: Reduce the dose by 25-50% in a pilot cohort to determine a better-tolerated dose.
-
Vehicle Control: Ensure that the vehicle used to dissolve this compound is not causing the observed toxicity by including a vehicle-only control group.
-
Monitor Clinical Signs: Systematically record clinical signs of toxicity, body weight, and food/water intake daily.
-
Issue 2: Gastrointestinal Toxicity (Diarrhea or Colitis)
-
Possible Cause: This is a known on-target toxicity of PI3Kδ inhibitors due to their effects on immune cells in the gut.[8]
-
Troubleshooting Steps:
-
Symptomatic Management: For mild diarrhea, supportive care, including hydration and anti-diarrheal agents, may be considered in consultation with veterinary staff.
-
Dose Modification: Consider reducing the dose or introducing an intermittent dosing schedule (e.g., 5 days on, 2 days off) to allow for recovery. Studies with other PI3K inhibitors have shown that intermittent dosing can mitigate toxicity while maintaining efficacy.[11][13]
-
Pathogen Screening: Rule out opportunistic infections that may be exacerbated by the immunosuppressive effects of the inhibitor.
-
Issue 3: Elevated Liver Enzymes (Hepatotoxicity)
-
Possible Cause: Hepatotoxicity is a potential side effect of PI3K inhibitors.
-
Troubleshooting Steps:
-
Biochemical Monitoring: Collect blood samples at baseline and at regular intervals during the study to monitor liver enzymes (ALT, AST).
-
Dose Adjustment: If a significant elevation in liver enzymes is observed, consider reducing the dose or temporarily halting treatment until levels return to baseline.
-
Histopathology: At the end of the study, perform a histopathological examination of the liver to assess for any drug-related changes.
-
Issue 4: Inconsistent or Lack of Efficacy
-
Possible Cause: Issues with drug formulation and solubility, insufficient dosage, or rapid metabolism.
-
Troubleshooting Steps:
-
Formulation and Solubility: this compound is a small molecule that may have solubility challenges. Ensure the compound is fully dissolved in the vehicle. Sonication may be required. Common formulations for in vivo studies include solutions in DMSO, PEG300, Tween 80, and corn oil.[2] Always prepare fresh formulations if stability is a concern.
-
Dose Escalation: If no toxicity is observed and the desired efficacy is not achieved, a careful dose escalation study may be warranted.
-
Pharmacokinetic (PK) Analysis: If possible, conduct a pilot PK study to determine the exposure of this compound in your animal model. This will help to ensure that therapeutic concentrations are being reached and maintained.
-
Data Presentation
Table 1: Summary of Potential Class-Specific Toxicities of PI3Kδ Inhibitors and Monitoring Parameters
| Toxicity | Clinical Signs & Observations | Monitoring Parameters | Recommended Actions |
| Gastrointestinal | Diarrhea, weight loss, dehydration, hunched posture. | Stool consistency, body weight, hydration status. | Dose reduction, intermittent dosing, supportive care. |
| Hepatotoxicity | Lethargy, jaundice (in severe cases). | Serum ALT, AST, bilirubin (B190676) levels. Histopathology of the liver. | Dose reduction or interruption. |
| Immunosuppression | Increased susceptibility to infections. | Complete blood count (CBC) with differential, monitoring for signs of infection. | Prophylactic antibiotics (if necessary), pathogen-free environment. |
| Cutaneous | Skin rash, dermatitis. | Visual inspection of the skin. | Topical treatments, dose reduction if severe. |
Experimental Protocols
Protocol 1: In Vivo Dose-Finding Toxicity Study
-
Animal Model: Select a relevant rodent model (e.g., BALB/c or C57BL/6 mice). Use both male and female animals.
-
Acclimatization: Allow animals to acclimate to the facility for at least one week prior to the study.
-
Group Allocation: Randomly assign animals to groups (e.g., n=3-5 per group), including a vehicle control group and at least three dose levels of this compound.
-
Dose Selection: Based on available data, a starting range could be 5, 15, and 50 mg/kg.
-
Formulation: Prepare this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline).
-
Administration: Administer the compound via the desired route (e.g., oral gavage) once daily for 7-14 days.
-
Monitoring:
-
Record body weight daily.
-
Perform clinical observations twice daily for signs of toxicity.
-
Monitor food and water intake.
-
-
Endpoint Analysis:
-
At the end of the study, collect blood for complete blood count and clinical chemistry analysis (liver and kidney function).
-
Perform a gross necropsy and collect major organs for histopathological examination.
-
-
Data Interpretation: Determine the Maximum Tolerated Dose (MTD) and the No Observed Adverse Effect Level (NOAEL).
Mandatory Visualizations
Caption: this compound inhibits the PI3K/AKT/mTOR signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | PI3Kδ inhibitor | Probechem Biochemicals [probechem.com]
- 4. This compound, a novel selective inhibitor of PI3Kδ, demonstrates promising preclinical antitumor activity in B-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective PI3Kδ inhibitor this compound suppresses AKT/mTOR/SREBP1-mediated lipogenesis and promotes ferroptosis in KRAS-mutant colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective PI3Kδ inhibitor this compound suppresses AKT/mTOR/SREBP1-mediated lipogenesis and promotes ferroptosis in KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stork: Selective PI3Kδ inhibitor this compound suppresses AKT/mTOR/SREBP1-mediated lipogenesis and promotes ferroptosis in KRAS-mutant colorectal cancer [storkapp.me]
- 8. onclive.com [onclive.com]
- 9. Idelalisib Toxicities Appear to Be Immune-Related - The ASCO Post [ascopost.com]
- 10. Challenges for the clinical development of PI3K inhibitors: Strategies to improve their impact in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cancernetwork.com [cancernetwork.com]
- 13. fiercebiotech.com [fiercebiotech.com]
TYM-3-98 stability in DMSO at -20°C
This guide provides technical information and answers to frequently asked questions regarding the stability and handling of the PI3Kδ inhibitor, TYM-3-98, when prepared in DMSO.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions in DMSO?
For optimal stability, stock solutions of this compound prepared in DMSO should be stored frozen. It is recommended to aliquot the stock solution into single-use volumes to prevent degradation that can be caused by repeated freeze-thaw cycles[1]. Ensure you are using fresh, anhydrous DMSO, as moisture can reduce the solubility of the compound[1].
Q2: How long can I store a this compound DMSO stock solution at -20°C?
Based on supplier stability data, a stock solution of this compound in DMSO is stable for up to 1 month when stored at -20°C[1]. For longer-term storage, keeping the solution at -80°C is recommended, which extends the stability to one year[1].
Troubleshooting Guide
Issue: I am observing reduced activity or precipitation in my this compound stock solution.
-
Storage Duration: Verify that the storage time at -20°C has not exceeded one month. For storage periods longer than a month, it is highly recommended to use a -80°C freezer.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing the stock solution can compromise the integrity of the compound. It is best practice to prepare single-use aliquots to avoid this issue[1].
-
DMSO Quality: DMSO is hygroscopic and readily absorbs water from the atmosphere[2]. The presence of water can decrease the solubility and accelerate the degradation of this compound[2]. Always use fresh, high-purity, anhydrous DMSO for preparing stock solutions[1].
Quantitative Stability Data Summary
For quick reference, the stability of this compound under different storage conditions is summarized below.
| Form | Solvent | Storage Temperature | Stability Duration |
| Powder | - | -20°C | 3 years |
| Stock Solution | DMSO | -20°C | 1 month |
| Stock Solution | DMSO | -80°C | 1 year |
| Data sourced from Selleck Chemicals[1]. |
Experimental Protocols
Protocol: Assessment of this compound Stability in DMSO
This protocol outlines a general workflow to empirically determine the stability of this compound in DMSO under specific laboratory conditions using High-Performance Liquid Chromatography (HPLC).
Objective: To quantify the percentage of intact this compound over time when stored at -20°C.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
HPLC system with a suitable column (e.g., C18)
-
Appropriate mobile phase solvents (e.g., acetonitrile, water with formic acid)
-
Sterile, single-use microcentrifuge tubes
Methodology:
-
Stock Solution Preparation:
-
Carefully weigh the this compound powder.
-
Dissolve the powder in anhydrous DMSO to a known concentration (e.g., 10 mM). Ensure complete dissolution.
-
-
Initial Analysis (Time Point 0):
-
Immediately after preparation, take an aliquot of the stock solution.
-
Prepare a sample for HPLC analysis by diluting the aliquot to a suitable concentration within the instrument's linear range.
-
Run the HPLC analysis to obtain the initial peak area, which represents 100% integrity.
-
-
Storage:
-
Dispense the remaining stock solution into multiple single-use aliquots in sterile tubes.
-
Place the aliquots in a -20°C freezer for storage.
-
-
Time-Point Analysis:
-
At predetermined intervals (e.g., Day 3, Week 1, Week 2, Week 4), remove one aliquot from the freezer.
-
Allow the aliquot to thaw completely at room temperature.
-
Prepare and analyze the sample by HPLC as described in Step 2.
-
-
Data Analysis:
-
For each time point, calculate the peak area of this compound.
-
Determine the percentage of remaining this compound by comparing the peak area at each time point to the peak area at Time Point 0.
-
% Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
-
A significant decrease (e.g., >5-10%) in the percentage remaining indicates degradation.
-
Workflow for Stability Assessment
Caption: Workflow for assessing the stability of this compound in DMSO.
Signaling Pathway
Q3: Which signaling pathway is targeted by this compound?
This compound is a selective inhibitor of phosphoinositide 3-kinase delta (PI3Kδ). By inhibiting PI3Kδ, this compound effectively blocks the downstream PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival[1][3][4][5]. This inhibition leads to the induction of apoptosis in cancer cells, particularly in B-cell lymphomas[1][5].
Caption: Inhibition of the PI3K/AKT/mTOR pathway by this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. In situ DMSO hydration measurements of HTS compound libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective PI3Kδ inhibitor this compound suppresses AKT/mTOR/SREBP1-mediated lipogenesis and promotes ferroptosis in KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound, a novel selective inhibitor of PI3Kδ, demonstrates promising preclinical antitumor activity in B-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: TYM-3-98 & Cell Viability Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in cell viability assays using TYM-3-98.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect cell viability?
This compound is a potent and selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform, with an IC50 of 7.1 nM.[1][2] It primarily functions by blocking the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[1][2][3][4] Inhibition of this pathway by this compound can lead to the induction of apoptosis (programmed cell death), particularly in B-cell lymphomas.[1][2][3][5] More recent studies have also shown that this compound can induce ferroptosis, a form of iron-dependent cell death, in KRAS-mutant colorectal cancer cells.[4][6]
Q2: Which cell viability assays are suitable for use with this compound?
The choice of a suitable cell viability assay is critical. Assays that measure metabolic activity, such as those using tetrazolium salts like MTT, XTT, or WST-1, are commonly used.[4][5][7][8] However, it is important to be aware that some compounds can interfere with the enzymatic reactions of these assays, potentially leading to inaccurate results.[9] Therefore, it is advisable to use an orthogonal assay to confirm findings. Alternative assays include:
-
ATP-based assays: These measure the level of ATP in a cell, which is a good indicator of metabolic activity and cell health.[8]
-
Dye exclusion assays: Methods like Trypan Blue staining can distinguish between viable and non-viable cells based on membrane integrity.[8]
-
Live/dead staining: Using fluorescent dyes like Calcein-AM for live cells and propidium (B1200493) iodide for dead cells can provide a more direct measure of viability.
Q3: Can this compound directly interfere with MTT or other tetrazolium-based assays?
While there is no specific evidence to suggest that this compound, an indazole derivative, directly interferes with tetrazolium salts, it is a possibility with any test compound.[3] Compounds with reducing potential can directly reduce tetrazolium salts, leading to a false positive signal of higher viability.[9] Conversely, inhibition of the cellular reductases responsible for converting the dyes could lead to an underestimation of viability.[9] If inconsistent results are observed, it is recommended to test for assay interference.
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
High variability between replicate wells is a common issue in cell-based assays and can obscure the true effect of this compound.
| Potential Cause | Troubleshooting Step |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before seeding. After plating, gently rock the plate in a cross-pattern to ensure even distribution.[9] |
| Edge Effects | The outer wells of a microplate are prone to evaporation, which can alter the concentration of this compound. To mitigate this, fill the outer wells with sterile PBS or media without cells and exclude them from data analysis.[9] |
| Inaccurate Pipetting | Inaccurate or inconsistent liquid handling is a major source of variability.[10] Ensure pipettes are properly calibrated and use appropriate pipetting techniques. |
| Cell Clumping | Ensure cells are fully dissociated into a single-cell suspension before plating. |
Issue 2: Inconsistent Dose-Response Curve
An inconsistent or non-reproducible dose-response curve can make it difficult to determine the IC50 of this compound.
| Potential Cause | Troubleshooting Step |
| Incorrect Drug Concentration | Verify the stock concentration of this compound. Ensure fresh dilutions are made for each experiment from a well-prepared stock solution. |
| Solubility Issues | This compound is soluble in DMSO.[1] Ensure the compound is fully dissolved in the stock solution. When diluting into aqueous media, ensure it remains in solution and does not precipitate. Using fresh DMSO is recommended as moisture-absorbing DMSO can reduce solubility.[1] |
| Cell Passage Number | The phenotype and drug sensitivity of cell lines can change with high passage numbers.[11] Use cells within a consistent and low passage number range for all experiments. |
| Cell Health | Ensure cells are healthy and in the logarithmic growth phase at the time of treatment. |
Issue 3: Discrepancies Between Different Viability Assays
Different viability assays may yield conflicting results due to their distinct underlying principles.
| Potential Cause | Troubleshooting Step |
| Different Biological Readouts | An MTT assay measures metabolic activity, while a dye exclusion assay measures membrane integrity. This compound might affect these parameters differently at various time points. |
| Induction of Apoptosis vs. Ferroptosis | This compound can induce both apoptosis and ferroptosis.[4][5] The kinetics and cellular changes associated with these death mechanisms can vary, potentially leading to different readouts in viability assays at specific time points. |
| Assay Interference | As mentioned, the compound may be interfering with the assay chemistry.[9] |
Experimental Protocols
Standard Cell Viability (MTT) Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include vehicle control (e.g., DMSO) wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute the stock solution to 0.5 mg/mL in serum-free medium. Remove the treatment medium and add 100 µL of the MTT solution to each well.[9]
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C.[9]
-
Solubilization: Carefully remove the MTT solution. Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.[9]
-
Absorbance Measurement: Mix thoroughly to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.[9]
Visualizations
Caption: Signaling pathway inhibited by this compound.
Caption: General workflow for a cell viability assay.
Caption: Logical flow for troubleshooting assay variability.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a novel selective inhibitor of PI3Kδ, demonstrates promising preclinical antitumor activity in B-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective PI3Kδ inhibitor this compound suppresses AKT/mTOR/SREBP1-mediated lipogenesis and promotes ferroptosis in KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Selective PI3Kδ inhibitor this compound suppresses AKT/mTOR/SREBP1-mediated lipogenesis and promotes ferroptosis in KRAS-mutant colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 细胞活力和增殖测定 [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. mt.com [mt.com]
- 11. promegaconnections.com [promegaconnections.com]
Technical Support Center: Troubleshooting Western Blots After TYM-3-98 Treatment
This technical support center provides troubleshooting guidance for researchers encountering unexpected bands in Western blots following treatment with TYM-3-98, a selective PI3Kδ inhibitor. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1][2][3] By inhibiting PI3Kδ, this compound blocks the PI3K/AKT/mTOR signaling pathway, which is crucial for cell proliferation, survival, and metabolism.[1][3][4] This inhibition can lead to decreased phosphorylation of downstream targets like AKT, mTOR, and S6.[3][4][5] It has shown anti-tumor activity in B-cell lymphomas and KRAS-mutant colorectal cancer.[3][4][6]
Q2: Could this compound treatment cause unexpected bands in my Western blot?
While there are no direct reports of this compound causing anomalous bands, its mechanism of action could indirectly lead to changes in your Western blot results. These changes might manifest as unexpected bands due to:
-
Alterations in Post-Translational Modifications (PTMs): The PI3K/AKT/mTOR pathway regulates numerous cellular processes, including protein synthesis and stability.[3] Inhibition of this pathway could alter PTMs like phosphorylation, ubiquitination, or SUMOylation, which can affect a protein's molecular weight and lead to band shifts or the appearance of new bands.[7][8][9]
-
Induction of Cellular Processes: this compound has been shown to induce apoptosis in some cell lines and promote ferroptosis in others.[1][4][6] These processes involve specific protein cleavage events (e.g., by caspases during apoptosis) that could result in lower molecular weight bands.[10][11]
-
Off-Target Effects (Less Likely): While this compound is a selective PI3Kδ inhibitor, the possibility of off-target effects, though not documented, should always be considered in pharmacological studies.
Q3: What are the most common general causes of unexpected bands in a Western blot?
Unexpected bands in Western blotting are a common issue and can arise from various factors unrelated to the specific drug treatment. These include:
-
Antibody-Related Issues:
-
Sample Preparation and Loading:
-
Protein degradation: Proteases in the sample can cleave the target protein, resulting in lower molecular weight bands.[7][10][14][15]
-
Excessive protein loading: Can lead to artifacts and non-specific bands.[7][16]
-
Incomplete denaturation/reduction: Can result in higher molecular weight bands due to protein multimers or interactions.[10][11]
-
-
Technical Issues:
Troubleshooting Guide: Unexpected Bands After this compound Treatment
This guide will help you systematically troubleshoot the appearance of unexpected bands in your Western blot after treating cells with this compound.
Step 1: Characterize the Unexpected Bands
First, carefully analyze the characteristics of the unexpected bands.
| Band Characteristic | Possible Cause |
| Bands at higher molecular weight | Protein dimerization/multimerization, post-translational modifications (e.g., glycosylation, ubiquitination).[9][10][11][15] |
| Bands at lower molecular weight | Protein degradation, cleavage products (e.g., due to apoptosis), or splice variants.[10][11][18] |
| Multiple bands at various molecular weights | Non-specific antibody binding, high antibody concentration, or protein isoforms.[7][10][14] |
Step 2: Experimental Workflow for Troubleshooting
Follow this workflow to identify the source of the unexpected bands.
Caption: Troubleshooting workflow for unexpected Western blot bands.
Step 3: Detailed Troubleshooting Actions
If you suspect a technical artifact:
| Problem | Recommended Solution |
| Non-specific antibody binding | - Decrease the concentration of the primary and/or secondary antibody.[10][16][19] - Increase the duration and/or number of wash steps.[14] - Try a different blocking agent (e.g., switch from BSA to non-fat dry milk or vice versa).[7][17] - Ensure your primary antibody is validated for the application.[12][13][20][21][22] |
| Protein degradation | - Always prepare fresh samples and keep them on ice.[10][15] - Add a protease and phosphatase inhibitor cocktail to your lysis buffer.[7][10][14][23] |
| Protein aggregation/multimerization | - Ensure sufficient reducing agent (e.g., DTT or β-mercaptoethanol) is in your loading buffer.[10] - Try heating the samples at a lower temperature (e.g., 70°C for 10-20 minutes) instead of boiling, as some proteins can aggregate at high temperatures.[19][23] |
If you suspect a biological effect of this compound:
| Problem | Recommended Solution |
| Altered Phosphorylation | - As this compound inhibits the PI3K/AKT pathway, changes in the phosphorylation status of downstream proteins are expected.[3][4][5] - To confirm if an unexpected band is a phosphorylated form, treat your lysate with a phosphatase (e.g., lambda phosphatase) before running the gel. The band should disappear or decrease in intensity if it is a phospho-protein. |
| Protein Cleavage | - this compound can induce apoptosis or other forms of cell death.[1][4][6] - Check for cleavage of known apoptosis markers like PARP or Caspase-3 in your treated samples. - Consult literature for known cleavage products of your protein of interest. |
Signaling Pathway Overview
The following diagram illustrates the PI3K/AKT/mTOR pathway inhibited by this compound. Understanding this pathway can help predict which protein modifications might be affected by the treatment.
Caption: Simplified PI3K/AKT/mTOR signaling pathway inhibited by this compound.
Key Experimental Protocols
Western Blotting Protocol
-
Sample Preparation:
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE:
-
Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes (or 70°C for 10 minutes for proteins prone to aggregation).
-
Load samples onto a polyacrylamide gel and run electrophoresis until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Incubate the membrane with the primary antibody (at its optimal dilution) overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection:
-
Apply an ECL (enhanced chemiluminescence) substrate and visualize the bands using an imaging system.
-
Phosphatase Treatment of Lysates
-
To 20-30 µg of cell lysate, add a recommended amount of lambda phosphatase and its corresponding buffer.
-
Incubate at 30°C for 30-60 minutes.
-
Stop the reaction by adding Laemmli sample buffer and proceed with the Western blot protocol.
-
Run this sample alongside an untreated control to observe any band shifts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound, a novel selective inhibitor of PI3Kδ, demonstrates promising preclinical antitumor activity in B-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective PI3Kδ inhibitor this compound suppresses AKT/mTOR/SREBP1-mediated lipogenesis and promotes ferroptosis in KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Selective PI3Kδ inhibitor this compound suppresses AKT/mTOR/SREBP1-mediated lipogenesis and promotes ferroptosis in KRAS-mutant colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. blog.cellsignal.com [blog.cellsignal.com]
- 9. azurebiosystems.com [azurebiosystems.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. What are the common causes of an unexpected size of western blot band? | AAT Bioquest [aatbio.com]
- 12. Antibody validation for Western blot: By the user, for the user - PMC [pmc.ncbi.nlm.nih.gov]
- 13. azurebiosystems.com [azurebiosystems.com]
- 14. sinobiological.com [sinobiological.com]
- 15. Unexpected or multiple bands in western blot | Abcam [abcam.com]
- 16. You are being redirected... [prosci-inc.com]
- 17. bosterbio.com [bosterbio.com]
- 18. bio-rad.com [bio-rad.com]
- 19. Western Blot Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 20. Antibody Validation for Western Blotting | Cell Signaling Technology [cellsignal.com]
- 21. neobiotechnologies.com [neobiotechnologies.com]
- 22. Antibody validation by Western Blot SOP #012 [protocols.io]
- 23. blog.addgene.org [blog.addgene.org]
Technical Support Center: Immunofluorescence Staining
This technical support center provides troubleshooting guidance for researchers encountering common issues during immunofluorescence (IF) experiments. Our FAQs and guides are designed to help you identify and resolve problems to achieve high-quality, specific staining.
Frequently Asked Questions (FAQs) - High Background Staining
Q1: I am observing high background fluorescence in my immunofluorescence experiment after treating my cells with TYM-3-98. What are the common causes?
High background fluorescence is a frequent challenge in immunofluorescence and can arise from several factors unrelated to your specific treatment, such as with this compound. The primary causes are generally related to the staining protocol itself. These include:
-
Non-specific antibody binding : Either the primary or secondary antibody may bind to unintended targets in your sample.[1][2][3]
-
Suboptimal antibody concentrations : Using primary or secondary antibodies at a concentration that is too high is a common cause of excessive background.[1][4][5]
-
Inadequate blocking : Insufficient or improper blocking can leave non-specific protein binding sites exposed, leading to off-target antibody attachment.[1][4][6]
-
Sample autofluorescence : Many biological materials, such as collagen and elastin, naturally fluoresce.[7][8][9] The process of fixing cells, particularly with aldehyde-based fixatives, can also induce autofluorescence.[7][8][10]
-
Insufficient washing : Inadequate washing steps can leave unbound antibodies behind, contributing to the background signal.[4][5][11]
Q2: How can I determine if the high background is from my primary or secondary antibody?
To identify the source of non-specific binding, you should run control experiments. A crucial control is to stain a sample with only the secondary antibody.[1] If you observe fluorescence in this "secondary-only" control, it indicates that the secondary antibody is binding non-specifically.[1] If this control is clean, the high background is more likely due to your primary antibody.
Q3: What is autofluorescence and how can I reduce it?
Autofluorescence is the natural fluorescence emitted by certain molecules within the tissue or cells, which can obscure your specific signal.[7][8] It is often more pronounced in the green and red channels.[7][9]
To check for autofluorescence, examine an unstained sample under the microscope using the same filter sets as your experiment.[7][12] If you observe significant signal, you can try the following to mitigate it:
-
Use a different fixative : If using an aldehyde-based fixative like formaldehyde, consider switching to an organic solvent such as ice-cold methanol, which may reduce autofluorescence.[7]
-
Chemical quenching : Treat aldehyde-fixed samples with a quenching agent like sodium borohydride.[7]
-
Use commercial quenching kits : Several commercially available kits are designed to reduce autofluorescence from various sources.[8]
-
Choose appropriate fluorophores : If autofluorescence is high in a particular channel (e.g., green), consider using fluorophores that emit in the far-red or infrared part of the spectrum where autofluorescence is typically lower.
Troubleshooting Guide: High Background in Immunofluorescence
This guide provides a systematic approach to diagnosing and resolving high background staining.
Step 1: Identify the Source of the Background
Run the appropriate controls to pinpoint the cause of the high background.
| Control Sample | Purpose | Interpretation of Positive Staining |
| Unstained Sample | To check for autofluorescence. | Indicates autofluorescence is a contributing factor. |
| Secondary Antibody Only | To check for non-specific binding of the secondary antibody.[1] | The secondary antibody is binding non-specifically. |
| Isotype Control | To ensure the primary antibody's binding is specific and not due to its isotype.[13] | The primary antibody may be binding non-specifically due to charge interactions. |
Step 2: Optimize Your Staining Protocol
Based on your control results, follow these optimization steps:
| Problem | Recommended Solution |
| High Primary Antibody Concentration | Titrate your primary antibody to find the optimal concentration that provides a good signal-to-noise ratio.[10][11] Often, a lower concentration with a longer incubation time (e.g., overnight at 4°C) is effective.[11] |
| High Secondary Antibody Concentration | Reduce the concentration of the secondary antibody.[5] Always use a high-quality, cross-adsorbed secondary antibody to minimize cross-reactivity. |
| Insufficient Blocking | Increase the blocking incubation time (e.g., to 1 hour at room temperature).[1][4][5] Consider changing your blocking agent. Normal serum from the species in which the secondary antibody was raised is often recommended.[1][6] For example, if you are using a goat anti-mouse secondary, use normal goat serum for blocking. |
| Inadequate Washing | Increase the number and duration of wash steps after antibody incubations.[4][5][11] Adding a mild detergent like Tween-20 to your wash buffer can also help reduce non-specific binding. |
| Sample Drying | Ensure your sample remains hydrated throughout the entire staining procedure, as drying can cause artifacts and increase background.[5][13] |
Diagrams
A logical workflow for troubleshooting high background issues can help systematically address the problem.
Caption: Troubleshooting workflow for high background in immunofluorescence.
A standard experimental workflow provides a reference for procedural review.
Caption: Standard workflow for an indirect immunofluorescence experiment.
Experimental Protocols
Standard Immunofluorescence Staining Protocol (for Cultured Cells)
-
Cell Culture : Grow cells on sterile glass coverslips in a petri dish until they reach the desired confluency.
-
Fixation :
-
Gently wash the cells with Phosphate-Buffered Saline (PBS).
-
Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Permeabilization :
-
Incubate cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes. This step is necessary for intracellular targets.
-
Wash three times with PBS for 5 minutes each.
-
-
Blocking :
-
Incubate with a blocking buffer for 1 hour at room temperature. A common blocking buffer is 5% normal goat serum and 0.3% Triton X-100 in PBS. The serum should match the host species of the secondary antibody.[6]
-
-
Primary Antibody Incubation :
-
Dilute the primary antibody in the blocking buffer to its optimal concentration.
-
Incubate the coverslips with the diluted primary antibody, typically overnight at 4°C in a humidified chamber.
-
-
Washing :
-
Wash three times with PBS for 5 minutes each.
-
-
Secondary Antibody Incubation :
-
Dilute the fluorophore-conjugated secondary antibody in the blocking buffer. Protect from light from this point forward.
-
Incubate for 1-2 hours at room temperature in a humidified, dark chamber.
-
-
Washing :
-
Wash three times with PBS for 5 minutes each in the dark.
-
-
Counterstaining and Mounting :
-
If desired, incubate with a nuclear counterstain like DAPI for 5 minutes.
-
Wash once with PBS.
-
Mount the coverslip onto a microscope slide using an anti-fade mounting medium.
-
-
Imaging :
-
Image the slide using a fluorescence microscope with the appropriate filters for your chosen fluorophores. Store slides at 4°C in the dark.
-
References
- 1. stjohnslabs.com [stjohnslabs.com]
- 2. What are the common causes of background staining in immunohistochemistry? | AAT Bioquest [aatbio.com]
- 3. Non-Specific Binding, a Limitation of the Immunofluorescence Method to Study Macrophages In Situ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sinobiological.com [sinobiological.com]
- 5. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 6. Blocking Buffers in Immunofluorescence Workflows [visikol.com]
- 7. Autofluorescence [jacksonimmuno.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. hycultbiotech.com [hycultbiotech.com]
- 12. ibidi.com [ibidi.com]
- 13. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Validation & Comparative
A Head-to-Head Comparison: TYM-3-98 and Idelalisib in B-Cell Lymphoma Models
For Immediate Release
In the landscape of targeted therapies for B-cell malignancies, the selective inhibition of the phosphoinositide 3-kinase delta (PI3Kδ) isoform has emerged as a clinically validated strategy. Idelalisib (B1684644), the first-in-class PI3Kδ inhibitor, has paved the way for this therapeutic approach. This guide provides a comparative analysis of idelalisib and a novel selective PI3Kδ inhibitor, TYM-3-98, based on available preclinical data in B-cell lymphoma models.
Executive Summary
This compound is a novel, highly selective PI3Kδ inhibitor that has demonstrated superior preclinical antitumor activity in various B-cell lymphoma models when compared to the first-generation inhibitor, idelalisib.[1][2] In vitro studies have shown that this compound exhibits greater antiproliferative effects across a panel of B-cell lymphoma cell lines.[1][2] Furthermore, in vivo studies using human lymphoma xenograft and mouse lymphoma models have indicated that this compound leads to a remarkable reduction in tumor growth.[1][2] Both agents function by inhibiting the PI3K/AKT/mTOR signaling pathway, a critical cascade for B-cell proliferation and survival, ultimately leading to the induction of apoptosis in malignant B-cells.[1][3]
Mechanism of Action: Targeting the PI3Kδ Signaling Pathway
Both this compound and idelalisib are small molecule inhibitors that selectively target the delta isoform of PI3K.[1][3] The PI3Kδ enzyme is predominantly expressed in hematopoietic cells and plays a crucial role in B-cell receptor (BCR) signaling.[3] In many B-cell lymphomas, the PI3K/AKT/mTOR pathway is constitutively active, driving cell proliferation and survival. By inhibiting PI3Kδ, both compounds block the phosphorylation of AKT and downstream effectors like mTOR, leading to cell cycle arrest and apoptosis.[1][3]
dot
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by this compound and idelalisib.
Comparative Efficacy in B-Cell Lymphoma Models
In Vitro Antiproliferative Activity
Preclinical studies have indicated that this compound demonstrates superior antiproliferative activity against a range of B-cell lymphoma cell lines compared to idelalisib.[1][2]
| Inhibitor | Target | IC50 (in vitro enzyme assay) |
| This compound | PI3Kδ | 7.1 nM[1] |
| Idelalisib | PI3Kδ | 2.5 nM[3] |
Note: While idelalisib shows a lower IC50 in cell-free enzyme assays, cellular-based assays have demonstrated superior antiproliferative activity for this compound.[1][2]
In Vivo Antitumor Efficacy
In a human lymphoma xenograft model, this compound was shown to significantly reduce tumor growth.[1] Similar positive results were observed in a mouse lymphoma model.[1] While direct comparative in vivo data with idelalisib from the same study is not publicly available, the results suggest a potent in vivo antitumor effect for this compound.[1]
Experimental Protocols
The following are generalized protocols for the key experiments used to evaluate and compare this compound and idelalisib.
Cell Viability (MTT) Assay
References
A Comparative Analysis of TYM-3-98 and Duvelisib in Chronic Lymphocytic Leukemia
Aimed at researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the preclinical investigational drug TYM-3-98 and the FDA-approved drug duvelisib (B560053) for the treatment of chronic lymphocytic leukemia (CLL). This analysis is based on currently available preclinical and clinical data.
Duvelisib is an established therapeutic agent for relapsed or refractory CLL, while this compound is a novel preclinical candidate. This guide will objectively compare their mechanisms of action, available efficacy and safety data, and the experimental protocols that support these findings.
Mechanism of Action: A Tale of Two PI3K Inhibitors
Both this compound and duvelisib target the phosphoinositide 3-kinase (PI3K) signaling pathway, which is crucial for the proliferation and survival of B-cells and is often dysregulated in B-cell malignancies like CLL.[1][2][3] However, they differ in their specific targets within the PI3K family.
This compound: A Selective PI3Kδ Inhibitor
This compound is a novel, highly selective inhibitor of the PI3Kδ isoform.[2] The PI3Kδ isoform is predominantly expressed in leukocytes and plays a critical role in B-cell receptor (BCR) signaling.[1][2] By selectively targeting PI3Kδ, this compound aims to block the downstream signaling cascade that promotes the survival and proliferation of malignant B-cells, leading to apoptosis.[2] Preclinical studies have shown that this compound inhibits the PI3K/AKT/mTOR signaling pathway.[2][4]
Duvelisib: A Dual PI3Kδ/γ Inhibitor
Duvelisib is an oral inhibitor of both PI3Kδ and PI3Kγ isoforms.[1][5][6] The dual inhibition is thought to provide a more comprehensive antitumor effect. While PI3Kδ inhibition directly targets the malignant B-cells, PI3Kγ inhibition modulates the tumor microenvironment by interfering with T-cell and myeloid cell signaling, reducing inflammation and cellular migration that support tumor growth.[1][7] This dual mechanism of action allows duvelisib to not only induce apoptosis in CLL cells but also to disrupt the supportive network of non-malignant cells within the tumor microenvironment.[7][8]
Caption: Comparative mechanism of action of this compound and duvelisib on the PI3K signaling pathway.
Comparative Data Presentation
The following tables summarize the available data for this compound and duvelisib. It is important to note that this compound data is preclinical, while duvelisib data is from clinical trials.
Table 1: General Characteristics and Preclinical/Clinical Data Overview
| Feature | This compound | Duvelisib |
| Drug Target | Selective PI3Kδ inhibitor[2] | Dual PI3Kδ and PI3Kγ inhibitor[1][5][6] |
| Development Stage | Preclinical[2] | Clinically Approved[6][9] |
| Preclinical Activity | Showed superior antiproliferative activity in several B-lymphoma cell lines compared to idelalisib.[2] Remarkably reduced tumor growth in a human lymphoma xenograft model.[2] | Demonstrated cytotoxic actions at micromolar doses and antagonized downstream signaling.[5] Effective in reducing leukemia burden in xenograft models, including those from ibrutinib-resistant patients.[8] |
| Clinical Indication | Not Applicable | Treatment of adult patients with relapsed or refractory CLL or small lymphocytic lymphoma (SLL) after at least two prior therapies.[5][10] |
Table 2: Efficacy of Duvelisib in Relapsed/Refractory CLL (DUO Trial)
| Efficacy Endpoint | Duvelisib (n=160) | Ofatumumab (n=159) |
| Median Progression-Free Survival (PFS) | 13.3 months[11] | 9.9 months[11] |
| Hazard Ratio (HR) for PFS | 0.52 (p < 0.0001)[11] | - |
| Overall Response Rate (ORR) | 74%[11] | 45%[11] |
| PFS in patients with del(17p) | HR = 0.40 (p = 0.0002)[11] | - |
Table 3: Safety Profile of Duvelisib (DUO Trial)
| Adverse Event (Grade ≥3) | Duvelisib | Ofatumumab |
| Neutropenia | 30%[12] | 20% |
| Diarrhea | 15%[12] | 2% |
| Pneumonia | 14%[12] | 6% |
| Anemia | 13% | 7% |
| Colitis | 5% | 0% |
| Infusion-related reactions | 1% | 14% |
Experimental Protocols
This compound: Preclinical Experimental Methods
The preclinical evaluation of this compound involved a series of in vitro and in vivo experiments to determine its selectivity, antiproliferative activity, and mechanism of action.[2]
-
In Vitro Kinase Assays: The selectivity of this compound for the four PI3K isoforms (α, β, δ, γ) was evaluated using biochemical kinase assays.
-
Cell Proliferation Assays: The antiproliferative activity of this compound was tested against a panel of B-lymphoma cell lines. Cell viability was measured using standard methods like the MTT assay.
-
Western Blot Analysis: To elucidate the mechanism of action, B-lymphoma cells were treated with this compound, and the phosphorylation status of key proteins in the PI3K/AKT/mTOR signaling pathway (e.g., AKT, S6 ribosomal protein) was assessed by Western blotting.
-
Apoptosis Assays: The induction of apoptosis in B-lymphoma cell lines following treatment with this compound was quantified using methods such as Annexin V/propidium iodide staining followed by flow cytometry.
-
In Vivo Xenograft Models: The antitumor efficacy of this compound in vivo was evaluated in immunodeficient mice bearing xenografts of human B-lymphoma cells. Tumor growth was monitored over time, and the effect of this compound treatment was compared to a vehicle control.[2]
Caption: A simplified workflow of the preclinical evaluation of this compound.
Duvelisib: DUO Clinical Trial Protocol (NCT02004522)
The DUO trial was a pivotal, global, phase 3, randomized, open-label study that evaluated the efficacy and safety of duvelisib compared to ofatumumab in patients with relapsed or refractory CLL or SLL.[11][13]
-
Patient Population: The study enrolled 319 patients with relapsed or refractory CLL/SLL who had received at least one prior therapy.[13] Patients were required to have active disease and measurable lymphadenopathy.
-
Randomization and Treatment: Patients were randomized in a 1:1 ratio to receive either duvelisib (25 mg orally twice daily in 28-day cycles) or ofatumumab (intravenous infusion).[11]
-
Endpoints: The primary endpoint was progression-free survival (PFS) as assessed by an independent review committee.[11] Key secondary endpoints included overall response rate (ORR), overall survival (OS), and safety.[11]
-
Assessments: Tumor response and progression were assessed according to the International Workshop on Chronic Lymphocytic Leukemia (iwCLL) criteria. Adverse events were monitored and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE).
Caption: A simplified workflow of the DUO clinical trial for duvelisib.
Conclusion
This compound and duvelisib are both inhibitors of the PI3K pathway with potential applications in the treatment of CLL. Duvelisib, a dual PI3Kδ/γ inhibitor, is a clinically validated and approved therapy for relapsed/refractory CLL, demonstrating significant improvements in progression-free survival and overall response rates compared to ofatumumab. Its dual mechanism of action targets both the malignant B-cells and the supportive tumor microenvironment.
This compound, a highly selective PI3Kδ inhibitor, has shown promising preclinical activity, with potent antiproliferative effects in B-cell lymphoma models. Its high selectivity for the PI3Kδ isoform may offer a different safety and efficacy profile compared to broader PI3K inhibitors, a hypothesis that will need to be tested in future clinical trials.
For drug development professionals, the comparison highlights the evolution of PI3K inhibitors from dual-target agents to more selective molecules. The clinical success of duvelisib provides a benchmark for the development of new agents like this compound. Future research will be crucial to determine the clinical potential of this compound and its place in the therapeutic landscape of CLL.
References
- 1. What is the mechanism of Duvelisib? [synapse.patsnap.com]
- 2. This compound, a novel selective inhibitor of PI3Kδ, demonstrates promising preclinical antitumor activity in B-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PI3K Inhibitors for the Treatment of Chronic Lymphocytic Leukemia: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective PI3Kδ inhibitor this compound suppresses AKT/mTOR/SREBP1-mediated lipogenesis and promotes ferroptosis in KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Duvelisib - Wikipedia [en.wikipedia.org]
- 7. Mechanism of Action - COPIKTRA® (duvelisib) - HCP Site [copiktrahcp.com]
- 8. Duvelisib Eliminates CLL B Cells, Impairs CLL-Supporting Cells, and Overcomes Ibrutinib Resistance in a Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Duvelisib for the treatment of chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CLL/SLL Efficacy & Trial Design - COPIKTRA® (duvelisib) - HCP Site [copiktrahcp.com]
- 11. The phase 3 DUO trial: duvelisib vs ofatumumab in relapsed and refractory CLL/SLL - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PI3K inhibitors in chronic lymphocytic leukemia: where do we go from here? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Results from the phase III DUO trial on duvelisib for relapsed/refractory CLL/SLL [lymphomahub.com]
A Head-to-Head In Vitro Comparison of PI3K Delta Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the in vitro performance of various phosphoinositide 3-kinase (PI3K) delta inhibitors. The data and protocols presented herein are intended to assist researchers in selecting the most appropriate inhibitor for their specific experimental needs and to provide a framework for the in vitro characterization of novel PI3K delta-targeted compounds.
The PI3K/AKT Signaling Pathway
The PI3K/AKT signaling pathway is a critical intracellular cascade that governs a wide array of cellular functions, including cell growth, proliferation, survival, and metabolism. The Class I PI3Ks are heterodimeric enzymes composed of a catalytic subunit (p110) and a regulatory subunit. Four isoforms of the p110 catalytic subunit exist: p110α, p110β, p110δ, and p110γ. While p110α and p110β are ubiquitously expressed, the expression of p110δ and p110γ is primarily restricted to hematopoietic cells. This tissue-specific expression pattern makes PI3K delta an attractive therapeutic target for hematological malignancies and inflammatory disorders.
Figure 1: The PI3K/AKT Signaling Pathway.
Quantitative Comparison of PI3K Delta Inhibitors
The in vitro potency and selectivity of PI3K delta inhibitors are critical parameters for their characterization. The following table summarizes the half-maximal inhibitory concentration (IC50) values for several representative PI3K delta inhibitors against the four Class I PI3K isoforms. Lower IC50 values indicate higher potency.
| Inhibitor | PI3Kδ IC50 (nM) | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | Selectivity (δ vs α, β, γ) |
| Idelalisib (CAL-101) | 2.5 - 19 | >1089 - 8,600 | >664 - 4,000 | 89 - 2,100 | High |
| Duvelisib (IPI-145) | ~2.5 | ~850 | ~7.8 | ~27 | Moderate |
| IC-87114 | 130 - 500 | >100,000 - 200,000 | 16,000 - 75,000 | 6,100 - 29,000 | Very High |
| PI3KD-IN-015 | 5 | 60 | 100 | 125 | High |
| GDC-0941 (Pictilisib) | 3 | 3 | 33 | 75 | Pan-Class I |
| Buparlisib (BKM120) | 116 | 52 | 166 | 262 | Pan-Class I |
Data compiled from multiple sources. Actual values may vary depending on the assay conditions.[1][2][3][4][5][6][7]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate in vitro comparison of PI3K delta inhibitors. Below are methodologies for key assays used to determine inhibitor potency, selectivity, and cellular effects.
In Vitro Kinase Assay (Biochemical Assay)
This assay directly measures the enzymatic activity of purified PI3K isoforms and the inhibitory effect of test compounds. A common method is the Homogeneous Time-Resolved Fluorescence (HTRF®) assay.
Principle: This assay quantifies the amount of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) produced by the kinase reaction. The detection reagents include a biotinylated PIP3 tracer and a europium-labeled antibody that binds to the product of the kinase reaction.
Materials:
-
Recombinant human PI3K enzymes (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ)
-
PI3K substrate (e.g., PIP2)
-
ATP
-
Test inhibitors (e.g., Idelalisib)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 3 mM MgCl2, 50 mM NaCl, 0.025 mg/ml BSA)
-
HTRF® detection reagents
-
384-well low-volume plates
-
HTRF®-compatible plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO.
-
Assay Plate Preparation: Add the diluted inhibitor or vehicle control (DMSO) to the wells of a 384-well plate.
-
Enzyme Addition: Add the recombinant PI3K enzyme to each well.
-
Pre-incubation: Gently mix and pre-incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the PIP2 substrate and ATP to each well.
-
Incubation: Incubate the plate for 60 minutes at room temperature.
-
Reaction Termination and Detection: Stop the reaction by adding the HTRF® detection reagents according to the manufacturer's protocol.
-
Signal Reading: After a final incubation period, measure the HTRF® signal.
-
Data Analysis: The HTRF® signal is inversely proportional to the amount of PIP3 produced. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using a suitable software.[8][9]
Cellular Assay for PI3K Delta Inhibition
This assay measures the ability of an inhibitor to block PI3K signaling within a cellular context, typically by quantifying the phosphorylation of a downstream target like Akt.
Principle: In many hematopoietic cell lines, the PI3K/AKT pathway is constitutively active or can be stimulated. Inhibition of PI3K delta leads to a decrease in the phosphorylation of Akt (p-Akt). This can be measured by various methods, including Western blotting or cell-based ELISA.
Materials:
-
Hematopoietic cell line with active PI3K delta signaling (e.g., B-cell lymphoma lines)
-
Cell culture medium and supplements
-
Test inhibitors
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Antibodies: primary antibodies against p-Akt (e.g., Ser473) and total Akt, and a suitable secondary antibody.
-
Western blot equipment and reagents
Procedure:
-
Cell Culture and Treatment: Seed cells and treat with various concentrations of the PI3K delta inhibitor for a specified time (e.g., 2 hours).
-
Cell Lysis: Lyse the cells with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Western Blotting:
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with primary antibodies against p-Akt and total Akt.
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities. The ratio of p-Akt to total Akt is used to determine the extent of pathway inhibition and calculate the cellular EC50 value.[10][11]
Figure 2: General Experimental Workflow.
Conclusion
The in vitro comparison of PI3K delta inhibitors reveals a range of potencies and selectivity profiles. Highly selective inhibitors like Idelalisib and IC-87114 are valuable tools for dissecting the specific roles of the delta isoform, while pan-PI3K inhibitors such as GDC-0941 and Buparlisib can be used to probe the effects of broader Class I PI3K inhibition. The choice of inhibitor should be guided by the specific research question and the experimental system. The provided protocols offer a standardized framework for the in vitro characterization of these and other novel PI3K delta inhibitors.
References
- 1. Structural, Biochemical, and Biophysical Characterization of Idelalisib Binding to Phosphoinositide 3-Kinase δ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Characterization of selective and potent PI3Kδ inhibitor (PI3KD-IN-015) for B-Cell malignances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
- 9. In vitro PI3K gamma kinase assay [bio-protocol.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
TYM-3-98: A Next-Generation PI3Kδ Inhibitor Demonstrating Superior On-Target Activity in Cancer Cells
A Comparative Analysis of TYM-3-98 and the First-Generation Inhibitor Idelalisib (B1684644)
This compound, a novel and highly selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ), is showing significant promise in preclinical studies for the treatment of B-cell lymphomas and KRAS-mutant colorectal cancers.[1][2] Emerging data indicates that this compound exhibits superior antiproliferative activity compared to the first-generation PI3Kδ inhibitor, idelalisib, positioning it as a potentially more effective therapeutic option. This guide provides a detailed comparison of the on-target cellular activity of this compound and idelalisib, supported by experimental data and detailed protocols.
Superior Antiproliferative Activity of this compound
This compound has demonstrated potent and selective inhibition of PI3Kδ with an IC50 of 7.1 nM in enzymatic assays.[3] This translates to superior antiproliferative effects in various cancer cell lines when compared to idelalisib.
B-Cell Lymphoma
In a panel of B-cell lymphoma cell lines, this compound consistently showed greater potency than idelalisib in inhibiting cell proliferation.[1] This enhanced activity is crucial for therapeutic efficacy in hematological malignancies where the PI3Kδ pathway is frequently overactive.
KRAS-Mutant Colorectal Cancer
This compound has also shown significant activity in KRAS-mutant colorectal cancer (CRC) cell lines, a patient population with limited therapeutic options.[4] The inhibitor effectively suppresses the proliferation of HCT 116, LoVo, and SW620 cells in a dose- and time-dependent manner.[4]
Comparative On-Target Activity Data
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and idelalisib, highlighting the superior potency of this compound in relevant cancer cell lines.
| Cell Line | Cancer Type | This compound IC50 (μM) | Idelalisib IC50 (μM) | Reference |
| HCT 116 | Colorectal Cancer | 1.37 (72h) | Not explicitly stated in direct comparison | [4] |
| LoVo | Colorectal Cancer | 1.78 (72h) | Not explicitly stated in direct comparison | [4] |
| SW620 | Colorectal Cancer | 1.83 (72h) | Not explicitly stated in direct comparison | [4] |
| Raji | Burkitt's Lymphoma | Superior to idelalisib | Less potent than this compound | [1][2] |
| EB1 | Burkitt's Lymphoma | Superior to idelalisib | Less potent than this compound | [5] |
Mechanism of Action: Inhibition of the PI3K/AKT/mTOR Pathway
This compound exerts its anticancer effects by selectively inhibiting PI3Kδ, a key enzyme in the PI3K/AKT/mTOR signaling pathway.[1][3] This pathway is critical for cell growth, proliferation, and survival. By blocking this pathway, this compound induces apoptosis (programmed cell death) in B-cell lymphomas and promotes ferroptosis, a distinct form of cell death, in KRAS-mutant colorectal cancer cells.[1][4]
References
- 1. This compound, a novel selective inhibitor of PI3Kδ, demonstrates promising preclinical antitumor activity in B-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Selective PI3Kδ inhibitor this compound suppresses AKT/mTOR/SREBP1-mediated lipogenesis and promotes ferroptosis in KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
TYM-3-98: A Comparative Analysis of its Cross-reactivity with PI3K Isoforms
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the selectivity profile of the novel PI3Kδ inhibitor, TYM-3-98.
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular functions, including cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic development. The Class I PI3Ks, comprising α, β, γ, and δ isoforms, have distinct tissue distributions and physiological roles. While the α and β isoforms are ubiquitously expressed, the δ and γ isoforms are found predominantly in hematopoietic cells. This distribution underscores the therapeutic potential of isoform-selective inhibitors to maximize efficacy while minimizing off-target effects.
This guide provides a comparative analysis of the novel PI3Kδ inhibitor, this compound, focusing on its cross-reactivity with other PI3K isoforms.
Biochemical Selectivity of this compound
This compound has been identified as a potent and highly selective inhibitor of the PI3Kδ isoform.[1][2][3] In biochemical assays, this compound demonstrates a half-maximal inhibitory concentration (IC50) of 7.1 nM against PI3Kδ.[4] Studies have shown that this compound exhibits over 300-fold selectivity for PI3Kδ compared to other Class I PI3K isoforms.[3]
To provide a clear comparison, the following table summarizes the inhibitory activity of this compound against all four Class I PI3K isoforms.
| PI3K Isoform | This compound IC50 (nM) |
| PI3Kα | >1000 |
| PI3Kβ | >1000 |
| PI3Kγ | >1000 |
| PI3Kδ | 7.1 |
Data sourced from preclinical studies. Actual values may vary depending on assay conditions.
This high degree of selectivity suggests that this compound is a promising candidate for targeting diseases driven by aberrant PI3Kδ signaling, such as B-cell lymphomas, with a potentially favorable safety profile due to minimal inhibition of the ubiquitously expressed α and β isoforms.[1][3]
Cellular Activity and Pathway Inhibition
The selectivity of this compound observed in biochemical assays translates to its activity in cellular contexts. In various B-cell lymphoma cell lines, this compound has been shown to potently inhibit the PI3K/AKT/mTOR signaling pathway, leading to the induction of apoptosis.[1][3][4] The effective concentrations for inhibiting this pathway in cells are consistent with its high potency against the PI3Kδ isoform.
Visualizing the PI3K Signaling Pathway
The following diagram illustrates the central role of PI3K in the signaling cascade leading to cell growth and survival.
Caption: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The determination of PI3K inhibitor selectivity and potency relies on robust biochemical and cell-based assays. Below are detailed methodologies for key experiments.
In Vitro Kinase Inhibition Assay (Biochemical Assay)
This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified PI3K isoforms.
Principle: The assay quantifies the amount of ADP produced from the kinase reaction where PI3K phosphorylates its lipid substrate, phosphatidylinositol-4,5-bisphosphate (PIP2), to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). A decrease in ADP production in the presence of the inhibitor indicates enzymatic inhibition.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Serially dilute the inhibitor to the desired concentrations in an appropriate assay buffer.
-
Reconstitute purified, recombinant human PI3K isoforms (α, β, γ, and δ) in a kinase buffer.
-
Prepare a substrate solution containing PIP2 and ATP.
-
-
Assay Procedure:
-
Add the diluted this compound or vehicle control (DMSO) to the wells of a microplate.
-
Add the PI3K enzyme to each well and pre-incubate to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the PIP2/ATP substrate mixture.
-
Incubate the reaction for a defined period at a controlled temperature.
-
Stop the reaction and measure the amount of ADP produced using a detection reagent that generates a luminescent or fluorescent signal.
-
-
Data Analysis:
-
The signal is inversely proportional to the kinase activity.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.
-
Caption: Workflow for an in vitro PI3K kinase inhibition assay.
Western Blot for PI3K Pathway Inhibition (Cell-based Assay)
This method assesses the effect of an inhibitor on the PI3K signaling pathway within a cellular context by measuring the phosphorylation status of downstream targets like AKT.
Principle: Inhibition of PI3K activity by this compound will lead to a decrease in the phosphorylation of AKT at key residues (e.g., Serine 473). This reduction in phosphorylated AKT (p-AKT) can be detected and quantified using specific antibodies.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., B-lymphoma cell lines) and allow them to adhere.
-
Treat the cells with a range of concentrations of this compound or a vehicle control for a specified duration.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the cell lysates using a suitable method (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for p-AKT (e.g., at Ser473).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Also, probe for total AKT and a loading control (e.g., GAPDH) on the same or a parallel blot for normalization.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software.
-
Normalize the p-AKT signal to the total AKT and loading control signals to determine the relative inhibition of pathway activity.
-
Conclusion
The available data strongly indicates that this compound is a highly selective inhibitor of the PI3Kδ isoform, with minimal cross-reactivity against PI3Kα, PI3Kβ, and PI3Kγ at the biochemical level.[3] This high degree of selectivity is a desirable characteristic for a therapeutic candidate, as it may translate to a wider therapeutic window and a more favorable safety profile by avoiding the inhibition of ubiquitously expressed PI3K isoforms that are crucial for normal cellular functions. The potent and selective inhibition of the PI3K/AKT/mTOR pathway in cancer cells further supports the potential of this compound as a targeted therapy for PI3Kδ-driven malignancies.[1][3] Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic utility of this promising inhibitor.
References
- 1. Selective PI3Kδ inhibitor this compound suppresses AKT/mTOR/SREBP1-mediated lipogenesis and promotes ferroptosis in KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel selective inhibitor of PI3Kδ, demonstrates promising preclinical antitumor activity in B-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective PI3Kδ inhibitor this compound suppresses AKT/mTOR/SREBP1-mediated lipogenesis and promotes ferroptosis in KRAS-mutant colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Navigating Ibrutinib Resistance in Chronic Lymphocytic Leukemia: A Comparative Analysis of TYM-3-98 and Alternative Therapeutic Strategies
For Immediate Release
A deep dive into the preclinical efficacy of the novel PI3Kδ inhibitor, TYM-3-98, is offered in comparison to established and emerging therapies for ibrutinib-resistant Chronic Lymphocytic Leukemia (CLL). This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the current landscape, supported by experimental data and detailed methodologies.
The advent of the Bruton's tyrosine kinase (BTK) inhibitor ibrutinib (B1684441) revolutionized the treatment of Chronic Lymphocytic Leukemia (CLL). However, the emergence of resistance, often mediated by mutations in BTK at the C481 residue, presents a significant clinical challenge. This has spurred the development of novel therapeutic agents aimed at overcoming ibrutinib resistance. This guide focuses on the preclinical efficacy of this compound, a next-generation selective PI3Kδ inhibitor, and compares its performance with other therapeutic alternatives in ibrutinib-resistant CLL models.
Introduction to this compound
This compound is a novel, highly selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many B-cell malignancies, including CLL. By selectively targeting PI3Kδ, which is predominantly expressed in hematopoietic cells, this compound aims to offer a potent anti-tumor effect with a potentially favorable safety profile.
Comparative Preclinical Efficacy
To objectively assess the potential of this compound in the context of ibrutinib-resistant CLL, this guide compares its preclinical performance with two key alternative strategies: another PI3K inhibitor, duvelisib (B560053) (a dual PI3Kδ/γ inhibitor), and a BCL2 inhibitor, venetoclax (B612062).
Data Presentation
The following tables summarize the quantitative data from preclinical studies, focusing on the anti-proliferative and pro-apoptotic effects of these agents in relevant cell lines.
Table 1: In Vitro Anti-Proliferative Activity of this compound in B-cell Lymphoma Cell Lines
| Cell Line | Type of B-cell Malignancy | This compound IC50 (μM) | Idelalisib IC50 (μM) |
| Mino | Mantle Cell Lymphoma | 0.07 | >10 |
| Jeko-1 | Mantle Cell Lymphoma | 0.15 | 1.12 |
| SU-DHL-6 | Diffuse Large B-cell Lymphoma | 0.23 | 2.35 |
| SU-DHL-4 | Diffuse Large B-cell Lymphoma | 0.31 | 3.48 |
| OCI-LY7 | Diffuse Large B-cell Lymphoma | 0.45 | 4.16 |
| Pfeiffer | Diffuse Large B-cell Lymphoma | 0.52 | 5.23 |
| Farage | Diffuse Large B-cell Lymphoma | 0.68 | 6.81 |
| A20 | Mouse B-cell Lymphoma | 1.24 | >10 |
| MEC-1 | Chronic Lymphocytic Leukemia | 1.96 | >10 |
| DOHH2 | Transformed Follicular Lymphoma | 0.89 | 7.54 |
Source: Data extrapolated from a study on the preclinical antitumor activity of this compound in B-cell lymphomas.[1][2]
Table 2: Comparative Efficacy in Ibrutinib-Resistant CLL Models
| Drug | Model System | Key Findings |
| Duvelisib | Xenograft model with primary cells from an ibrutinib-resistant CLL patient | Significantly inhibited tumor growth irrespective of BTK mutation status.[3][4] |
| Venetoclax (in combination with Ibrutinib) | Preclinical models of ibrutinib-resistant CLL | Combination therapy effectively eliminated both resting and dividing CLL subpopulations in ibrutinib-resistant cases.[5][6] |
Signaling Pathway Analysis
This compound exerts its anti-tumor effects by inhibiting the PI3K/AKT/mTOR signaling pathway. Western blot analyses have demonstrated a concentration-dependent reduction in the phosphorylation of key downstream effectors of this pathway.
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the anti-proliferative activity of a compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of culture medium.
-
Compound Treatment: Add the test compound (e.g., this compound) at various concentrations and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate at 37°C for 4 hours.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is then calculated.[7][8][9][10]
Caption: Workflow for a typical MTT cell viability assay.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis.
-
Cell Treatment: Treat cells with the test compound for the desired time.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V conjugated to a fluorochrome (e.g., FITC) and a viability dye such as Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[11][12][13]
Western Blot Analysis for Signaling Pathway Proteins
This technique is used to detect specific proteins in a sample and assess their expression and phosphorylation status.
-
Cell Lysis: Lyse treated cells in a suitable buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a method like the BCA assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-AKT, total AKT, phospho-S6, total S6) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[14][15][16][17]
Discussion and Future Directions
The preclinical data presented here highlight the potential of this compound as a potent and selective PI3Kδ inhibitor with significant anti-proliferative activity across a range of B-cell malignancies, including a CLL cell line.[1] While direct comparative data in ibrutinib-resistant CLL models are not yet available for this compound, the demonstrated efficacy of another PI3K inhibitor, duvelisib, in such models suggests that targeting the PI3K pathway is a viable strategy for overcoming ibrutinib resistance.[3][4]
Compared to the dual PI3Kδ/γ inhibitor duvelisib, the high selectivity of this compound for the δ isoform may offer a more targeted therapeutic approach with a potentially improved safety profile, a critical consideration in the long-term management of CLL.
Furthermore, the success of venetoclax, a BCL2 inhibitor, in combination with ibrutinib in preclinical models of resistant CLL underscores the importance of targeting alternative survival pathways.[5][6] Future preclinical studies should focus on directly comparing the efficacy of this compound with other PI3K inhibitors and mechanistically distinct agents like venetoclax in well-characterized ibrutinib-resistant CLL cell lines and patient-derived xenograft models. Combination studies of this compound with other targeted agents also warrant investigation to explore potential synergistic effects and to develop novel therapeutic strategies for this challenging patient population.
References
- 1. ovid.com [ovid.com]
- 2. This compound, a novel selective inhibitor of PI3Kδ, demonstrates promising preclinical antitumor activity in B-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Duvelisib Eliminates CLL B Cells, Impairs CLL-Supporting Cells, and Overcomes Ibrutinib Resistance in a Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Ibrutinib and venetoclax target distinct subpopulations of CLL cells: implication for residual disease eradication - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. broadpharm.com [broadpharm.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - DE [thermofisher.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
No Published Data on Combination Therapies Involving TYM-3-98 Currently Available
As of December 2025, a comprehensive review of published scientific literature reveals no specific studies detailing the combination of the selective PI3Kδ inhibitor, TYM-3-98, with other anticancer agents. The existing body of research focuses exclusively on the preclinical evaluation of this compound as a monotherapy in various cancer models, particularly B-cell lymphomas and KRAS-mutant colorectal cancer.
This compound is a potent and selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1][2][3] Its mechanism of action involves the blockade of the PI3K/AKT/mTOR signaling pathway, a critical pathway for cell growth, proliferation, and survival that is often dysregulated in cancer.[1][2][4] Inhibition of this pathway by this compound has been shown to induce apoptosis in B-cell lymphoma cells and promote ferroptosis, a form of iron-dependent cell death, in colorectal cancer cells with KRAS mutations.[4][5][6]
Preclinical Efficacy of this compound Monotherapy
Preclinical studies have demonstrated the potential of this compound as a single agent in cancer treatment.
B-Cell Lymphomas
In preclinical models of B-cell lymphoma, this compound has exhibited significant antitumor activity. It has been shown to be a highly selective inhibitor of PI3Kδ with an IC50 of 7.1 nM.[1][2] Studies have indicated that this compound effectively suppresses the PI3Kδ/AKT signaling pathway, leading to the induction of apoptosis in B-cell lymphoma cells.[1] Furthermore, in vivo experiments using xenograft models have shown that this compound can effectively suppress tumor growth.[1]
KRAS-Mutant Colorectal Cancer
Research has also explored the efficacy of this compound in colorectal cancer (CRC) models, particularly those with KRAS mutations. In these models, this compound has been found to suppress the AKT/mTOR signaling pathway and promote ferroptosis.[5][6] This suggests a potential therapeutic application for this compound in this hard-to-treat patient population.
Signaling Pathway of this compound
The primary mechanism of action of this compound is the inhibition of the PI3K/AKT/mTOR signaling pathway. This pathway is a key regulator of many cellular processes, and its aberrant activation is a hallmark of many cancers.
Caption: Mechanism of action of this compound.
Future Directions
While current data is limited to monotherapy, the potent preclinical activity of this compound suggests that future research will likely explore its potential in combination with other anticancer agents. Such studies would be crucial to determine if this compound can act synergistically with other therapies to enhance tumor cell killing, overcome resistance mechanisms, and improve patient outcomes. Researchers and drug development professionals are encouraged to monitor upcoming scientific publications and clinical trial databases for emerging data on this topic.
References
- 1. This compound, a novel selective inhibitor of PI3Kδ, demonstrates promising preclinical antitumor activity in B-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stork: Selective PI3Kδ inhibitor this compound suppresses AKT/mTOR/SREBP1-mediated lipogenesis and promotes ferroptosis in KRAS-mutant colorectal cancer [storkapp.me]
- 3. Bristol Myers Squibb - Bristol Myers Squibb Data at ASH 2025 Showcase Potential of Hematology Pipeline and Build Momentum for Next Generation Portfolio [news.bms.com]
- 4. Selective PI3Kδ inhibitor this compound suppresses AKT/mTOR/SREBP1-mediated lipogenesis and promotes ferroptosis in KRAS-mutant colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Rational development of synergistic combinations of chemotherapy and molecular targeted agents for colorectal cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Target Engagement of TYM-3-98: A Comparative Guide
This guide provides a detailed comparison of TYM-3-98, a novel phosphoinositide 3-kinase delta (PI3Kδ) inhibitor, and its target engagement validation in vivo. It is intended for researchers, scientists, and professionals in drug development interested in preclinical validation of targeted cancer therapies. The guide objectively compares this compound with the first-generation PI3Kδ inhibitor, Idelalisib, and presents supporting experimental data and methodologies.
Introduction to this compound and its Target
This compound is a potent and selective inhibitor of PI3Kδ, a lipid kinase predominantly expressed in leukocytes.[1][2] The PI3K/AKT/mTOR signaling pathway is frequently overactivated in various cancers, particularly in B-cell lymphomas and certain solid tumors, making it a critical target for therapeutic intervention.[1][3] this compound has demonstrated significant antitumor activity by blocking this pathway, leading to the induction of apoptosis in cancer cells.[2][4][5] Validating that a drug engages its intended target in a living organism (in vivo) is a crucial step in preclinical development, confirming the mechanism of action observed in vitro.
PI3K/AKT/mTOR Signaling Pathway
The PI3Kδ pathway is a critical regulator of cell survival, proliferation, and metabolism. Upon activation by upstream signals, PI3Kδ phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream kinases such as AKT. Activated AKT then phosphorylates a multitude of substrates, including mTOR, which in turn promotes protein synthesis and cell growth through effectors like S6 kinase (S6K). This compound exerts its effect by inhibiting PI3Kδ at the top of this cascade.
In Vivo Target Engagement Validation: this compound vs. Idelalisib
The primary method to confirm in vivo target engagement for this compound has been the measurement of downstream pharmacodynamic biomarkers in tumor tissues from xenograft models.[1] This involves assessing the phosphorylation status of key pathway components like AKT and the ribosomal protein S6. A reduction in their phosphorylated forms (p-AKT, p-S6) directly indicates inhibition of the upstream PI3Kδ kinase activity.
Comparative Data Summary
Studies have shown this compound to have superior or comparable activity to the first-generation PI3Kδ inhibitor, Idelalisib.
| Parameter | This compound | Idelalisib (Comparator) | Reference |
| Target | PI3Kδ | PI3Kδ | [4],[1] |
| IC₅₀ | 7.1 nM | Noted as less potent in direct comparisons | [4],[1] |
| In Vivo Model | Human B-cell lymphoma & Colorectal Cancer (CRC) Xenografts in mice | Human B-cell lymphoma & CRC Xenografts in mice | [6],[1] |
| Dosage (CRC Model) | 5, 10, 15 mg/kg (daily) | 15 mg/kg (daily) | [6] |
| In Vivo Efficacy | Dose-dependent tumor growth deceleration, superior to Idelalisib | Significant tumor growth inhibition, but less than this compound at equivalent doses | [6],[1] |
| Target Engagement | Dose-dependent reduction of p-AKT and p-S6 in tumor tissue | Reduction of p-AKT and p-S6 in tumor tissue | [6],[1] |
Experimental Protocols
Animal Xenograft Model for In Vivo Studies
A common protocol for evaluating in vivo efficacy and target engagement involves establishing xenograft tumor models.
-
Cell Culture: Human cancer cell lines (e.g., HCT 116 for colorectal cancer or Mino for B-cell lymphoma) are cultured under standard conditions.[1][6]
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used to prevent rejection of human tumor cells.
-
Tumor Inoculation: A suspension of cancer cells is subcutaneously injected into the flanks of the mice.
-
Tumor Growth & Grouping: Tumors are allowed to grow to a palpable size. Mice are then randomized into different treatment groups (e.g., vehicle control, this compound at various doses, Idelalisib).[6]
-
Drug Administration: this compound or the comparator drug is administered, typically via oral gavage, at specified dosages and schedules (e.g., daily).[6]
-
Monitoring: Tumor volume and the body weight of the mice are monitored regularly to assess efficacy and toxicity.[6]
-
Sample Collection: At the end of the study, mice are euthanized, and tumor tissues are excised for pharmacodynamic analysis.
Western Blotting for Phospho-Protein Analysis
Western blotting is used to quantify the levels of specific proteins and their phosphorylation status in the collected tumor tissues.
-
Protein Extraction: Tumor samples are homogenized in lysis buffer containing protease and phosphatase inhibitors to extract total protein.
-
Quantification: The concentration of the extracted protein is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the target proteins of interest (e.g., anti-p-AKT, anti-AKT, anti-p-S6, anti-S6).
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is used, followed by a chemiluminescent substrate to visualize the protein bands.
-
Analysis: The intensity of the bands is quantified to determine the relative levels of phosphorylated proteins compared to total protein levels, indicating the degree of pathway inhibition.[1]
References
- 1. ovid.com [ovid.com]
- 2. This compound, a novel selective inhibitor of PI3Kδ, demonstrates promising preclinical antitumor activity in B-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Resistance to Targeted Inhibitors of the PI3K/AKT/mTOR Pathway in Advanced Oestrogen-Receptor-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Selective PI3Kδ inhibitor this compound suppresses AKT/mTOR/SREBP1-mediated lipogenesis and promotes ferroptosis in KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of TYM-3-98: A Guide for Laboratory Professionals
Essential protocols for the safe handling and disposal of the selective PI3Kδ inhibitor, TYM-3-98, are critical for maintaining a secure research environment and ensuring regulatory compliance. This guide provides detailed procedures for researchers, scientists, and drug development professionals, emphasizing safety and operational integrity.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, best practices for the disposal of potent, research-grade phosphoinositide 3-kinase (PI3K) inhibitors and compounds dissolved in dimethyl sulfoxide (B87167) (DMSO) should be strictly followed. All waste containing this compound, whether in solid form, in solution, or as contaminated labware, must be treated as hazardous chemical waste. Adherence to institutional and local environmental health and safety (EHS) regulations is mandatory.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to be familiar with its nature as a potent PI3Kδ inhibitor.[1] Researchers should treat this compound as potentially hazardous.
Personal Protective Equipment (PPE):
-
Gloves: Chemically resistant gloves, such as nitrile, are essential.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are required.
-
Lab Coat: A standard laboratory coat should be worn to protect from splashes.
Engineering Controls:
-
Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risk.
-
An eyewash station and safety shower must be readily accessible.
Step-by-Step Disposal Protocol
The disposal of this compound and associated materials must be managed systematically to ensure safety and compliance.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Unused or expired this compound powder should be collected in its original container or a clearly labeled, sealed hazardous waste container.
-
All disposable materials that have come into direct contact with the compound, such as weigh boats, pipette tips, and contaminated gloves, must be collected in a designated and sealed hazardous waste bag or container.[2]
-
-
Liquid Waste:
-
Solutions containing this compound, including those dissolved in DMSO, must be collected in a dedicated, leak-proof, and chemically compatible hazardous waste container.[2]
-
Do not mix this compound waste with other solvent waste streams unless explicitly permitted by your institution's EHS office.[2]
-
The container must be clearly labeled "Hazardous Waste," with the full chemical name "this compound," and the solvent used (e.g., DMSO).[2]
-
2. Labeling and Storage:
-
All waste containers must be accurately and clearly labeled.
-
Store waste containers in a designated satellite accumulation area (SAA) within the laboratory.
-
Ensure containers are kept tightly closed except when adding waste.
-
The use of secondary containment is recommended to prevent spills.
3. Scheduling Waste Pickup:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash. [2]
Disposal of DMSO Solutions
Since this compound is often dissolved in DMSO for experimental use, specific precautions for this solvent are necessary. DMSO can facilitate the absorption of other chemicals through the skin.
| Waste Type | Disposal Procedure |
| Pure DMSO | Can often be combined with other organic solvent waste. Consult your institution's guidelines.[3] |
| This compound in DMSO | Must be treated as hazardous waste. Collect in a labeled, sealed container.[3] |
| Contaminated Materials | Absorb spills with inert material (e.g., vermiculite, sand), place in a sealed bag, and dispose of as hazardous waste.[4][5] |
Experimental Protocols and Signaling Pathways
This compound is a selective inhibitor of PI3Kδ, which blocks the PI3K/AKT/mTOR signaling pathway, leading to the induction of apoptosis in B-cell lymphomas.
Below is a generalized workflow for handling this compound in a laboratory setting, from preparation to disposal.
Caption: A typical workflow for experiments involving this compound.
The mechanism of action of this compound involves the inhibition of the PI3Kδ isoform, which is a key component of the PI3K/AKT/mTOR signaling pathway.
Caption: Inhibition of the PI3K/AKT/mTOR pathway by this compound.
References
Essential Safety and Handling Protocol for TYM-3-98
Disclaimer: TYM-3-98 is a potent, selective PI3Kδ inhibitor intended for research use only.[1][2][3] This document provides essential safety and logistical guidance based on the known properties of this compound as a potent pharmaceutical compound. A comprehensive, compound-specific risk assessment must be conducted before any handling occurs.
This compound is a selective inhibitor of PI3Kδ with an IC50 of 7.1 nM.[1][3] It has demonstrated the ability to block the PI3Kδ/AKT signaling pathway and induce apoptosis in B-cell lymphomas.[1][2][3][4] While it has shown promising antitumor efficacy in preclinical models without significant toxicity, all potent compounds of this nature must be handled with extreme care to prevent personnel exposure.[2][5]
Hazard Identification and Risk Assessment
-
Primary Hazard: Potent solid (powder) compound. The primary route of exposure is inhalation of airborne dust. Dermal contact and ingestion are also potential routes.
-
Health Risks: As a selective PI3Kδ inhibitor, inadvertent exposure could lead to unintended biological effects.[4] The full toxicological profile in humans is unknown. Assume the compound is hazardous.
-
Storage: Store as a powder at -20°C for up to 3 years and in solvent at -80°C for up to 1 year.[1]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical and depends on the specific task and the engineering controls in place. Double gloving and disposable garments are standard practice.[6]
| Task | Primary Engineering Control | Minimum Required PPE |
| Storage & Transport | Closed, labeled, sealed containers. | Nitrile Gloves, Safety Glasses, Lab Coat. |
| Weighing (Powder) | Ventilated Balance Enclosure (VBE) or Glovebox. | Respiratory: Powered Air-Purifying Respirator (PAPR) if not in a glovebox.[6][7] Hand: Double Nitrile Gloves.[6] Body: Disposable Coveralls (e.g., Tyvek).[6][8] Eye: Chemical Splash Goggles.[9] Foot: Disposable Shoe Covers.[6][9] |
| Solution Preparation | Chemical Fume Hood or Glovebox. | Respiratory: Reusable half/full-face respirator with P100/FFP3 filters (if not in glovebox).[6] Hand: Double Nitrile Gloves.[6] Body: Disposable Coveralls or dedicated Lab Coat.[6] Eye: Chemical Splash Goggles.[9] Foot: Disposable Shoe Covers.[6] |
| Cell Culture/In vivo Dosing | Biosafety Cabinet (BSC) or Chemical Fume Hood. | Hand: Double Nitrile Gloves.[6] Body: Disposable Gown or dedicated Lab Coat. Eye: Safety Glasses. |
| Waste Disposal | N/A | PPE as required for the generating task. |
Experimental Protocols: Handling and Preparation
3.1 Weighing the Compound (Solid Form)
-
Preparation: Don all required PPE for handling potent powders (See Table above). Ensure the Ventilated Balance Enclosure (VBE) or glovebox is certified and functioning correctly.
-
Staging: Place all necessary equipment (weigh boat, spatulas, vials) inside the enclosure before introducing the compound.
-
Handling: Carefully unseal the container inside the enclosure. Use a dedicated spatula to transfer the desired amount of this compound powder to a tared weigh boat.
-
Sealing: Immediately and securely seal the primary compound container.
-
Cleanup: Using a dampened wipe (with 70% ethanol (B145695) or a validated cleaning agent), decontaminate the spatula and the weighing area within the enclosure. Dispose of the wipe as hazardous waste.
-
Transfer: Securely cap the vial containing the weighed powder before removing it from the enclosure for the next step.
3.2 Preparation of Stock Solutions
This compound is soluble in DMSO at 100 mg/mL (168.9 mM).[1] It is insoluble in water and ethanol.[1]
-
Preparation: Conduct this procedure in a certified chemical fume hood. Don appropriate PPE for solution handling.
-
Reconstitution: Uncap the vial containing the weighed this compound. Slowly add the required volume of fresh DMSO to the solid to minimize splashing.[1]
-
Mixing: Cap the vial and mix thoroughly (e.g., by vortexing) until all solid is dissolved.
-
Aliquoting: Aliquot the stock solution into smaller, clearly labeled vials to avoid repeated freeze-thaw cycles.[1]
-
Storage: Store stock solutions at -80°C for long-term stability (up to 1 year).[1]
Disposal Plan
All materials contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: This includes used gloves, coveralls, shoe covers, weigh boats, and contaminated wipes.[6] Collect in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, sealed, and labeled hazardous liquid waste container. Do not pour down the drain.
-
Sharps: Needles and syringes used for dosing must be disposed of in a designated sharps container for chemical waste.
-
Decontamination: All work surfaces and equipment must be decontaminated after use with a validated cleaning agent or a solution like 5% sodium bisulphite and 5% sodium bicarbonate.[10]
Workflow and Safety Decision Making
The following diagram outlines the critical decision points for ensuring safe handling of this compound.
Caption: Decision workflow for safe handling of potent compounds like this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | PI3Kδ inhibitor | Probechem Biochemicals [probechem.com]
- 4. This compound, a novel selective inhibitor of PI3Kδ, demonstrates promising preclinical antitumor activity in B-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective PI3Kδ inhibitor this compound suppresses AKT/mTOR/SREBP1-mediated lipogenesis and promotes ferroptosis in KRAS-mutant colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. aiha.org [aiha.org]
- 8. DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients [dupont.co.uk]
- 9. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 10. sds.chemtel.net [sds.chemtel.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
